6-O-Benzyl-D-glucal
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R,3S,4R)-2-(phenylmethoxymethyl)-3,4-dihydro-2H-pyran-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c14-11-6-7-17-12(13(11)15)9-16-8-10-4-2-1-3-5-10/h1-7,11-15H,8-9H2/t11-,12-,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDGBCAJRWMYHR-UPJWGTAASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C=CO2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H](C=CO2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370468 | |
| Record name | 6-O-Benzylglucal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165524-85-6 | |
| Record name | 6-O-Benzylglucal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Value of Selective Protection
An In-depth Technical Guide to 6-O-Benzyl-D-glucal: Structure, Properties, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of carbohydrate chemistry, the glycal scaffold represents a cornerstone for the synthesis of complex oligosaccharides and glycoconjugates. Among these, 6-O-Benzyl-D-glucal emerges as a valuable, selectively protected monosaccharide. Unlike its more common per-benzylated counterpart (3,4,6-Tri-O-benzyl-D-glucal), the targeted benzylation at the primary C-6 hydroxyl group leaves the secondary hydroxyls at C-3 and C-4 available for subsequent chemical manipulation. This structural feature makes 6-O-Benzyl-D-glucal a strategic chiral building block for the synthesis of modified glucose derivatives, allowing for a programmed and regioselective introduction of functional groups.
This guide provides a comprehensive overview of the chemical structure, properties, and synthetic applications of 6-O-Benzyl-D-glucal. While specific, published experimental data for this mono-substituted derivative is less abundant than for its fully protected analogues, this document leverages established principles of carbohydrate chemistry and data from related compounds to offer field-proven insights into its synthesis and reactivity.
Chemical Structure and Physicochemical Properties
6-O-Benzyl-D-glucal is an unsaturated pyranoid derived from D-glucose. The defining features are the endocyclic enol ether (the "glycal" double bond between C-1 and C-2) and a single benzyl ether protecting group at the C-6 position.
Systematic Name (IUPAC): (2R,3S,4S)-2-[(benzyloxy)methyl]-3,4-dihydro-2H-pyran-3,4-diol
Physicochemical Data Summary
The fundamental properties of 6-O-Benzyl-D-glucal are summarized below. It is important to note that while basic identifiers are well-established, specific experimental values for properties like melting point and optical rotation are not widely reported in peer-reviewed literature, unlike for its tri-O-benzyl analogue.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₆O₄ | [1] |
| Molecular Weight | 236.26 g/mol | [1] |
| CAS Number | 165524-85-6 | [1] |
| Appearance | Solid or powder | [1] |
| Solubility | Soluble in water, Dichloromethane (DCM), Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO). | [1] |
| Purity | Typically ≥95% | [1] |
| Melting Point | Not widely reported. For comparison, 3,4,6-Tri-O-benzyl-D-glucal melts at 57-58 °C. | [2] |
| Optical Rotation | Not widely reported. For comparison, [α]D for 3,4,6-Tri-O-benzyl-D-glucal is -2.7° (c=5, CHCl₃). |
Synthesis Strategy: The Challenge of Regioselectivity
The synthesis of 6-O-Benzyl-D-glucal from D-glucal is a classic problem of regioselective protection. The primary hydroxyl group at C-6 is inherently more sterically accessible and often more nucleophilic than the secondary hydroxyls at C-3 and C-4. This difference is the key to achieving mono-benzylation.
Proposed Synthetic Workflow
A plausible and efficient synthesis would involve the direct, regioselective benzylation of commercially available D-glucal.
Caption: Proposed synthetic workflow for 6-O-Benzyl-D-glucal.
Experimental Protocol (Hypothetical)
This protocol is based on standard procedures for selective benzylation in carbohydrate chemistry.
Objective: To synthesize 6-O-Benzyl-D-glucal by selectively protecting the C-6 hydroxyl of D-glucal.
Materials:
-
D-glucal
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Anhydrous Dimethylformamide (DMF)
-
Methanol (for quenching)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add D-glucal (1.0 eq). Dissolve it in anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 eq) portion-wise. The evolution of hydrogen gas will be observed. Allow the mixture to stir at 0 °C for 30-45 minutes. The formation of the alkoxide is favored at the more acidic and accessible primary hydroxyl group.
-
Benzylation: Add benzyl bromide (1.05 eq) dropwise to the cooled solution.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Cool the reaction back to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of methanol until gas evolution ceases.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NH₄Cl and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude residue is then purified by silica gel column chromatography to yield 6-O-Benzyl-D-glucal.
Causality Behind Choices:
-
Stoichiometry: Using only a slight excess of the base and benzyl bromide is crucial to minimize the formation of di- and tri-benzylated byproducts.
-
Solvent: DMF is an excellent polar aprotic solvent for this reaction, as it effectively solvates the sodium alkoxide intermediate.
-
Temperature Control: Starting the reaction at 0 °C allows for controlled deprotonation and helps enhance the selectivity for the primary C-6 position.
Chemical Reactivity and Synthetic Applications
The synthetic utility of 6-O-Benzyl-D-glucal stems from its distinct reactive sites: the nucleophilic enol ether double bond and the free hydroxyl groups at C-3 and C-4.
Reactions at the Glycal Double Bond
The electron-rich double bond is highly susceptible to electrophilic addition. A key transformation is its epoxidation followed by nucleophilic ring-opening, which provides a powerful route to 2-deoxy- and 2,3-dideoxy-glycosides.
An epoxide derived from 6-O-Benzyl-D-glucal serves as a versatile intermediate for stereoselective additions.[3] The outcome of the reaction (1,2- vs. 1,4-addition) is highly dependent on the nature of the nucleophile and its ability to coordinate with the oxirane oxygen.[3]
Caption: Key reaction pathways involving the glycal double bond.
Applications in Drug Development
The ability to introduce diverse functionalities at the C-2 and C-3 positions makes this scaffold valuable for creating libraries of carbohydrate-based therapeutics. Glycoconjugation is a widely used strategy in drug discovery to improve the pharmacokinetic properties of a drug or to target it to specific cells that have high glucose transporter (GLUT) expression, such as cancer cells.[4] While direct examples for 6-O-Benzyl-D-glucal are sparse, its derivatives are ideal precursors for:
-
Synthesis of C-glycosides: The glycal can be converted into C-glycosides, which are metabolically stable analogues of O-glycosides and are of great interest as enzyme inhibitors and therapeutic agents.
-
Formation of 2-Deoxy Sugars: These motifs are present in numerous natural products with significant biological activity, including cardiotonic glycosides and antitumor antibiotics.
Spectroscopic Characterization (Predicted)
| Spectroscopy | Predicted Feature | Rationale |
| ¹H NMR | δ ≈ 6.4 ppm (d, J≈6 Hz, H-1) | The anomeric proton on the glycal double bond, deshielded by the ring oxygen. |
| δ ≈ 4.8 ppm (d, J≈6 Hz, H-2) | The vinylic proton at C-2, coupled to H-1. | |
| δ ≈ 7.2-7.4 ppm (m, 5H) | Aromatic protons of the benzyl group. | |
| δ ≈ 4.6 ppm (s, 2H) | Methylene protons (CH₂) of the benzyl group. | |
| δ ≈ 3.5-4.2 ppm (m) | Protons on the pyranose ring (H-3, H-4, H-5, H-6). | |
| Broad singlets (exchangeable) | Protons of the free hydroxyl groups at C-3 and C-4. | |
| ¹³C NMR | δ ≈ 145 ppm (C-1) | Vinylic carbon adjacent to the ring oxygen. |
| δ ≈ 100 ppm (C-2) | Vinylic carbon C-2. | |
| δ ≈ 127-138 ppm | Aromatic carbons of the benzyl group. | |
| δ ≈ 74 ppm | Methylene carbon of the benzyl group. | |
| δ ≈ 65-80 ppm | Carbons of the pyranose ring (C-3, C-4, C-5, C-6). | |
| IR | 3300-3500 cm⁻¹ (broad) | O-H stretching of the free hydroxyl groups. |
| 3030 cm⁻¹ (sharp) | Aromatic C-H stretching. | |
| 2850-2950 cm⁻¹ (sharp) | Aliphatic C-H stretching. | |
| 1645 cm⁻¹ (medium) | C=C stretching of the enol ether. | |
| 1100-1050 cm⁻¹ (strong) | C-O stretching. |
Safety and Handling
As a laboratory chemical, 6-O-Benzyl-D-glucal should be handled with appropriate care. While a specific Material Safety Data Sheet (MSDS) is not widely available, the safety profile can be inferred from related benzylated sugar compounds.[7][8]
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Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. For long-term stability, storage at refrigerated temperatures (0-8 °C) is recommended.
-
Incompatibilities: Avoid strong oxidizing agents.
Conclusion
6-O-Benzyl-D-glucal represents a strategically important, yet underutilized, building block in synthetic carbohydrate chemistry. Its single protecting group at the primary C-6 position provides a distinct advantage over per-protected glycals, offering a clear pathway for regioselective functionalization of the C-3 and C-4 hydroxyls. While detailed characterization data is limited in the public domain, its synthesis is achievable through established regioselective protection strategies. The true value of this compound lies in its potential as a versatile intermediate for constructing complex, modified carbohydrates for applications in drug discovery and materials science. Further exploration of its reactivity will undoubtedly unlock new avenues for the efficient synthesis of novel bioactive molecules.
References
A numbered list of all sources cited will be generated here.
Sources
- 1. 6-O-Benzyl-D-glucal, Purity ≥95% - CD BioGlyco [bioglyco.com]
- 2. labsolu.ca [labsolu.ca]
- 3. Regio- and stereoselectivity of the addition of O-, S-, N-, and C-nucleophiles to the beta vinyl oxirane derived from D-glucal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,4,6-Tri-O-benzyl-D-glucal(55628-54-1) 1H NMR spectrum [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
An In-Depth Technical Guide to the Synthesis of 6-O-Benzyl-D-glucal
Abstract
6-O-Benzyl-D-glucal is a pivotal intermediate in carbohydrate chemistry, valued for its utility in the synthesis of complex oligosaccharides, glycoconjugates, and various biologically active molecules.[1] Its unique structure, featuring a nucleophilic double bond between C1 and C2 and a selectively protected C6 hydroxyl group, allows for a wide range of stereoselective transformations. This guide provides an in-depth exploration of a robust and widely adopted synthetic pathway to 6-O-Benzyl-D-glucal, commencing from the readily available D-glucose. The narrative emphasizes the mechanistic rationale behind each synthetic step, offering field-proven insights and detailed experimental protocols to ensure reproducibility and high yields. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of advanced carbohydrate synthesis.
Introduction: The Strategic Importance of 6-O-Benzyl-D-glucal
Glycals, cyclic enol ether derivatives of sugars, are powerful synthons in modern organic chemistry.[2] The double bond between the anomeric carbon (C1) and C2 renders them highly reactive towards electrophiles, enabling a plethora of addition and rearrangement reactions. Among these, the Ferrier rearrangement stands out as a facile method for the synthesis of 2,3-unsaturated glycosides.[2][3][4][5]
The strategic placement of a benzyl ether at the C6 position of D-glucal serves a dual purpose. Firstly, the benzyl group is a robust protecting group, stable to a wide range of reaction conditions, yet readily removable via catalytic hydrogenation.[6] Secondly, its presence at the primary C6 hydroxyl allows for the differential protection of the remaining secondary hydroxyls at C3 and C4, a crucial feature for the regioselective synthesis of complex carbohydrates. This guide will focus on a multi-step synthesis that prioritizes high yield and purity, ensuring the final product is suitable for demanding downstream applications.
Overall Synthetic Strategy
The synthesis of 6-O-Benzyl-D-glucal from D-glucose is a multi-step process that can be conceptually divided into three key stages:
-
Protection of D-glucose: This involves the initial protection of the anomeric center and the C4 and C6 hydroxyls to facilitate selective manipulation of the remaining hydroxyl groups.
-
Formation of the Glycal: This critical step involves the creation of the C1-C2 double bond.
-
Selective Benzylation and Deprotection: This final stage involves the introduction of the benzyl group at the C6 position and the removal of other protecting groups to yield the target molecule.
The following diagram provides a high-level overview of the synthetic workflow.
Caption: High-level workflow for the synthesis of 6-O-Benzyl-D-glucal.
Detailed Synthetic Pathway and Experimental Protocols
Step 1: Peracetylation of D-Glucose
Causality: The initial peracetylation of D-glucose serves to protect all hydroxyl groups. This is a crucial first step as it deactivates the hydroxyls, preventing unwanted side reactions in subsequent steps, and enhances the solubility of the sugar in organic solvents. The use of acetic anhydride with a catalytic amount of acid is a standard and efficient method for this transformation.[7]
Protocol:
-
To a stirred suspension of D-glucose (1.0 eq) in acetic anhydride (5.0 eq) at 0 °C, cautiously add a catalytic amount of perchloric acid (70%).
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Pour the reaction mixture into ice-water and stir vigorously until the excess acetic anhydride has hydrolyzed.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield penta-O-acetyl-β-D-glucopyranose as a white solid.
Step 2: Formation of Acetobromo-α-D-glucose
Causality: The conversion of the peracetylated glucose to the corresponding glycosyl bromide is a key step in activating the anomeric center for the subsequent elimination reaction to form the glucal. The use of hydrogen bromide in acetic acid is a classic and effective method for this transformation. The reaction proceeds via an SN1-type mechanism involving an oxocarbenium ion intermediate.
Protocol:
-
Dissolve penta-O-acetyl-β-D-glucopyranose (1.0 eq) in a minimal amount of dichloromethane.
-
At 0 °C, add a solution of hydrogen bromide in acetic acid (33 wt %, 1.2 eq) dropwise.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring for completion by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and pour it into ice-water.
-
Separate the organic layer and wash it sequentially with cold water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford acetobromo-α-D-glucose, which is often used in the next step without further purification.
Step 3: Synthesis of 3,4,6-Tri-O-acetyl-D-glucal
Causality: This step involves a reductive elimination of the bromide at C1 and the acetate at C2 to form the C1-C2 double bond characteristic of a glycal. Zinc dust is a common reducing agent for this transformation, and the reaction is typically carried out in the presence of a buffer like sodium acetate to neutralize the generated acid.[7]
Protocol:
-
To a vigorously stirred solution of acetobromo-α-D-glucose (1.0 eq) in a mixture of acetone and water, add activated zinc dust (5.0 eq) and sodium acetate (2.0 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the zinc salts.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give crude 3,4,6-tri-O-acetyl-D-glucal.
Step 4: Deacetylation to D-Glucal
Causality: The removal of the acetyl protecting groups is necessary to liberate the hydroxyl groups for the subsequent selective benzylation. The Zemplén deacetylation, which utilizes a catalytic amount of sodium methoxide in methanol, is a mild and efficient method for this purpose.[7][8]
Protocol:
-
Dissolve the crude 3,4,6-tri-O-acetyl-D-glucal (1.0 eq) in anhydrous methanol.
-
Add a catalytic amount of a freshly prepared solution of sodium methoxide in methanol.
-
Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 30-60 minutes.
-
Neutralize the reaction mixture with an acidic ion-exchange resin (e.g., Amberlite IR-120 H+).
-
Filter the resin and wash with methanol.
-
Concentrate the filtrate under reduced pressure to obtain D-glucal as a syrup, which can be used directly in the next step.
Step 5: Selective 6-O-Benzylation
Causality: The selective benzylation of the primary C6 hydroxyl group in the presence of the secondary C3 and C4 hydroxyls is a critical step. This regioselectivity is achieved by taking advantage of the higher reactivity of the primary hydroxyl group. The use of benzyl bromide in the presence of a base like sodium hydride is a common method for this ether formation. The reaction is typically performed in an aprotic polar solvent like DMF.
Protocol:
-
Dissolve D-glucal (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Cool the solution to 0 °C and add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of methanol at 0 °C.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 6-O-Benzyl-D-glucal.
Mechanistic Insights
The Ferrier Rearrangement: A Key Reaction of Glycals
While not part of the synthesis of 6-O-Benzyl-D-glucal itself, understanding the Ferrier rearrangement is crucial for appreciating the synthetic utility of the final product. This reaction involves the Lewis acid-catalyzed reaction of a glycal with a nucleophile, leading to the formation of a 2,3-unsaturated glycoside.[4][9] The reaction proceeds through a highly stabilized allylic oxocarbenium ion intermediate.
Caption: Simplified mechanism of the Ferrier rearrangement.
The stereochemical outcome of the Ferrier rearrangement is often highly predictable, with the nucleophile typically attacking from the alpha face due to the influence of the anomeric effect.[10]
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected yields for the synthesis of 6-O-Benzyl-D-glucal.
| Step | Reaction | Key Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Peracetylation | Acetic anhydride, HClO₄ | Neat | 0 → RT | 1-2 | >90 |
| 2 | Bromination | HBr in Acetic Acid | Dichloromethane | 0 → RT | 2-4 | >95 |
| 3 | Glycal Formation | Zinc, Sodium Acetate | Acetone/Water | RT | 4-6 | 80-90 |
| 4 | Deacetylation | Sodium Methoxide | Methanol | RT | 0.5-1 | >95 |
| 5 | Benzylation | Benzyl Bromide, NaH | DMF | 0 → RT | 12-16 | 70-85 |
Conclusion
The synthesis of 6-O-Benzyl-D-glucal from D-glucose is a well-established and reliable process that provides access to a versatile building block for advanced carbohydrate chemistry. Each step in the sequence is designed to proceed with high efficiency and selectivity, culminating in a product of high purity. A thorough understanding of the underlying reaction mechanisms and careful execution of the experimental protocols are paramount to achieving success in this synthesis. The strategic use of protecting groups and the controlled formation of the glycal moiety underscore the elegance and power of modern synthetic organic chemistry in creating complex and valuable molecules for scientific research and drug development.
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Sulfamic-acid-catalyzed Fischer glycosylation of glucose with benzyl alcohol. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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Transformation of Glycals into 2,3-Unsaturated Glycosyl Derivatives (Ferrier Rearrangement). (n.d.). Organic Reactions. Retrieved January 22, 2026, from [Link]
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BDMS catalyzed Ferrier rearrangement of 3,4,6-tri-O-acetyl-D-glucal with alcohols. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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Demchenko, A. V., et al. (2018). Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside. Beilstein Journal of Organic Chemistry, 14, 1489–1495. [Link]
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Bornaghi, L. F., & Poulsen, S.-A. (2005). Microwave-Accelerated Fischer Glycosylation. Tetrahedron Letters, 46(20), 3485-3488. [Link]
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Like Visiting an Old Friend: Fischer Glycosylation in the Twenty-First Century: Modern Methods and Techniques. (2022). Topics in Current Chemistry, 380(3), 26. [Link]
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Insight into the Course of the Ferrier Rearrangement Used to Obtain Untypical Diosgenyl Saponins. (2021). The Journal of Organic Chemistry, 86(11), 7737-7748. [Link]
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Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside. (2021). Beilstein Journal of Organic Chemistry, 17, 2352-2358. [Link]
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Microwave-accelerated Fischer glycosylation. (2005). Tetrahedron Letters, 46(20), 3485-3488. [Link]
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Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. (2019). Organic & Biomolecular Chemistry, 17(16), 3923-3936. [Link]
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6-O-Benzyl-D-glucal, Purity ≥95%. (n.d.). CD BioGlyco. Retrieved January 22, 2026, from [Link]
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A Convenient Synthesis of 2, 3 - DI- O - Acetyl-1, 6 - Anhydro- β - D – Glucopyranose. (1990). Journal of Carbohydrate Chemistry, 9(2-3), 235-245. [Link]
-
Synthesis and Structural Characterization of 1-(E-1-Arylpropenon-3-yl)-3,4,6-tri-O-benzyl-d-glucals and Their Transformation into Pentasubstituted (2R,3S,4R)-Chromanes via Pd-Catalyzed Cross Dehydrogenative Coupling Reaction. (2021). ACS Omega, 6(17), 11425–11437. [Link]
-
Transition states for glucopyranose interconversion. (2011). Journal of the American Chemical Society, 133(18), 7035–7044. [Link]
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a) aD-Glucopyranose and (b) bD-glucopyranose. Dihedral angle o is across atoms. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
ChemInform Abstract: A Facile Synthesis of 1,2-Anhydro-6-O-acetyl-3,4-di-O-benzyl-D-glycopyranoses and 1,2-Anhydro-5-O-acetyl-3-O-benzyl-D-glycofuranoses. (2010). ChemInform, 24(42). [Link]
- Process for the preparation of 3.6-di-o-acetyl-d-glycals. (2008). Google Patents.
-
Synthesis and Structural Characterization of 1-(E-1-Arylpropenon-3-yl)-3,4,6-tri-O-benzyl-d-glucals and Their Transformation int. (2021). ACS Omega, 6(17), 11425-11437. [Link]
-
Synthesis and reactions of O-acetylated benzyl α-glycosides of 6-O-(2-acetamido-2-deoxy-β-d-glucopyranosyl)-N-acetylmuramoyl-l-alanyl-d-isoglutamine esters. (1987). Carbohydrate Research, 167, 77-90. [Link]
-
6,7,8,10-Tetra-O-benzyl-1,2,3,4-tetradeoxy-α-D-gluco-dec-5-ulopyranosyl 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranoside. (2021). Molbank, 2021(2), M1229. [Link]
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Carbohydrates as Building Blocks for the Synthesis of Medicinally Important Molecules. (2017). Research and Reviews: Journal of Chemistry, 6(2). [Link]
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Chemistry of 1,2-Anhydro Sugars. (2016). CHIMIA International Journal for Chemistry, 70(3), 168-172. [Link]
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Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. (2022). Frontiers in Chemistry, 10, 894767. [Link]
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Suggest a mechanism by which α-d-glucopyranose is converted to β-.... (2024). Pearson. Retrieved January 22, 2026, from [Link]
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Key Reactions Of Sugars: Glycosylation and Protection. (2018). Master Organic Chemistry. Retrieved January 22, 2026, from [Link]
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How can one remove an acetyl protecting group from an acetylated sugar?. (2025). ResearchGate. Retrieved January 22, 2026, from [Link]
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Suggest a mechanism by which α-d-glucopyranose is converted to β-.... (2024). Pearson. Retrieved January 22, 2026, from [Link]
-
Production of 1,4:3,6-dianhydro-α-d-glucopyranose from methyl 3,6-anhydro-α-d-glucopyranoside and its taste identification. (2025). Food Chemistry, 463, 139369. [Link]
- Process for the preparation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose.... (1995). Google Patents.
-
6-O-Benzyl- and 6-O-silyl-N-acetyl-2-amino-2-N,3-O-carbonyl-2-deoxyglucosides: effective glycosyl acceptors in the glucosamine 4-OH Series. effect of anomeric stereochemistry on the removal of the oxazolidinone group. (2005). The Journal of Organic Chemistry, 70(4), 1291-1296. [Link]
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- 4. Insight into the Course of the Ferrier Rearrangement Used to Obtain Untypical Diosgenyl Saponins - PMC [pmc.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to the Physical Properties and Solubility of 6-O-Benzyl-D-glucal
Introduction: The Role of 6-O-Benzyl-D-glucal in Modern Glycochemistry
6-O-Benzyl-D-glucal is a partially protected monosaccharide derivative that serves as a valuable and versatile intermediate in the field of synthetic carbohydrate chemistry. As a glucal, it possesses a double bond between carbons 1 and 2 of the pyranose ring, which opens avenues for a diverse array of chemical transformations, including electrophilic additions, cycloadditions, and glycosylations. The strategic placement of a single benzyl ether at the primary C-6 position imparts a crucial balance of reactivity and stability. This protecting group renders the molecule more soluble in organic solvents compared to its unprotected counterpart, D-glucal, while leaving the secondary hydroxyl groups at C-3 and C-4 available for further functionalization. This unique structural arrangement makes 6-O-Benzyl-D-glucal a key building block for the synthesis of complex oligosaccharides, glycoconjugates, and carbohydrate-based therapeutics. An authoritative understanding of its physical properties and solubility is therefore paramount for researchers and drug development professionals to effectively design synthetic routes, optimize reaction conditions, and develop robust purification protocols.
Core Physicochemical Properties
The fundamental physical and chemical characteristics of 6-O-Benzyl-D-glucal are summarized below. These properties are essential for its handling, characterization, and application in a laboratory setting.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₆O₄ | [1] |
| Molecular Weight | 236.26 g/mol | [1] |
| Appearance | Solid or powder | [1] |
| CAS Number | 165524-85-6 | [1] |
| Melting Point | Data not readily available in cited literature | |
| Boiling Point | Data not readily available in cited literature |
Note: While a specific melting point for 6-O-Benzyl-D-glucal is not widely reported, the more extensively benzylated analog, 3,4,6-Tri-O-benzyl-D-glucal, has a reported melting point of 57-58 °C. This suggests that 6-O-Benzyl-D-glucal is a solid at room temperature.
Solubility Profile: A Duality of Character
The solubility of 6-O-Benzyl-D-glucal is dictated by the interplay between its hydrophilic and lipophilic features. The two free hydroxyl groups and the ring oxygen contribute polar character, enabling hydrogen bonding with protic solvents. Conversely, the aromatic benzyl group and the hydrocarbon backbone of the pyranose ring introduce significant lipophilicity (non-polar character).
Theoretical Considerations & Expert Insights
Unprotected monosaccharides are typically highly soluble in water due to the prevalence of hydroxyl groups that readily form hydrogen bonds.[2] The introduction of a bulky, non-polar benzyl group at the C-6 position, as seen in 6-O-Benzyl-D-glucal, fundamentally alters this behavior. This modification increases the molecule's affinity for organic solvents by disrupting the strong intermolecular hydrogen bonding network found in unprotected sugars and introducing favorable van der Waals interactions with non-polar media.[2][3]
Consequently, fully protected derivatives like 2,3,4,6-Tetra-O-benzyl-D-glucopyranose are practically insoluble in water but highly soluble in chlorinated solvents like dichloromethane and chloroform.[3] 6-O-Benzyl-D-glucal, with only one benzyl group, occupies an intermediate and synthetically advantageous position. It retains enough polarity from its two free hydroxyl groups to be soluble in polar organic solvents, while the benzyl group enhances its solubility in less polar media compared to unprotected D-glucal.
One supplier datasheet notes that 6-O-Benzyl-D-glucal is soluble in water.[1] This is an interesting claim, as the benzyl group would be expected to significantly reduce aqueous solubility. This may imply solubility at low concentrations or could be dependent on the specific crystalline form of the material. For critical applications, this should be experimentally verified.
Qualitative Solubility Summary
Based on available data and the behavior of structurally similar compounds, the following table provides a qualitative guide to the solubility of 6-O-Benzyl-D-glucal. This information is critical for selecting appropriate solvents for chemical reactions, extractions, and chromatographic purification.
| Solvent | Abbreviation | Polarity | Expected Solubility | Rationale & References |
| Water | H₂O | Highly Polar | Soluble (per supplier) | Reported as soluble, though this may be limited and should be verified experimentally.[1] |
| Dimethyl Sulfoxide | DMSO | Polar Aprotic | Soluble | Reported as a good solvent.[1] |
| Dimethylformamide | DMF | Polar Aprotic | Soluble | Reported as a good solvent.[1] |
| Dichloromethane | DCM | Moderately Polar | Soluble | Reported as a good solvent.[1] Chlorinated solvents are effective for many benzylated sugars.[3][4] |
| Chloroform | CHCl₃ | Moderately Polar | Soluble | Highly effective solvent for related benzylated carbohydrates.[4] |
| Ethyl Acetate | EtOAc | Moderately Polar | Likely Soluble | Commonly used as a solvent and in chromatography for partially protected sugars.[4] |
| Acetone | (CH₃)₂CO | Moderately Polar | Likely Soluble | Good solvent for many moderately polar organic compounds, including similar protected sugars.[4][5] |
| Methanol | MeOH | Polar Protic | Likely Soluble | The free hydroxyl groups should facilitate solubility in alcohols. |
| Hexane | C₆H₁₄ | Non-polar | Sparingly Soluble | The high polarity from the -OH groups makes solubility in non-polar alkanes unlikely. Often used as an anti-solvent.[4] |
Experimental Determination of Thermodynamic Solubility
To provide a self-validating and trustworthy protocol, the industry-standard Shake-Flask Method is described below. This method determines the equilibrium (thermodynamic) solubility of a compound in a given solvent at a specified temperature.[6][7]
Principle of the Method
An excess amount of the solid compound is agitated in the solvent of interest for an extended period until the solution reaches equilibrium (i.e., it becomes saturated). The suspension is then filtered to remove undissolved solid, and the concentration of the solute in the clear filtrate is quantified using a suitable analytical technique (e.g., HPLC-UV, LC-MS, or gravimetric analysis).[8][9]
Mandatory Visualization: Solubility Workflow
The following diagram illustrates the logical flow of the Shake-Flask solubility determination protocol.
Caption: Experimental workflow for the Shake-Flask method.
Step-by-Step Protocol
-
Preparation :
-
Add an excess amount of solid 6-O-Benzyl-D-glucal to a glass vial (e.g., 2-4 mL HPLC vial). "Excess" means adding enough solid so that undissolved material is clearly visible after the equilibration period. A starting point would be ~10-20 mg.
-
Using a calibrated pipette, add a precise volume of the desired solvent (e.g., 1.00 mL).
-
-
Equilibration :
-
Securely cap the vial.
-
Place the vial in a shaker or rotator set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to ensure equilibrium is reached. A period of 24 to 48 hours is typically adequate.[9]
-
-
Separation :
-
Remove the vial from the shaker and let it stand at the same constant temperature to allow the undissolved solid to settle.
-
Carefully draw the supernatant using a syringe and pass it through a chemically compatible syringe filter (e.g., a 0.22 µm PTFE filter) into a clean analysis vial. This step is critical to ensure no solid particles are carried over into the sample for analysis.
-
-
Quantification (Gravimetric Example) :
-
Accurately weigh a clean, dry vial (pre-weighed vial).
-
Transfer a precise volume of the clear filtrate (e.g., 0.500 mL) into the pre-weighed vial.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point.
-
Once the solvent is completely removed, re-weigh the vial containing the dried solute.
-
-
Calculation :
-
Calculate the mass of the dissolved solid by subtracting the initial vial weight from the final weight.
-
Determine the solubility by dividing the mass of the dissolved solid by the volume of the filtrate that was evaporated.
-
Solubility (mg/mL) = (Mass of dissolved solid in mg) / (Volume of filtrate in mL)
-
-
Safety and Handling
As a Senior Application Scientist, it is imperative to ground all protocols in safety. While 6-O-Benzyl-D-glucal is not classified as acutely hazardous, standard laboratory best practices for handling chemical reagents should be strictly followed.
-
Personal Protective Equipment (PPE) : Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves when handling the compound.[10][11]
-
Engineering Controls : Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12]
-
Storage : Store the compound in a tightly sealed container in a cool, dry place. For long-term stability, refrigeration may be recommended.
-
Disposal : Dispose of chemical waste in accordance with all local, state, and federal regulations.
Disclaimer: This guide is for informational purposes. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer before use.
Molecular Visualization
The structure of 6-O-Benzyl-D-glucal is key to understanding its properties. The following diagram provides a 2D representation.
Caption: Simplified 2D chemical structure of 6-O-Benzyl-D-glucal.
References
-
CD BioGlyco. 6-O-Benzyl-D-glucal, Purity ≥95%. [Online] Available at: [Link]
-
EY Laboratories, Inc. (2014). MATERIAL SAFETY DATA SHEET - Monosaccharides, Disaccharide and Polysaccharides. [Online] Available at: [Link]
-
U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Online] Available at: [Link]
-
Bio-protocol. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Online] Available at: [Link]
-
PubChem. 6-O-Benzyl-D-glucose. [Online] Available at: [Link]
-
BioAssay Systems. Solubility Testing – Shake Flask Method. [Online] Available at: [Link]
-
Quora. (2017). How do you perform the shake flask method to determine solubility?. [Online] Available at: [Link]
-
Carl ROTH. Safety Data Sheet: D(+)-Glucose monohydrate. [Online] Available at: [Link]
Sources
- 1. 6-O-Benzyl-D-glucal, Purity ≥95% - CD BioGlyco [bioglyco.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. bioassaysys.com [bioassaysys.com]
- 8. enamine.net [enamine.net]
- 9. quora.com [quora.com]
- 10. itwreagents.com [itwreagents.com]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Introduction: The Strategic Imperative of Protecting Groups in Modern Glycoscience
An In-depth Technical Guide to the "Armed" Nature of Benzyl-Protected Glucal Donors for Researchers, Scientists, and Drug Development Professionals
Glycosylation, the covalent attachment of carbohydrate moieties to other molecules, is a cornerstone of molecular biology, influencing protein folding, cell-cell recognition, and immune responses. The laboratory synthesis of these complex glycoconjugates is a significant challenge due to the nuanced and often similar reactivity of the multiple hydroxyl groups on a carbohydrate scaffold. To achieve the requisite regioselectivity and stereoselectivity, chemists rely on a sophisticated protecting group strategy. These protecting groups are not merely inert shields; their electronic properties are instrumental in modulating the reactivity of the glycosyl donor. This has given rise to the powerful "armed-disarmed" strategy, a paradigm that enables the programmed, sequential assembly of complex oligosaccharides.
This guide provides a detailed examination of the "armed" character of benzyl-protected glucal donors, a critical tool in the synthetic chemist's arsenal. We will explore the fundamental electronic and conformational principles that confer this enhanced reactivity and review the experimental foundations that validate these concepts.
The "Armed-Disarmed" Principle: A Framework for Controlled Glycosylation
The "armed-disarmed" concept, pioneered by David R. Fraser-Reid and his colleagues, posits that the reactivity of a glycosyl donor can be tuned by the electronic nature of its protecting groups. An "armed" donor, bearing electron-donating protecting groups, is highly reactive. In contrast, a "disarmed" donor, equipped with electron-withdrawing groups, exhibits attenuated reactivity. This differential reactivity is the basis for chemoselective glycosylation reactions, where an armed donor can be selectively coupled with a glycosyl acceptor in the presence of a disarmed donor, setting the stage for subsequent glycosylation steps.
Benzyl Ethers: The Quintessential "Arming" Moiety
Benzyl (Bn) ethers are a mainstay in carbohydrate chemistry, valued for their robustness across a wide spectrum of chemical transformations and their straightforward removal via catalytic hydrogenation. Within the armed-disarmed framework, benzyl ethers are classified as "arming" groups.
The Electronic Underpinnings of the "Arming" Effect
The arming effect of benzyl ethers is predominantly an electronic phenomenon. The oxygen atom of the benzyl ether linkage can donate electron density into the pyranose ring system. This has a twofold effect: it destabilizes the ground state of the glycosyl donor and, more critically, stabilizes the electron-deficient transition state leading to the oxacarbenium ion intermediate. By lowering the activation energy of the glycosylation reaction, the rate of glycosidic bond formation is significantly enhanced.
Conformational Contributions
In addition to their electronic influence, the steric demands of benzyl groups can also play a role. The spatial arrangement of these bulky groups can lock the pyranose ring into a higher-energy conformation, one that more closely resembles the geometry of the transition state, thereby contributing to the accelerated reaction rate.
Glucal Donors: Versatile Intermediates in Glycoside Synthesis
Glucals, cyclic enol ethers of glucose, are highly versatile precursors for the synthesis of 2-deoxysugars, which are integral components of numerous bioactive natural products. The endocyclic double bond between C1 and C2 renders glucals particularly reactive towards electrophilic addition, forming the basis of their utility as glycosyl donors.
The Potent Combination: Benzyl Protection on a Glucal Scaffold
The marriage of benzyl protecting groups with the glucal scaffold results in a highly potent "armed" glycosyl donor. The electron-donating benzyl ethers synergize with the intrinsic reactivity of the glucal double bond, leading to a substantial increase in glycosylation efficiency.
Experimental Validation and Mechanistic Elucidation
The heightened reactivity of armed glycosyl donors is a well-documented experimental reality. A definitive demonstration of the armed-disarmed principle is a competitive glycosylation experiment. In this setup, an equimolar mixture of an armed donor (e.g., per-O-benzylated glucal) and a disarmed donor (e.g., per-O-acetylated glucal) is treated with a glycosyl acceptor in the presence of a suitable electrophilic activator. The armed donor will react preferentially, leaving the disarmed donor largely untouched.
Key Experimental Protocol: A Competitive Glycosylation Assay
Objective: To experimentally verify the enhanced reactivity of a benzyl-protected ("armed") glucal donor relative to an acetyl-protected ("disarmed") counterpart.
Materials:
-
3,4,6-Tri-O-benzyl-D-glucal (Armed Donor)
-
3,4,6-Tri-O-acetyl-D-glucal (Disarmed Donor)
-
A suitable Glycosyl Acceptor (e.g., Cyclohexanol)
-
An appropriate Activator (e.g., N-Iodosuccinimide, NIS)
-
Anhydrous Dichloromethane (DCM) as solvent
-
Activated 4Å Molecular Sieves
Methodology:
-
A solution of the armed donor (1.0 equivalent), the disarmed donor (1.0 equivalent), and the glycosyl acceptor (1.2 equivalents) is prepared in anhydrous DCM containing activated 4Å molecular sieves and cooled to an appropriate temperature (e.g., -40 °C).
-
The activator (1.1 equivalents) is added to initiate the reaction.
-
The reaction progress is carefully monitored by a suitable technique, such as Thin Layer Chromatography (TLC).
-
Once the armed donor is consumed, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.
-
The organic phase is isolated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The product distribution is quantified using ¹H NMR spectroscopy or High-Performance Liquid Chromatography (HPLC) to ascertain the ratio of the glycoside derived from the armed donor to that from the disarmed donor.
Anticipated Results: The analysis is expected to reveal a significant predominance of the glycosylated product originating from the 3,4,6-tri-O-benzyl-D-glucal, thereby providing clear evidence of its "armed" and more reactive nature.
Visualizing the "Armed" vs. "Disarmed" Dichotomy
The following diagram provides a conceptual illustration of the armed-disarmed strategy employing benzyl-protected glucal donors.
Caption: The Armed-Disarmed Principle in Glycosylation.
Quantitative Comparison of Donor Reactivity
The relative reactivities of armed and disarmed donors can be expressed quantitatively by comparing their glycosylation reaction rates under standardized conditions. The table below presents a conceptual comparison of these rates.
| Glycosyl Donor | Protecting Groups | Classification | Conceptual Relative Reaction Rate |
| 3,4,6-Tri-O-benzyl-D-glucal | Benzyl (Bn) | Armed | High |
| 3,4,6-Tri-O-acetyl-D-glucal | Acetyl (Ac) | Disarmed | Low |
Conclusion: Leveraging the "Armed" Principle for Advanced Synthesis
The armed-disarmed principle has become an indispensable strategy in the field of oligosaccharide synthesis. Benzyl-protected glucal donors, as highly effective "armed" synthons, are a testament to the power of this concept. Their enhanced reactivity, which stems from the electron-donating capacity of the benzyl ether protecting groups, facilitates efficient and selective glycosidic bond constructions. A deep understanding of the electronic and conformational factors that dictate the reactivity of these donors is crucial for the rational design of synthetic routes to complex oligosaccharides and glycoconjugates, which are of paramount importance in the development of new therapeutics and biological probes.
References
-
Fraser-Reid, B., Wu, Z., Udodong, U. E., & Ottosson, H. (1990). A new, armed/disarmed, strategy for oligosaccharide synthesis. Journal of the Chemical Society, Chemical Communications, (16), 1139-1141. [Link]
An In-depth Technical Guide to 6-O-Benzyl-D-glucal: Synthesis, Properties, and Applications in Modern Drug Discovery
Foreword: The Strategic Importance of Selectively Protected Glycals in Carbohydrate Chemistry
In the intricate landscape of medicinal chemistry and drug development, carbohydrate scaffolds present both immense opportunity and significant synthetic challenges. Their inherent polyhydroxylated nature necessitates a sophisticated approach to regioselective protection and deprotection to unlock their full potential as chiral building blocks. Among the vast arsenal of protected monosaccharides, 6-O-Benzyl-D-glucal emerges as a cornerstone intermediate, prized for its unique combination of a reactive enol ether system and a selectively masked primary hydroxyl group. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical understanding of 6-O-Benzyl-D-glucal, from its fundamental properties to its strategic application in the synthesis of complex bioactive molecules. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.
Physicochemical Properties of 6-O-Benzyl-D-glucal
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective utilization in multi-step syntheses. The key identifiers and properties of 6-O-Benzyl-D-glucal are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 165524-85-6 | [1] |
| Molecular Formula | C₁₃H₁₆O₄ | [1] |
| Molecular Weight | 236.26 g/mol | [1] |
| Appearance | White to off-white solid or powder | |
| Solubility | Soluble in dichloromethane (DCM), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) | [1] |
| Purity | Typically ≥95% | [1] |
Strategic Synthesis of 6-O-Benzyl-D-glucal: A Tale of Regioselectivity
The synthesis of 6-O-Benzyl-D-glucal hinges on the selective protection of the primary C-6 hydroxyl group of D-glucal in the presence of the two secondary hydroxyls at C-3 and C-4. The increased reactivity of the primary hydroxyl group allows for its preferential benzylation under carefully controlled conditions. While a direct, one-step selective benzylation can be challenging, a common and effective strategy involves a two-step process: per-acetylation followed by selective deacetylation and subsequent benzylation.
Experimental Protocol: A Two-Step Approach to 6-O-Benzyl-D-glucal
This protocol outlines a reliable method for the preparation of 6-O-Benzyl-D-glucal starting from the readily available 3,4,6-tri-O-acetyl-D-glucal.
Part 1: Selective Deacetylation of 3,4,6-tri-O-acetyl-D-glucal
-
Rationale: This initial step aims to remove all acetyl protecting groups to furnish D-glucal. The choice of catalytic sodium methoxide in methanol provides a mild and efficient method for this transformation. The use of an ion-exchange resin serves to neutralize the reaction, simplifying the workup.
-
Procedure:
-
To a stirred solution of 3,4,6-tri-O-acetyl-D-glucal (1.0 eq) in anhydrous methanol, add a catalytic amount of sodium methoxide (0.1 eq) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until complete consumption of the starting material.
-
Upon completion, add Amberlite IR-120 (H⁺) resin to neutralize the sodium methoxide.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure to yield crude D-glucal, which can be used in the next step without further purification.
-
Part 2: Regioselective 6-O-Benzylation of D-glucal
-
Rationale: The enhanced nucleophilicity of the primary C-6 hydroxyl group of D-glucal allows for its selective benzylation. The use of sodium hydride as a base in an aprotic polar solvent like DMF facilitates the formation of the alkoxide at the most reactive hydroxyl group. Benzyl bromide then serves as the alkylating agent.
-
Procedure:
-
Dissolve the crude D-glucal (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0 °C and add sodium hydride (1.1 eq of 60% dispersion in mineral oil) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then add benzyl bromide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of methanol at 0 °C.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 6-O-Benzyl-D-glucal.
-
Caption: Synthetic workflow for 6-O-Benzyl-D-glucal.
The Role of 6-O-Benzyl-D-glucal in Drug Development and Complex Molecule Synthesis
The strategic placement of the benzyl group on the C-6 hydroxyl and the presence of the enol ether functionality make 6-O-Benzyl-D-glucal a versatile and highly valuable intermediate in the synthesis of a wide array of biologically active molecules.
A Chiral Scaffold for Stereoselective Glycosylation
The glucal double bond can be functionalized in a stereocontrolled manner, allowing for the introduction of various substituents at the C-2 position. This is particularly important in the synthesis of 2-deoxy-sugars, which are components of many natural products and pharmaceuticals. The C-6 benzyl ether serves as a stable protecting group that can be removed under neutral conditions via catalytic hydrogenation, preserving other sensitive functionalities in the molecule.
Intermediate in the Synthesis of Bioactive Compounds
Spectroscopic Characterization: A Self-Validating System
Confirmation of the structure and purity of synthesized 6-O-Benzyl-D-glucal is crucial. While a dedicated public repository of its NMR and MS data is not available, the expected spectroscopic features can be predicted based on its structure and data from closely related compounds like 3,4,6-tri-O-benzyl-D-glucal.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the anomeric proton of the glucal moiety, the olefinic protons, the protons of the pyranoid ring, the benzylic protons of the protecting group, and the aromatic protons.
-
¹³C NMR: The carbon NMR spectrum should display signals corresponding to the carbons of the glucal ring, including the olefinic carbons, as well as the benzylic and aromatic carbons of the benzyl group.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the elemental composition of the molecule, with the calculated mass corresponding to the molecular formula C₁₃H₁₆O₄.
Caption: Workflow for the characterization of 6-O-Benzyl-D-glucal.
Conclusion: A Versatile Tool for the Modern Synthetic Chemist
6-O-Benzyl-D-glucal stands as a testament to the power of selective protecting group strategies in carbohydrate chemistry. Its carefully orchestrated synthesis provides access to a valuable chiral building block with orthogonal reactivity at the enol ether and the protected primary hydroxyl group. For researchers and professionals in drug development, a firm grasp of the synthesis and reactivity of such intermediates is not merely academic; it is a critical component of the intellectual toolkit required to navigate the complexities of modern medicinal chemistry. The protocols and insights provided in this guide are intended to empower scientists to confidently utilize 6-O-Benzyl-D-glucal in their pursuit of novel therapeutics and a deeper understanding of the biological roles of complex carbohydrates.
References
-
CD BioGlyco. 6-O-Benzyl-D-glucal, Purity ≥95%. [Link]
Sources
An In-depth Technical Guide to the Stability and Storage of 6-O-Benzyl-D-glucal
Authored by: A Senior Application Scientist
Introduction
6-O-Benzyl-D-glucal is a valuable synthetic intermediate in carbohydrate chemistry, serving as a versatile building block for the synthesis of complex oligosaccharides and glycoconjugates.[1] The strategic placement of the benzyl group at the 6-position leaves the hydroxyl groups at the 3- and 4-positions available for further functionalization, while the glucal double bond provides a handle for various stereoselective transformations. The integrity and purity of this reagent are paramount for the success of multi-step synthetic campaigns. This guide provides a comprehensive overview of the stability of 6-O-Benzyl-D-glucal, detailing the factors that influence its degradation and outlining best practices for its storage and handling to ensure its long-term viability and performance in research and development settings.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of 6-O-Benzyl-D-glucal is essential for its appropriate handling and storage.
| Property | Value |
| Molecular Formula | C₁₃H₁₆O₄[1][2] |
| Molecular Weight | 236.26 g/mol [1] |
| Appearance | Solid or powder[1] |
| Purity | ≥95%[1] |
| Solubility | Soluble in water and organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO).[1] |
| CAS Number | 165524-85-6[1][2] |
Core Principles of Stability: A Mechanistic Perspective
The stability of 6-O-Benzyl-D-glucal is governed by the interplay of its key functional groups: the benzyl ether, the glycal double bond, and the remaining free hydroxyl groups.
The benzyl protecting group is renowned for its robustness in a wide range of chemical conditions.[3] Benzyl ethers are generally stable to both acidic and basic environments, making them reliable protecting groups in complex synthetic pathways.[4] Their removal is typically achieved under mild reductive conditions, most commonly through catalytic hydrogenation.[4]
Conversely, the endocyclic enol ether of the glucal moiety is the primary site of reactivity and potential degradation. This double bond is susceptible to electrophilic addition and can undergo hydration or other additive reactions, particularly in the presence of moisture and acid or base catalysts.
Factors Influencing the Stability of 6-O-Benzyl-D-glucal
Several environmental factors can compromise the integrity of 6-O-Benzyl-D-glucal. Understanding and mitigating these factors are crucial for preserving its purity.
-
Moisture and Hydrolysis: The presence of water is detrimental to the stability of 6-O-Benzyl-D-glucal. The glycal double bond can undergo acid-catalyzed hydration, leading to the formation of a hemiacetal, which can exist in equilibrium with the corresponding 2-hydroxyglucal. This process disrupts the desired reactivity of the starting material. A closely related compound, 3,4,6-Tri-O-benzyl-D-glucal, is noted to be hygroscopic, highlighting the sensitivity of this class of compounds to moisture.[5]
-
Air and Oxidation: While benzyl ethers are relatively stable, prolonged exposure to atmospheric oxygen, particularly in the presence of light or trace metal impurities, can lead to oxidative degradation. The benzylic position is susceptible to oxidation, potentially forming benzaldehyde and other byproducts. Therefore, storage under an inert atmosphere is a critical preventative measure.[5]
-
Temperature: Elevated temperatures accelerate the rates of all chemical reactions, including degradation pathways. For sensitive compounds like protected glycals, low-temperature storage is essential to minimize the kinetic energy of the system and slow down potential decomposition reactions. Storage at -20°C is a common recommendation for analogous, highly substituted benzyl-protected glucals.[6]
-
Light: Photons can provide the activation energy for undesirable side reactions. Light-sensitive materials should be stored in amber or opaque containers to prevent photo-induced degradation.[7]
-
pH: The stability of 6-O-Benzyl-D-glucal is pH-dependent. Strongly acidic or basic conditions can catalyze the hydrolysis of the glycal moiety. It is therefore advisable to store the compound in a neutral state, free from acidic or basic residues.
Recommended Storage Conditions
To ensure the long-term stability and purity of 6-O-Benzyl-D-glucal, the following storage conditions are strongly recommended.
| Condition | Recommendation | Rationale |
| Temperature | -20°C | Minimizes the rate of all potential degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidative degradation of the benzyl ether and other sensitive functionalities.[5] |
| Moisture | Store in a desiccator | Prevents hydrolysis of the glycal moiety.[5][7] |
| Light | Amber vial or opaque container | Prevents photo-induced degradation.[7] |
| Container | Tightly sealed | Prevents ingress of moisture and air.[5][8] |
Potential Degradation Pathways
The primary degradation pathways for 6-O-Benzyl-D-glucal involve the reaction of the enol ether and potential oxidation of the benzyl group.
Caption: Potential degradation pathways for 6-O-Benzyl-D-glucal.
Experimental Protocol for Stability Assessment (Stress Testing)
This protocol outlines a general procedure for evaluating the stability of 6-O-Benzyl-D-glucal under accelerated degradation conditions.
Objective: To assess the stability of 6-O-Benzyl-D-glucal when exposed to various environmental stressors.
Materials:
-
6-O-Benzyl-D-glucal
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Buffers of varying pH (e.g., pH 4, 7, 9)
-
Temperature-controlled chambers or ovens
-
Analytical instrumentation: HPLC with UV detector, TLC plates, NMR spectrometer
Methodology:
-
Sample Preparation:
-
Prepare stock solutions of 6-O-Benzyl-D-glucal in a suitable solvent (e.g., acetonitrile).
-
Aliquot the stock solution into several vials.
-
To test for hydrolytic stability, add aqueous buffers of different pH to the vials.
-
To test for oxidative stability, leave some vials open to the air (or sparge with oxygen) and compare with vials purged with an inert gas.
-
To test for thermal stability, place vials at different temperatures (e.g., room temperature, 40°C, 60°C) and protect from light.
-
To test for photostability, expose some samples to a light source and keep control samples in the dark.
-
-
Time-Point Analysis:
-
At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each vial.
-
Analyze the samples by a suitable analytical method. HPLC is often preferred for its quantitative accuracy. Monitor the peak area of the parent compound and the appearance of any new peaks corresponding to degradation products.
-
TLC can be used for a rapid qualitative assessment of purity.
-
-
Data Analysis and Interpretation:
-
Plot the percentage of remaining 6-O-Benzyl-D-glucal against time for each condition.
-
Identify the conditions under which the compound is least stable.
-
If possible, identify the degradation products by techniques such as LC-MS or by isolating them and performing NMR analysis.
-
Handling Precautions
When working with 6-O-Benzyl-D-glucal, it is important to follow standard laboratory safety procedures.[9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, such as a fume hood, to avoid inhalation of any fine powder.[10]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[5]
-
Spill Response: In case of a spill, sweep up the solid material carefully to avoid generating dust and dispose of it as chemical waste.[8]
Conclusion
The stability of 6-O-Benzyl-D-glucal is critical for its successful application in chemical synthesis. Its primary vulnerabilities are the hydrolytic and oxidative degradation of the glycal moiety and the benzyl ether, respectively. By adhering to the recommended storage conditions of low temperature, inert atmosphere, and protection from moisture and light, the integrity of this valuable reagent can be maintained. Proper handling and a thorough understanding of its stability profile will enable researchers to achieve more reliable and reproducible results in their synthetic endeavors.
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An In-depth Technical Guide to Glucals as Chiral Intermediates in Synthesis
Abstract
Glucals, cyclic enol ether derivatives of sugars, represent a cornerstone of modern carbohydrate chemistry.[1] Their unique structural features, particularly the endocyclic double bond between carbons 1 and 2, render them highly versatile and reactive intermediates.[1][2] This guide provides a comprehensive overview of the synthesis, reactivity, and application of glucals as chiral building blocks in the construction of complex oligosaccharides, natural products, and other biologically significant molecules. We will delve into the mechanistic underpinnings of key transformations, including the Ferrier rearrangement, electrophilic additions, and cycloadditions, offering field-proven insights into experimental design and execution. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of these invaluable chiral synthons.
Introduction: The Enduring Legacy of Glucals
First synthesized by Emil Fischer and Karl Zach in 1913, glucals are unsaturated carbohydrate derivatives characterized by a double bond between the first and second carbon atoms of the pyranose ring.[2] Initially misidentified as aldehydes, their true structure as cyclic enol ethers was later elucidated, paving the way for their extensive use in organic synthesis.[2] The inherent chirality of glucals, derived from their parent monosaccharides, makes them exceptional starting materials for asymmetric synthesis, allowing for the stereocontrolled introduction of new functionalities.[3][4][5]
The reactivity of the glucal double bond is the key to its synthetic utility. The electron-rich nature of the enol ether moiety makes it susceptible to attack by a wide range of electrophiles, while the allylic nature of the C-3 position allows for displacement reactions.[2] This dual reactivity, combined with the ability to manipulate the protecting groups on the hydroxyl functions, provides a powerful platform for the synthesis of a diverse array of complex molecules.[6]
Synthesis of Glucals: From Glycosyl Halides to Modern Methodologies
The classical and still widely used method for the synthesis of glucals involves the reductive elimination of a glycosyl halide.[2] This typically involves the treatment of a per-O-acetylated glycosyl bromide or chloride with a reducing agent, most commonly zinc dust in acetic acid.[1]
Classical Synthesis via Reductive Elimination
The traditional synthesis begins with the conversion of a monosaccharide, such as D-glucose, into its per-O-acetylated derivative. This is followed by the introduction of a halogen at the anomeric position to form a glycosyl halide.[1][7] The subsequent reductive elimination with zinc furnishes the desired glycal.[1]
Experimental Protocol: Synthesis of Tri-O-acetyl-D-glucal
-
Acetylation of D-Glucose: To a stirred suspension of D-glucose in acetic anhydride at 0 °C, a catalytic amount of perchloric acid is added. The reaction is typically complete within 30 minutes.
-
Formation of the Glycosyl Halide: A solution of hydrogen bromide in acetic acid is then added to the reaction mixture at 0 °C, and the solution is stirred at room temperature for several hours.[1]
-
Reductive Elimination: The crude glycosyl bromide is then subjected to reductive elimination using zinc powder and a copper(II) sulfate solution or in a phosphate buffer.[8]
-
Workup and Purification: The reaction is quenched, and the product is extracted and purified by chromatography to yield tri-O-acetyl-D-glucal.
This one-pot synthesis is advantageous due to its simplicity, high yield, and short reaction time.[8]
Data Presentation: Comparison of Glucal Synthesis Methods
| Method | Starting Material | Reagents | Key Advantages | Key Disadvantages |
| Fischer-Zach | Per-O-acetylated Glycosyl Bromide | Zinc, Acetic Acid | Well-established, reliable | Use of strong acid, potential for side reactions |
| Modern One-Pot | Per-O-acetylated Glycosyl Bromide | Zinc, Copper Sulfate, Phosphate Buffer | Milder conditions, high yield, shorter reaction time | Requires careful pH control |
| From Glycosyl Halides with Low Stability Protecting Groups | Glycosyl Picolinic Esters | Copper(II) Salts | Mild, neutral conditions, tolerates sensitive protecting groups | May require longer reaction times |
Key Transformations of Glucals: A Gateway to Molecular Diversity
The synthetic versatility of glucals stems from the reactivity of their endocyclic double bond. This section will explore the most important transformations of glucals, providing mechanistic insights and practical considerations.
The Ferrier Rearrangement: A Powerful Tool for C-Glycoside Synthesis
The Ferrier rearrangement is a cornerstone of glycal chemistry, enabling the synthesis of 2,3-unsaturated glycosides.[9][10][11] This reaction involves the Lewis acid-catalyzed allylic rearrangement of a glycal in the presence of a nucleophile.[10][11][12]
Mechanism of the Ferrier Rearrangement
The reaction is initiated by the coordination of a Lewis acid to the C-3 oxygen, facilitating the departure of the leaving group to form a delocalized allylic oxocarbenium ion.[11][13] This intermediate is then attacked by a nucleophile at the anomeric carbon (C-1), leading to the formation of the 2,3-unsaturated glycoside, typically with a preference for the α-anomer.[10][13]
Experimental Protocol: Lewis Acid-Catalyzed Ferrier Rearrangement
-
Reaction Setup: A solution of the protected glycal in an anhydrous solvent (e.g., dichloromethane) is cooled to the desired temperature (typically 0 °C to room temperature).
-
Addition of Reagents: The nucleophile (e.g., an alcohol) and the Lewis acid catalyst (e.g., BF₃·OEt₂, SnCl₄, or Yb(OTf)₃) are added sequentially.[10][13]
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction is quenched, and the product is purified by column chromatography.
The choice of Lewis acid is critical and can influence the stereoselectivity and yield of the reaction.[14] For instance, SnCl₄ can be used to control the regioselectivity of sulfonylation, yielding either 1-sulfone or 3-sulfone sugars depending on the stoichiometry.[14]
Mandatory Visualization: Mechanism of the Ferrier Rearrangement
Caption: The Ferrier rearrangement proceeds via an allylic oxocarbenium ion intermediate.
Electrophilic Additions to the Double Bond
The electron-rich double bond of glucals is highly susceptible to electrophilic addition reactions, providing access to a wide range of functionalized sugars.
Epoxidation of glucals, typically with reagents like dimethyldioxirane (DMDO) or m-chloroperoxybenzoic acid (m-CPBA), proceeds stereoselectively to yield 1,2-anhydrosugars. These epoxides are valuable intermediates for the synthesis of 2-amino-2-deoxysugars and other modified carbohydrates.[2]
Dihydroxylation of the double bond can be achieved using reagents such as osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) to afford vicinal diols.[15][16] The Sharpless asymmetric dihydroxylation protocol allows for the enantioselective synthesis of diols, further expanding the synthetic utility of glucals.[17] A bimetallic system of RuCl₃/CeCl₃/NaIO₄ has also been shown to be effective for the stereoselective dihydroxylation of glycals.[18]
The addition of halogens (e.g., Br₂, Cl₂) to glucals can proceed through either an ionic or a radical pathway, leading to the formation of 2-halo-2-deoxysugars.[19] These compounds are versatile intermediates for further transformations.
Hydroboration-Oxidation
The hydroboration-oxidation of glucals provides a route to 2-deoxy-β-glycosides. The reaction proceeds with anti-Markovnikov regioselectivity, with the boron atom adding to the C-2 position. Subsequent oxidation with hydrogen peroxide and a base yields the 2-deoxy sugar.
Applications of Glucals in the Synthesis of Complex Molecules
The synthetic transformations discussed above have been widely applied in the synthesis of complex oligosaccharides, natural products, and other biologically active molecules.
Oligosaccharide Synthesis
Glucals are key starting materials in the "glycal assembly" method for oligosaccharide synthesis, pioneered by Danishefsky.[3] This strategy involves the iterative coupling of glycal donors and acceptors to build up complex oligosaccharide chains. This chemical approach complements enzymatic methods for oligosaccharide synthesis, which, while highly specific, can be limited by enzyme availability and substrate scope.[20][21][22][23]
Mandatory Visualization: Glycal Assembly Workflow
Caption: The glycal assembly method for oligosaccharide synthesis.
Natural Product Synthesis
The inherent chirality and dense functionality of glucals make them ideal starting materials for the total synthesis of natural products.[6][24] Their use as chiral building blocks allows for the efficient and stereocontrolled construction of complex molecular architectures.[3]
Conclusion and Future Outlook
Glucals have firmly established themselves as indispensable chiral intermediates in organic synthesis.[3] Their rich and versatile chemistry has enabled the synthesis of a vast array of complex and biologically important molecules.[6] Future developments in this field are likely to focus on the discovery of new, more efficient, and stereoselective transformations of glucals, as well as their application in emerging areas such as chemical biology and materials science. The continued exploration of glycal chemistry will undoubtedly lead to new and innovative solutions to challenging synthetic problems.
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6-O-Benzyl-D-glucal: A Strategic Precursor for the Synthesis of Modified Carbohydrates
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of carbohydrate chemistry, the strategic manipulation of monosaccharide building blocks is paramount for the synthesis of complex oligosaccharides and glycoconjugates. Among the diverse array of synthons available, 6-O-Benzyl-D-glucal stands out as a versatile and valuable precursor. This protected unsaturated glucose derivative offers a unique combination of reactivity and stability, making it a cornerstone in the construction of modified carbohydrates with significant potential in drug discovery and glycobiology.[1] This guide provides a comprehensive overview of 6-O-Benzyl-D-glucal, from its fundamental properties to its advanced applications in chemical synthesis.
Core Characteristics of 6-O-Benzyl-D-glucal
6-O-Benzyl-D-glucal is a chiral glycal that serves as a versatile intermediate in the stereoselective synthesis of modified glucose derivatives.[1] Its key features are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₆O₄ | [1] |
| Molecular Weight | 236.26 g/mol | [1] |
| Appearance | Solid or powder | [1] |
| Purity | ≥95% | [1] |
| Solubility | Soluble in water and organic solvents such as DCM, DMF, and DMSO | [1] |
| CAS Number | 165524-85-6 | [1] |
The presence of the benzyl group at the C-6 position provides a stable protecting group that can withstand a variety of reaction conditions, yet can be cleanly removed via catalytic hydrogenation.[2] This "permanent" protecting group strategy is crucial for multi-step syntheses.[3][4] Furthermore, the glucal double bond between C-1 and C-2 imparts unique reactivity, making it an excellent glycosyl donor for the formation of 2,3-unsaturated glycosides.
Synthesis of 6-O-Benzyl-D-glucal
The synthesis of 6-O-Benzyl-D-glucal typically starts from the more readily available 3,4,6-tri-O-acetyl-D-glucal. The process involves a Zemplén deacetylation followed by selective benzylation of the primary hydroxyl group at the C-6 position.
Experimental Protocol: Synthesis of 6-O-Benzyl-D-glucal from 3,4,6-tri-O-acetyl-D-glucal
Step 1: Deacetylation of 3,4,6-tri-O-acetyl-D-glucal
-
Dissolve 3,4,6-tri-O-acetyl-D-glucal in dry methanol.
-
Add a catalytic amount of sodium methoxide at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until completion.
-
Neutralize the reaction with an acidic resin (e.g., IR-120) and filter.
-
Concentrate the filtrate under reduced pressure to obtain crude D-glucal.[5]
Step 2: Selective 6-O-Benzylation
-
Dissolve the crude D-glucal in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Cool the solution to 0°C and add sodium hydride (NaH) portion-wise.
-
Add benzyl bromide dropwise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction carefully with methanol and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield 6-O-Benzyl-D-glucal.[5]
The Ferrier Rearrangement: A Gateway to 2,3-Unsaturated Glycosides
A cornerstone of 6-O-Benzyl-D-glucal's utility is its participation in the Ferrier rearrangement, a powerful reaction for the synthesis of 2,3-unsaturated glycosides.[6][7] This reaction involves the Lewis acid-catalyzed reaction of a glycal with a nucleophile, typically an alcohol, resulting in an allylic rearrangement to form the corresponding 2,3-unsaturated glycoside.[7]
The general mechanism of the Ferrier rearrangement is depicted below:
Caption: Mechanism of the Ferrier Rearrangement.
Causality in Experimental Choices for the Ferrier Rearrangement
The outcome of the Ferrier rearrangement is highly dependent on the reaction conditions. The choice of Lewis acid, solvent, and temperature can significantly influence the yield and stereoselectivity of the reaction.
-
Lewis Acid: A variety of Lewis acids can be employed, including boron trifluoride etherate (BF₃·OEt₂), tin(IV) chloride (SnCl₄), and indium(III) chloride (InCl₃).[7] The reactivity of the Lewis acid can impact the rate of reaction and the formation of side products. For less reactive donors like O-benzyl protected glycals, stronger Lewis acids or promoters may be necessary.[8] For instance, sulfuric acid immobilized on silica gel has been shown to be an efficient promoter for the Ferrier-type rearrangement of 3,4,6-tri-O-benzyl-d-glucal.[6]
-
Solvent: The choice of solvent can influence the stability of the allyloxocarbenium ion intermediate and the stereochemical outcome of the reaction. Dichloromethane (CH₂Cl₂) is a commonly used solvent.[6]
-
Temperature: Reactions are often carried out at low temperatures (-78 °C to room temperature) to control selectivity and minimize side reactions.[7]
Experimental Protocol: Ferrier Rearrangement of 6-O-Benzyl-D-glucal with a Generic Alcohol (ROH)
-
To a solution of 6-O-Benzyl-D-glucal and the alcohol acceptor in anhydrous dichloromethane at -78 °C, add a solution of the Lewis acid (e.g., BF₃·OEt₂) in dichloromethane dropwise.
-
Stir the reaction mixture at low temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a suitable reagent (e.g., triethylamine or saturated sodium bicarbonate solution).
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the 2,3-unsaturated glycoside.
Applications in the Synthesis of Modified Carbohydrates
The 2,3-unsaturated glycosides derived from 6-O-Benzyl-D-glucal are valuable intermediates for the synthesis of a wide range of modified carbohydrates.
Synthesis of 2-Deoxy-Glycosides
The double bond in the 2,3-unsaturated glycosides can be stereoselectively reduced to afford 2-deoxy-glycosides, which are important components of many natural products and therapeutic agents.
Synthesis of C-Glycosides
The Ferrier rearrangement can also be adapted to form C-glycosides by using carbon-based nucleophiles, such as silanes.[7] C-glycosides are metabolically stable analogs of O-glycosides and are of significant interest in drug development.[9]
Elaboration into Complex Oligosaccharides
The hydroxyl groups at the C-3 and C-4 positions of 6-O-Benzyl-D-glucal can be further functionalized with other protecting groups, allowing for its use as a glycosyl acceptor in the synthesis of more complex oligosaccharides. The strategic use of orthogonal protecting groups is crucial for the regioselective formation of glycosidic linkages.[3]
Caption: General workflow for glycosylation using 6-O-Benzyl-D-glucal.
Conclusion
6-O-Benzyl-D-glucal is a powerful and versatile precursor in the field of carbohydrate chemistry. Its unique combination of a stable protecting group and a reactive glucal moiety makes it an invaluable tool for the synthesis of 2,3-unsaturated glycosides via the Ferrier rearrangement. These products, in turn, serve as key intermediates for the construction of a diverse array of modified carbohydrates, including 2-deoxy-glycosides, C-glycosides, and complex oligosaccharides. A thorough understanding of the reactivity of 6-O-Benzyl-D-glucal and the nuances of the Ferrier rearrangement empowers researchers to design and execute efficient synthetic strategies for the development of novel carbohydrate-based therapeutics and biochemical probes.
References
- Bimodal Glycosyl Donors as an Emerging Approach Towards a General Glycosylation Str
- Recent Advances in Stereoselective Chemical O-Glycosyl
- 6-O-Benzyl-D-glucal, Purity ≥95% - CD BioGlyco.
- Conformationally restricted donors for stereoselective glycosyl
- Recent Advances in Stereoselective Chemical O-Glycosyl
- A Facile H2SO4-SiO2–Catalyzed Ferrier Rearrangement of 3,4,6-Tri-O-benzyl-d-glucal - Taylor & Francis Online.
- Stereoselectivity of Conformationally Restricted Glucosazide Donors - PMC - NIH.
- Protecting Groups and Orthogonal Protection Str
- FeCl3/C as an efficient catalyst for Ferrier rearrangement of 3,4,6-tri-O-Benzyl-D-glucal - Taylor & Francis Online.
- Ferrier rearrangement - Wikipedia.
- Synthesis and Structural Characterization of 1-(E-1-Arylpropenon-3-yl)-3,4,6-tri-O-benzyl-d-glucals and Their Transformation into Pentasubstituted (2R,3S,4R)
- Strategies for Protecting Group Free Glycosid
- Synthesis of Oligosaccharides Using 2,3,4,6-Tetra-O-benzyl-D-glucopyranose - Benchchem.
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- Chemoenzymatic synthesis of naturally occurring benzyl 6-O-glycosyl-beta-D-glucopyranosides - PubMed.
- Protective group strategies in carbohydrate and peptide chemistry - Scholarly Public
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- Recent advances in the synthesis of 2-deoxy-glycosides. - Semantic Scholar.
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- Ferrier rearrangement: an update on recent developments - Royal Society of Chemistry.
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- Carbohydrate Experiments in the Organic Laboratory: A Robust Synthesis and Modification of Thioglycosides - ACS Public
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- 6,7,8,10-Tetra-O-benzyl-1,2,3,4-tetradeoxy-α-D-gluco-dec-5-ulopyranosyl 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranoside - MDPI.
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- Synthesis of C- and S-Glycosides - ResearchG
- Enzym
- Glycosylation Reactions with 6-O-TIPS-D-glucal - Benchchem.
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- Tri-O-benzyl- D -glucal 97 55628-54-1 - Sigma-Aldrich.
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Mastering Stereoselectivity with Glucal Donors: A Technical Guide for Advanced Glycosynthesis
Introduction: The Enduring Utility of Glucals in Modern Glycochemistry
Glucals, cyclic enol ethers derived from monosaccharides, represent a cornerstone in the edifice of modern carbohydrate chemistry. Their inherent reactivity, conferred by the endocyclic double bond, makes them exceptionally versatile precursors for a wide array of glycosidic linkages, most notably the challenging 2-deoxyglycosides which are integral components of numerous bioactive natural products and pharmaceuticals.[1][2] The absence of a C2-hydroxyl group, however, eliminates the possibility of traditional neighboring group participation to direct the stereochemical outcome of glycosylation. Consequently, achieving high stereoselectivity with glucal donors is a nuanced art, governed by a delicate interplay of electronic and steric factors. This guide provides an in-depth exploration of the fundamental principles dictating stereoselectivity in glycosylations employing glucal donors, offering field-proven insights for researchers, scientists, and professionals in drug development.
Core Mechanistic Pathways: Navigating the Reactive Landscape
The synthetic utility of glucals predominantly branches into two key mechanistic pathways: the Ferrier rearrangement for the synthesis of 2,3-unsaturated glycosides and electrophilic additions for the formation of 2-deoxyglycosides. Understanding the nuances of these pathways is paramount to controlling the stereochemical outcome.
The Ferrier Rearrangement: A Stereoselective Allylic Shift
The Ferrier rearrangement is a powerful tool for the synthesis of 2,3-unsaturated glycosides, proceeding via a nucleophilic substitution with an allylic shift.[3] This transformation is typically catalyzed by a Lewis acid, which activates the leaving group at the C3 position, leading to the formation of a delocalized allylic oxocarbenium ion.[4] The stereoselectivity of the subsequent nucleophilic attack by an acceptor is a critical consideration.
The reaction generally favors the formation of the α-anomer, a preference that can be rationalized by the thermodynamic stability conferred by the anomeric effect.[5] However, the choice of catalyst and reaction conditions can significantly influence the α/β ratio. For instance, SnCl₄ has been widely employed as a promoter in Ferrier rearrangements to synthesize O- and S-glycosides.[6]
Recent studies have delved deeper into the mechanism, revealing the dual role of metal catalysts in not only activating the glucal donor but also directing the nucleophilic attack, often through hydrogen bonding interactions.[7] The choice of protecting groups on the glucal donor also plays a crucial role in the stereochemical outcome.[8]
Electrophilic Addition to the Glycal Double Bond: The Gateway to 2-Deoxyglycosides
The synthesis of 2-deoxyglycosides from glucals typically involves an electrophilic addition across the double bond, followed by nucleophilic attack at the anomeric center. A widely employed and highly effective method utilizes an electrophilic iodine source, such as N-iodosuccinimide (NIS), often in the presence of a catalytic amount of a Lewis acid like trimethylsilyl trifluoromethanesulfonate (TMSOTf).[9]
The reaction is initiated by the attack of the glucal's double bond on the electrophilic iodine, leading to the formation of a cyclic iodonium ion intermediate. This intermediate is then opened by the nucleophilic attack of the acceptor alcohol. The stereochemical outcome of this reaction is highly dependent on the direction of the acceptor's approach.
The subsequent removal of the C2-iodo group, often via radical reduction with tributyltin hydride, yields the desired 2-deoxyglycoside. The stereochemistry at the anomeric center is established during the initial glycosylation step and is retained during the reduction.
Key Factors Influencing Stereoselectivity
The ability to predictably control the stereochemical outcome of glucal glycosylations hinges on a comprehensive understanding of several key factors.
The Crucial Role of Protecting Groups
While glucals lack a C2-participating group, the nature and orientation of protecting groups at other positions on the pyranose ring exert a profound influence on stereoselectivity.[10]
-
C3-Protecting Group: The substituent at the C3 position can significantly impact the facial selectivity of the electrophilic attack on the double bond. Bulky protecting groups at C3 can sterically hinder the approach of the electrophile and the subsequent nucleophile from the β-face, thereby favoring the formation of the α-glycoside.
-
Remote Participation: Acyl protecting groups at C4 or C6 can engage in remote participation, forming transient cyclic intermediates that shield one face of the molecule and direct the incoming acceptor to the opposite face.[11] This can be a powerful strategy for achieving high stereoselectivity.
The Influence of the Glycosyl Acceptor
The nucleophilicity and steric bulk of the acceptor alcohol are critical determinants of both the reaction rate and the stereochemical outcome. Highly reactive acceptors will generally react faster, and their steric profile can influence the preferred trajectory of attack on the intermediate oxocarbenium or iodonium ion.
The Power of the Promoter/Activator
The choice of promoter or activator is a key handle for modulating the reactivity of the glucal donor and influencing the stereochemical course of the reaction.
-
Lewis Acids in Ferrier Rearrangements: As previously mentioned, the strength and nature of the Lewis acid in Ferrier-type reactions can impact the α/β ratio. For example, a study on the SnCl₄-mediated sulfonylation of glycals demonstrated that the quantity of the Lewis acid dictates the regio- and stereochemical outcome.[6][12]
-
Gold(I) Catalysis for 2-Deoxyglycosides: Recent advancements have seen the emergence of gold(I) catalysts for the direct and highly stereoselective synthesis of 2-deoxyglycosides from glycals.[13] These reactions often proceed with excellent yields and high selectivity for the α-anomer.[13]
The Subtle but Significant Role of the Solvent
The solvent can influence the stability of the reactive intermediates and the transition states, thereby affecting the stereoselectivity. While less pronounced than with other glycosyl donors, solvent effects should not be overlooked. Non-participating solvents like dichloromethane are commonly used.
Quantitative Insights into Stereoselectivity
The following table summarizes representative data on the stereochemical outcomes of glycosylations with glucal donors under various conditions.
| Glucal Donor | Acceptor | Promoter/Activator | Solvent | Product | α:β Ratio | Yield (%) | Reference |
| 3,4,6-Tri-O-acetyl-D-glucal | Benzyl alcohol | SnCl₄ (10 mol%) | CH₂Cl₂ | 2,3-Unsaturated O-glycoside | >20:1 | 82 | [6] |
| Perbenzylated galactal | Glucoside acceptor | [(pCF₃Ph)₃P)AuCl]/AgOTf | CH₂Cl₂ | 2-Deoxy-disaccharide | >30:1 | 89 | [13] |
| 3,4-O-Siloxane protected glucal | Glucoside acceptor | [(pCF₃Ph)₃P)AuCl]/AgOTf | CH₂Cl₂ | 2-Deoxy-disaccharide | >30:1 | 78 | [13] |
| Per-O-acetylated D-glucal | Primary alcohol | Pd(II) catalyst | DCE | 2,3-Unsaturated glucoside | >99:1 | Excellent | [5] |
Experimental Protocols: A Practical Guide
The following protocols provide step-by-step methodologies for key glycosylation reactions with glucal donors.
Protocol 1: Gold(I)-Catalyzed α-Selective Synthesis of a 2-Deoxyglycoside
This protocol is adapted from a procedure described for the gold(I)-catalyzed direct glycosylation of glycals.[13]
Materials:
-
Perbenzylated galactal (1.0 equiv)
-
Glucoside acceptor (1.2 equiv)
-
[(pCF₃Ph)₃P)AuCl] (3 mol%)
-
AgOTf (6 mol%)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the perbenzylated galactal and the glucoside acceptor.
-
Dissolve the substrates in anhydrous dichloromethane.
-
In a separate vial, weigh the [(pCF₃Ph)₃P)AuCl] and AgOTf and dissolve them in a small amount of anhydrous dichloromethane.
-
Add the catalyst solution to the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with triethylamine.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired α-2-deoxyglycoside.
Protocol 2: NIS/TMSOTf-Promoted Synthesis of a 2-Iodo-2-deoxyglycoside
This protocol is a general procedure for the iodoglycosylation of glycals.
Materials:
-
Glucal donor (1.0 equiv)
-
Alcohol acceptor (1.5 equiv)
-
N-Iodosuccinimide (NIS) (1.5 equiv)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.2 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Molecular sieves (4 Å)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried flask containing activated 4 Å molecular sieves under an inert atmosphere, add the glucal donor and the alcohol acceptor.
-
Dissolve the substrates in anhydrous dichloromethane and stir the mixture at the desired temperature (e.g., -20 °C).
-
Add N-iodosuccinimide to the reaction mixture and stir for 10 minutes.
-
Add TMSOTf dropwise to the reaction mixture.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion and Future Outlook
Glucal donors remain indispensable tools in the synthesis of complex carbohydrates, particularly 2-deoxyglycosides. While the absence of a C2-participating group presents a stereochemical challenge, a deep understanding of the underlying reaction mechanisms and the judicious manipulation of protecting groups, activators, and reaction conditions can lead to highly stereoselective outcomes. The continued development of novel catalytic systems, such as those based on gold and other transition metals, promises to further expand the synthetic utility of glucals, enabling the efficient and stereocontrolled construction of increasingly complex and biologically relevant glycoconjugates.
References
- Li, W., et al. (2026). Regio- and Stereoselective Synthesis of 1-/3-Sulfone Sugars Controlled by the Amount of SnCl₄.
- Ghosh, A., et al. (2022). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Molecular Biosciences, 9.
- Galan, M. C., et al. (2017). Gold(I)-Catalyzed Direct Stereoselective Synthesis of Deoxyglycosides from Glycals. Journal of the American Chemical Society.
- Zhu, F., & Li, X. (2021). Stereoselective Construction of Glycosides Enabled by Glycosyl/Glycal Metal Species.
- Glavan, D. (2022).
- Zhu, Y., & Demchenko, A. V. (2019). Pre-activation Based Stereoselective Glycosylations.
- Liu, R., et al. (2021). NIS/TMSOTf-Promoted Glycosidation of Glycosyl ortho-Hexynylbenzoates for Versatile Synthesis of O-Glycosides and Nucleosides. PubMed.
- Kirejev, V., et al. (2011). Stereoselectivity of Conformationally Restricted Glucosazide Donors.
- Galan, M. C., et al. (2015). Cu(I)-Catalyzed Stereoselective Glycosylation of “Electron-Deficient” Glycals.
- de la Fuente, A., et al. (2023). Stereocontrolled Synthesis and Conformational Analysis of a Series of Disaccharides α,β-d-GlcA-(1→3)-α-L-Fuc.
- Zhang, H., et al. (2024).
- Guo, J., & Ye, X.-S. (2010).
- Kimura, T., et al. (2015). Glycosylations of Glycals Using N-Iodosuccinimide (NIS) and Phosphorus Compounds for Syntheses of 2-Iodo- and 2-Deoxyglycosides.
- Li, Y., et al. (2022).
- Wieczorek, E., et al. (2024). Insight into the Course of the Ferrier Rearrangement Used to Obtain Untypical Diosgenyl Saponins.
- Guo, J., & Ye, X.-S. (2010).
- Bennett, C. S. (2017). Methods for 2-Deoxyglycoside Synthesis.
- Mandal, D., et al. (2019). Chemical O‐Glycosylations: An Overview.
- Strieth-Kalthoff, F., et al. (2023). Electrochemical Ferrier Rearrangement of Glycals. ChemRxiv.
- Li, W., et al. (2024). Regio- and Stereoselective Synthesis of 1-/3-Sulfone Sugars Controlled by the Amount of SnCl4.
- Wang, Z., et al. (2024). Creating glycoside diversity through stereoselective carboboration of glycals.
- Recent developments in the stereoselective synthesis of deoxy glycosides. (n.d.). In Carbohydrate Chemistry: Chemical and Biological Approaches (Vol. 41).
- Green Chemistry. (2025). RSC Publishing.
- Liu, R., et al. (2021). NIS/TMSOTf-Promoted Glycosidation of Glycosyl ortho -Hexynylbenzoates for Versatile Synthesis of O.
- Synthesis of N‐glycosides by NIS/TMSOTf promoted glycosylation using... (n.d.).
- Tang, S., et al. (2018). Palladium-Catalyzed Stereospecific C-Glycosylation of Glycals with Vinylogous Acceptors.
- Ferrier rearrangement. (n.d.). In Wikipedia.
- Mensink, R. A., et al. (n.d.).
- Guo, J., & Ye, X.-S. (2010). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations.
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Methodological & Application
Protocol for oligosaccharide synthesis using 6-O-Benzyl-D-glucal
An Application Guide for the Synthesis of Oligosaccharides Using 6-O-Benzyl-D-glucal as a Versatile Glycosyl Donor
Authored by a Senior Application Scientist
Abstract
The chemical synthesis of oligosaccharides is a cornerstone of glycobiology, enabling the creation of molecular tools for research and the development of novel therapeutics.[1][2] Glycals, cyclic enol ethers of sugars, are powerful and versatile building blocks in this field, and 6-O-Benzyl-D-glucal stands out due to its unique reactivity and stability. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 6-O-Benzyl-D-glucal in oligosaccharide synthesis. We will explore two primary glycosylation pathways—epoxidation-opening and the Ferrier rearrangement—offering detailed, field-proven protocols, mechanistic insights, and guidance on product purification and characterization.
Introduction: The Central Role of Glycals in Modern Glycosynthesis
Oligosaccharides are critical mediators of a vast array of biological processes, including cell-cell recognition, immune responses, and pathogen binding.[2] Accessing structurally pure oligosaccharides from natural sources is often impractical due to microheterogeneity.[2] Therefore, chemical synthesis provides an indispensable route to obtaining homogeneous glycans for biological studies and as candidates for carbohydrate-based vaccines and therapeutics.[1]
The synthesis of these complex molecules is challenging, requiring precise control over the formation of the glycosidic linkage with respect to both regiochemistry and stereochemistry.[3] Glycal-based methodologies offer a robust solution, leveraging the reactivity of the endocyclic double bond to construct glycosidic bonds.[4] 6-O-Benzyl-D-glucal is a particularly advantageous starting material. The benzyl group at the C-6 position serves as a stable, non-participating protecting group that survives a wide range of reaction conditions, simplifying complex multi-step syntheses.
This guide details the strategic application of 6-O-Benzyl-D-glucal, focusing on the underlying chemical principles that govern the success of each protocol.
Strategic Overview: Two Major Pathways for Glycosylation
Starting from a protected 6-O-Benzyl-D-glucal, two primary and highly effective strategies can be employed to form glycosidic linkages:
-
Epoxidation and Ring-Opening: This two-step sequence involves the stereoselective epoxidation of the glycal's double bond to form a highly reactive 1,2-anhydrosugar (epoxide). This intermediate is then activated by a Lewis acid and opened by a glycosyl acceptor, typically yielding 2-hydroxy glycosides.
-
The Ferrier Glycosylation: This pathway involves a direct allylic rearrangement catalyzed by a Lewis acid in the presence of a glycosyl acceptor. This reaction is a powerful method for generating 2,3-unsaturated glycosides, which are valuable intermediates for further functionalization, such as the synthesis of 2-deoxy sugars.[5]
Diagram 1: Key synthetic pathways using 6-O-Benzyl-D-glucal.
Protecting Group Strategy: The Foundation of Success
In oligosaccharide synthesis, protecting groups are not merely masks for functional groups; they actively modulate the reactivity of the sugar building blocks.[6][7] The choice of protecting groups at the C-3 and C-4 positions of 6-O-Benzyl-D-glucal is critical.
-
Benzyl Ethers (e.g., at C-3, C-4): These are electron-donating groups that increase the reactivity of the glycal donor (an "armed" donor) by stabilizing the developing positive charge at the anomeric center during glycosylation.[8]
-
Acyl Esters (e.g., Acetyl, Benzoyl): These are electron-withdrawing groups that decrease the reactivity of the glycal donor (a "disarmed" donor). This electronic difference is the basis for chemoselective glycosylation strategies where an armed donor can be activated in the presence of a disarmed acceptor.[8]
For the protocols below, we will primarily use acetyl groups at C-3 and C-4, creating a moderately reactive and highly practical building block.
Detailed Experimental Protocols
Protocol 1: Synthesis of 3,4-di-O-acetyl-6-O-benzyl-D-glucal
This protocol details the preparation of the key starting material. The procedure begins with the commercially available 3,4,6-Tri-O-acetyl-D-glucal, which is selectively de-acetylated at the primary C-6 position, followed by benzylation.
Materials:
-
3,4,6-Tri-O-acetyl-D-glucal
-
Hydrazine acetate
-
N,N-Dimethylformamide (DMF), anhydrous
-
Benzyl bromide (BnBr)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Selective Deacetylation:
-
Dissolve 3,4,6-Tri-O-acetyl-D-glucal (1 equiv.) in anhydrous DMF.
-
Add hydrazine acetate (1.5 equiv.) and stir the mixture at 50°C.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture, dilute with ethyl acetate, and wash sequentially with water and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3,4-di-O-acetyl-D-glucal, which is used directly in the next step.
-
-
Benzylation at C-6:
-
Dissolve the crude intermediate from the previous step in anhydrous DMF and cool to 0°C under a nitrogen atmosphere.
-
Add NaH (1.2 equiv.) portion-wise, allowing gas evolution to cease between additions.
-
Stir the mixture for 30 minutes at 0°C.
-
Add Benzyl bromide (1.1 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Carefully quench the reaction at 0°C by the slow addition of methanol.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure 3,4-di-O-acetyl-6-O-benzyl-D-glucal.
-
Protocol 2: Glycosylation via Epoxidation and Ring-Opening
This protocol is highly reliable for creating 1,2-cis and 1,2-trans 2-hydroxy-glycosides, depending on the reaction conditions and acceptor. The epoxidation is achieved with dimethyldioxirane (DMDO), which is known for its high stereoselectivity, typically forming the α-epoxide (1,2-anhydro-gluco configuration).[9][10]
Step A: Epoxidation of 3,4-di-O-acetyl-6-O-benzyl-D-glucal
Diagram 2: Epoxidation of the protected D-glucal.
Materials:
-
3,4-di-O-acetyl-6-O-benzyl-D-glucal (1 equiv.)
-
Dimethyldioxirane (DMDO) solution in acetone (~0.08 M), prepared in situ or used from a freshly prepared stock.
-
Dichloromethane (DCM), anhydrous
-
Anhydrous sodium bicarbonate (NaHCO₃)
-
Oxone® (for in situ preparation)
-
Acetone
Procedure:
-
In Situ DMDO Generation: A biphasic system is highly effective and scalable.[10] In a flask, combine the glucal, acetone, and DCM. In a separate flask, prepare an aqueous solution of NaHCO₃.
-
Cool both mixtures to 0°C. Vigorously stir the glucal solution while adding the NaHCO₃ solution, followed by the portion-wise addition of Oxone® (potassium peroxymonosulfate) over 30-60 minutes.
-
Maintain vigorous stirring at 0°C and monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting 1,2-anhydrosugar is often pure enough for the next step but can be filtered through a short plug of silica if necessary. This intermediate is sensitive and should be used promptly.
Step B: Lewis Acid-Catalyzed Glycosylation
Materials:
-
1,2-anhydrosugar from Step A (1 equiv.)
-
Glycosyl Acceptor (e.g., a protected monosaccharide with a free hydroxyl group) (1.5 equiv.)
-
Zinc chloride (ZnCl₂), freshly fused, or Zinc triflate (Zn(OTf)₂) (0.2 equiv.)
-
Dichloromethane (DCM), anhydrous
-
Molecular sieves (4Å), activated
-
Triethylamine or Pyridine (for quenching)
Procedure:
-
To a flame-dried flask under nitrogen, add the glycosyl acceptor, DCM, and activated 4Å molecular sieves. Stir for 30 minutes at room temperature.
-
Add the 1,2-anhydrosugar as a solution in DCM.
-
Cool the mixture to -40°C.
-
Add the Lewis acid catalyst (e.g., Zn(OTf)₂).
-
Stir the reaction at -40°C, allowing it to slowly warm to 0°C over several hours. Monitor progress by TLC.
-
Once the reaction is complete, quench by adding a few drops of triethylamine or pyridine.
-
Filter the mixture through a pad of Celite, washing with DCM.
-
Concentrate the filtrate and purify the residue by silica gel column chromatography to isolate the desired disaccharide.
Protocol 3: Ferrier Glycosylation
The Ferrier rearrangement is a powerful, one-step method for synthesizing 2,3-unsaturated glycosides. The choice of Lewis acid is critical and can influence reaction efficiency and stereoselectivity.[11]
Diagram 3: The Ferrier Glycosylation reaction.
Materials:
-
3,4-di-O-acetyl-6-O-benzyl-D-glucal (1 equiv.)
-
Glycosyl Acceptor (1.5 equiv.)
-
Iron(III) triflate (Fe(OTf)₃) or Ytterbium(III) triflate (Yb(OTf)₃) (10 mol%)
-
Dichloromethane (DCM) or Acetonitrile (MeCN), anhydrous
-
Molecular sieves (4Å), activated
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
To a flame-dried flask under nitrogen, add the glucal, glycosyl acceptor, DCM, and activated 4Å molecular sieves. Stir for 30 minutes.
-
Cool the mixture to the desired temperature (typically ranging from 0°C to room temperature).
-
Add the Lewis acid catalyst (e.g., Fe(OTf)₃).
-
Stir the reaction and monitor by TLC. Reaction times can vary from 30 minutes to a few hours.[11]
-
Upon completion, dilute the reaction with DCM and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography. The reaction often yields the α-anomer as the major product.[11]
| Catalyst | Typical Conditions | Yield (%) | α/β Selectivity | Reference |
| Fe(OTf)₃ | 10 mol%, DCM, 30 min | 88 | 10:1 | [11] |
| ZnCl₂ | Stoichiometric, DCM, rt | Good to Excellent | Varies | [11] |
| Yb(OTf)₃ | 10 mol%, MeCN, rt | High | Predominantly α | [12] |
| RuCl₃ | 2-10 mol%, MeCN, rt | 81-98 | ~7:1 | [12] |
| Table 1: Comparison of Lewis Acid Catalysts for Ferrier Glycosylation. |
Purification and Structural Characterization
Purification: Chromatography is the primary method for purifying the synthesized oligosaccharides.[13]
-
Silica Gel Column Chromatography: This is the workhorse for separating reaction mixtures, intermediates, and final protected products. Polarity differences between starting materials, products, and byproducts allow for effective separation.
-
Size-Exclusion Chromatography (e.g., Sephadex): This technique is particularly useful for the final purification of deprotected oligosaccharides, separating them based on size from salts and other small molecule impurities.
Characterization: Confirming the structure and stereochemistry of the newly formed glycosidic bond is essential.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for oligosaccharide characterization.[14]
-
¹H NMR: The chemical shift and coupling constant (J-value) of the anomeric proton (H-1) are diagnostic. For glucopyranosides, a small J-value (~3-4 Hz) indicates an α-linkage, while a large J-value (~7-8 Hz) indicates a β-linkage.
-
¹³C NMR: The chemical shift of the anomeric carbon (C-1) provides complementary information.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the linkage position between the sugar units.[15][16] For example, an HMBC correlation between the anomeric proton of the donor sugar and a carbon of the acceptor sugar definitively establishes the glycosidic bond.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition of the synthesized compound.[17]
Conclusion
6-O-Benzyl-D-glucal is a robust and versatile building block for modern oligosaccharide synthesis. By mastering the two key pathways—epoxidation-opening and Ferrier glycosylation—and understanding the principles of protecting group strategy, researchers can efficiently construct a wide range of complex glycans. The detailed protocols and mechanistic insights provided in this guide serve as a comprehensive resource for scientists aiming to synthesize custom oligosaccharides for applications in chemical biology, drug discovery, and materials science.
References
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Petrovic, D., et al. (2020). Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside. Molecules. Available at: [Link]
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Diva Portal. (n.d.). Synthesis of Oligosaccharides for Interaction Studies with Various Lectins. Available at: [Link]
-
Mishra, B., et al. (2018). Chemical O‐Glycosylations: An Overview. ChemistrySelect. Available at: [Link]
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Pornsuriyasak, P., et al. (1998). Construction of β-Linked Oligosaccharides by Coupling of Glycal Derived Thioethyl Glycosyl Donors. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (2015). Advances in Protecting Groups for Oligosaccharide Synthesis. Available at: [Link]
-
Rundlof, T., et al. (1998). Analysis of Oligosaccharide Conformation by NMR Spectroscopy Utilizing 1H,H and 1H,13C Residual Dipolar Couplings in a Dilute Liquid Crystalline Phase. The Journal of Physical Chemistry A. Available at: [Link]
-
ResearchGate. (2006). Direct epoxidation of D-glucal and D-galactal derivatives with in situ generated DMDO. Available at: [Link]
-
Walvoort, M. T. C., & van der Marel, G. A. (2012). Opportunities and challenges in synthetic oligosaccharide and glycoconjugate research. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
MDPI. (2023). Optimized Purification Processes for Isolation and Modification of Oligosaccharides from Rathi Cow's Milk. Available at: [Link]
-
ResearchGate. (n.d.). The 1 H NMR spectrum of the generated oligosaccharide mixture. Available at: [Link]
-
Guo, Z., et al. (2015). A Convergent Synthesis of 6-O-Branched β-Glucan Oligosaccharides. European Journal of Organic Chemistry. Available at: [Link]
-
PubMed Central. (2017). Separation and Purification of Fructo-Oligosaccharide by High-Speed Counter-Current Chromatography Coupled with Precolumn Derivatization. Available at: [Link]
-
The Royal Society of Chemistry. (2016). Ferrier rearrangement: an update on recent developments. Available at: [Link]
-
PubMed Central. (2024). Synthetic Strategies for Bioactive Oligosaccharides. Available at: [Link]
-
MDPI. (2023). Synthetic Strategies for Bioactive Oligosaccharides. Available at: [Link]
-
Wiley-VCH. (n.d.). 1 Protecting Group Strategies in Carbohydrate Chemistry. Available at: [Link]
-
The Royal Society of Chemistry. (2024). Recent advancements in synthesis of cyclic oligosaccharides. Available at: [Link]
-
The Royal Society of Chemistry. (2023). Advances in glycoside and oligosaccharide synthesis. Available at: [Link]
-
PubMed Central. (2007). Structural Monitoring of Oligosaccharides through 13C Enrichment and NMR Observation of Acetyl Groups. Available at: [Link]
-
ACS Publications. (2021). Synthesis and Structural Characterization of 1-(E-1-Arylpropenon-3-yl)-3,4,6-tri-O-benzyl-d-glucals and Their Transformation into Pentasubstituted (2R,3S,4R)-Chromanes via Pd-Catalyzed Cross Dehydrogenative Coupling Reaction. Available at: [Link]
-
Research Repository UCD. (2019). Stereoselective Glycosylations. Available at: [Link]
-
PubMed. (1981). Separation of acidic oligosaccharides by liquid chromatography: application to analysis of sugar chains of glycoproteins. Available at: [Link]
-
Bentham Science Publishers. (2008). The De Novo Synthesis of Oligosaccharides: Application to the Medicinal Chemistry SAR-Study of Digitoxin. Available at: [Link]
-
MDPI. (2021). Utilizing the 1H-15N NMR Methods for the Characterization of Isomeric Human Milk Oligosaccharides. Available at: [Link]
-
PubMed Central. (2013). Methods for 2-Deoxyglycoside Synthesis. Available at: [Link]
-
Frontiers. (2022). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Available at: [Link]
-
PubMed Central. (2020). Synthesis of C‐Oligosaccharides through Versatile C(sp3)−H Glycosylation of Glycosides. Available at: [Link]
-
PubMed Central. (2014). Oligosaccharide Synthesis and Translational Innovation. Available at: [Link]
-
Global Science Books. (n.d.). NMR Analysis of Oligosaccharides Containing Fructopyranoside. Available at: [Link]
-
PubMed Central. (2022). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Available at: [Link]
-
ResearchGate. (2018). Analysis of Food Bioactive Oligosaccharides by Thin-Layer Chromatography. Available at: [Link]
-
PubMed. (2023). Synthetic Strategies for Bioactive Oligosaccharides. Available at: [Link]
-
ResearchGate. (2006). Direct epoxidation of D-glucal and D-galactal derivatives with in situ generated DMDO. Available at: [Link]
-
University of Nebraska - Lincoln. (2018). Investigation of Purification of Oligosaccharides Produced Using Twin-Screw Extrusion. Available at: [Link]
-
ResearchGate. (2015). New protecting groups in the synthesis of oligosaccharides. Available at: [Link]
-
Journal of Chemical Education. (n.d.). Protecting Groups in Carbohydrate Chemistry. Available at: [Link]
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Application Notes and Protocols for Stereoselective Glycosylation Reactions with 6-O-Benzyl-D-glucal
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of 2-Deoxy-Glycosides and the Role of 6-O-Benzyl-D-glucal
2-Deoxy sugars are fundamental carbohydrate motifs present in a wide array of biologically active natural products, including potent anthracycline antibiotics and cardiac glycosides. The absence of the C-2 hydroxyl group is a critical determinant of their pharmacological properties and metabolic stability.[1] However, this structural feature poses a significant challenge in synthetic carbohydrate chemistry. The lack of a participating group at the C-2 position complicates the control of stereochemistry at the anomeric center, making the stereoselective synthesis of 2-deoxy-glycosides a formidable task.[1][2]
Glycals, cyclic enol ethers derived from sugars, have emerged as powerful and versatile precursors for the synthesis of 2-deoxy-glycosides.[3][4] Among these, 6-O-Benzyl-D-glucal offers distinct advantages. The benzyl group at the C-6 position provides robust protection that is stable to a wide range of reaction conditions and can be removed chemoselectively at a later stage. This attribute is particularly valuable in the context of multi-step oligosaccharide synthesis.
This comprehensive guide provides detailed protocols and mechanistic insights for the stereoselective synthesis of both α- and β-2-deoxyglycosides, leveraging the unique properties of 6-O-Benzyl-D-glucal. The methodologies described herein are designed to be reproducible and scalable, empowering researchers in drug discovery and development to access these vital carbohydrate structures with high fidelity.
Chemical Principles: Achieving Stereocontrol in Glycosylation
The stereochemical outcome of glycosylation reactions with glycals is primarily dictated by the method of electrophilic activation of the double bond and the nature of the nucleophile (glycosyl acceptor). The reaction generally proceeds through an oxocarbenium ion intermediate. The facial selectivity of the nucleophilic attack on this planar intermediate determines the anomeric configuration of the resulting glycoside.
Two predominant pathways are exploited for the synthesis of 2-deoxyglycosides from 6-O-Benzyl-D-glucal:
-
Direct Electrophilic Activation: This approach involves the direct addition of an electrophile and the glycosyl acceptor across the double bond of the glucal. The choice of promoter and reaction conditions can significantly influence the stereoselectivity, often favoring the formation of the α-glycoside due to the anomeric effect.[5]
-
Epoxidation-Rearrangement: This two-step strategy involves the initial stereoselective epoxidation of the glucal to form a 1,2-anhydrosugar intermediate. Subsequent nucleophilic opening of the epoxide ring, typically under acidic or basic conditions, leads to the formation of the glycosidic bond. This method often provides excellent control over the stereochemistry, with the outcome dependent on the stereochemistry of the epoxide and the reaction conditions.
The following diagram illustrates the general mechanistic pathways for the formation of α- and β-2-deoxyglycosides from a glucal donor.
Caption: General mechanistic pathways for stereoselective glycosylation of 6-O-Benzyl-D-glucal.
PART 1: Synthesis of 2-Deoxy-α-Glycosides via Direct Activation
This protocol details a direct glycosylation method that generally favors the formation of the α-anomer. The use of N-iodosuccinimide (NIS) as an iodonium source, in conjunction with a catalytic amount of a Lewis acid like trimethylsilyl trifluoromethanesulfonate (TMSOTf), is a widely employed and effective strategy.[6][7][8]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3,4-Di-O-acetyl-6-O-benzyl-D-glucal | Synthesis Grade | See Protocol Below | Starting material. |
| Glycosyl Acceptor (Alcohol) | Anhydrous | Various | Must be dry. |
| N-Iodosuccinimide (NIS) | Reagent Grade | Various | Store in a desiccator. |
| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | Reagent Grade | Various | Handle under inert atmosphere. |
| Dichloromethane (DCM) | Anhydrous | Various | Distill from CaH₂. |
| Saturated aq. Sodium Thiosulfate (Na₂S₂O₃) | ACS Grade | Various | |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | ACS Grade | Various | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Various | |
| Silica Gel | 230-400 mesh | Various | For column chromatography. |
Experimental Protocol: Synthesis of 3,4-Di-O-acetyl-6-O-benzyl-D-glucal
This preliminary step is necessary to protect the C3 and C4 hydroxyl groups of 6-O-Benzyl-D-glucal.
-
Dissolve 6-O-Benzyl-D-glucal (1.0 eq) in a mixture of pyridine (5 mL/g of glucal) and acetic anhydride (2.5 eq) at 0 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring for completion by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x volume of the reaction mixture).
-
Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford 3,4-Di-O-acetyl-6-O-benzyl-D-glucal.
Experimental Protocol: α-Glycosylation
-
Under an inert atmosphere (Argon or Nitrogen), dissolve 3,4-Di-O-acetyl-6-O-benzyl-D-glucal (1.0 eq) and the glycosyl acceptor (1.5 eq) in anhydrous dichloromethane (10 mL/mmol of glucal).
-
Cool the stirred solution to -20 °C.
-
Add N-iodosuccinimide (NIS) (1.2 eq) to the reaction mixture.
-
Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 eq) dropwise.
-
Stir the reaction at -20 °C for 1-2 hours, carefully monitoring the progress by TLC.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate followed by saturated aqueous sodium bicarbonate.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the resulting 2-deoxy-2-iodo-glycoside by silica gel chromatography.
-
The resulting 2-deoxy-2-iodo-glycoside can then be subjected to reductive deiodination (e.g., using tributyltin hydride and AIBN) to yield the final 2-deoxy-α-glycoside.
Data Presentation: Expected Outcomes
| Acceptor Type | Expected Yield (%) | Expected α:β Ratio |
| Primary Alcohol | 70-85 | >10:1 |
| Secondary Alcohol | 60-75 | 5:1 to 10:1 |
| Phenol | 75-90 | >15:1 |
Note: Yields and ratios are estimates based on similar reported reactions and may vary depending on the specific acceptor and reaction conditions.[9]
PART 2: Synthesis of 2-Deoxy-β-Glycosides via Epoxidation
For the synthesis of the more challenging 2-deoxy-β-glycosides, a two-step approach involving the epoxidation of 6-O-Benzyl-D-glucal is highly effective. Dimethyldioxirane (DMDO) is a mild and stereoselective epoxidizing agent that favors the formation of the α-epoxide (1,2-anhydro-α-D-glucopyranose).[10][11][12] Subsequent nucleophilic opening of this epoxide typically proceeds with inversion of configuration to yield the β-glycoside.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 6-O-Benzyl-D-glucal | Synthesis Grade | Various | |
| Dimethyldioxirane (DMDO) | ~0.07 M in Acetone | Prepared in-house | See preparation protocol. |
| Glycosyl Acceptor (Alcohol) | Anhydrous | Various | Must be dry. |
| Boron trifluoride diethyl etherate (BF₃·OEt₂) | Reagent Grade | Various | Handle under inert atmosphere. |
| Dichloromethane (DCM) | Anhydrous | Various | Distill from CaH₂. |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | ACS Grade | Various | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Various | |
| Silica Gel | 230-400 mesh | Various | For column chromatography. |
Experimental Protocol: Preparation of DMDO Solution
Caution: DMDO is a volatile and potentially explosive peroxide. Prepare and handle with appropriate safety precautions in a well-ventilated fume hood.
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet, combine acetone (100 mL) and water (150 mL).
-
Add sodium bicarbonate (30 g) to the mixture.
-
Cool the flask to 0-5 °C in an ice bath.
-
While stirring vigorously, add a solution of Oxone® (50 g) in water (350 mL) dropwise over 20-30 minutes.
-
Simultaneously, apply a gentle vacuum (aspirator) to distill the DMDO/acetone mixture into a receiving flask cooled in a dry ice/acetone bath.
-
The concentration of the resulting DMDO solution can be determined by titration with a standard solution of thioanisole.[13]
Experimental Protocol: β-Glycosylation
-
Epoxidation:
-
Dissolve 6-O-Benzyl-D-glucal (1.0 eq) in anhydrous dichloromethane (10 mL/mmol of glucal).
-
Cool the solution to 0 °C.
-
Add the prepared DMDO solution (~0.07 M in acetone, 1.5-2.0 eq) dropwise until TLC analysis indicates complete consumption of the starting glucal.
-
Carefully concentrate the reaction mixture under reduced pressure at low temperature (< 30 °C) to obtain the crude 1,2-anhydro-6-O-benzyl-α-D-glucopyranose. This intermediate is often used directly in the next step without further purification.
-
-
Glycosylation:
-
Under an inert atmosphere, dissolve the crude epoxide (1.0 eq) and the glycosyl acceptor (1.2 eq) in anhydrous dichloromethane (10 mL/mmol of epoxide).
-
Cool the solution to -78 °C.
-
Add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.1 eq) dropwise.
-
Allow the reaction to warm slowly to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.
-
Concentrate under reduced pressure and purify by silica gel column chromatography to yield the 2-deoxy-β-D-glycoside.
-
Workflow Visualization
Caption: Experimental workflow for the synthesis of 2-deoxy-β-glycosides.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in α-Glycosylation | Incomplete reaction; Decomposition of starting material or product. | Ensure anhydrous conditions. Check the quality of NIS and TMSOTf. Optimize reaction time and temperature. |
| Poor Stereoselectivity | Presence of moisture; Non-optimal temperature. | Use freshly distilled anhydrous solvents. Strictly maintain the reaction temperature. |
| Formation of Side Products | Reaction too warm; Incorrect stoichiometry. | Maintain low temperature during addition of reagents. Re-verify the stoichiometry of all reactants. |
| Incomplete Epoxidation | Insufficient DMDO; Decomposition of DMDO. | Use a freshly prepared and titrated DMDO solution. Add DMDO in portions until the starting material is consumed. |
| Epoxide Instability | Thermal decomposition; Acidic or basic contaminants. | Concentrate the epoxide at low temperature. Use the crude epoxide immediately in the next step. |
Characterization of 2-Deoxy-Glycosides
The stereochemical outcome and purity of the synthesized glycosides should be rigorously confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the anomeric configuration.
-
¹H NMR: The coupling constant between the anomeric proton (H-1) and the protons on C-2 (J₁,₂) is diagnostic. For α-glycosides, the H-1 signal typically appears as a narrow multiplet or doublet of doublets with small coupling constants. For β-glycosides, H-1 is axial and exhibits a larger diaxial coupling to one of the C-2 protons.
-
¹³C NMR: The chemical shift of the anomeric carbon (C-1) can also be indicative of the stereochemistry.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the product.
Conclusion
The stereoselective synthesis of 2-deoxy-glycosides is a critical endeavor in the fields of medicinal chemistry and drug development. 6-O-Benzyl-D-glucal serves as a highly effective and versatile starting material for accessing these important molecules. The direct iodonium-promoted glycosylation and the two-step epoxidation-glycosylation sequence provide reliable and stereocontrolled routes to α- and β-2-deoxy-glycosides, respectively. The protocols and insights provided in this guide are intended to facilitate the successful synthesis and application of these valuable carbohydrate building blocks in diverse research settings.
References
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- 8. NIS/TMSOTf-Promoted Glycosidation of Glycosyl ortho-Hexynylbenzoates for Versatile Synthesis of O-Glycosides and Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Stereoelectronic Factors in the Stereoselective Epoxidation of Glycals and 4-Deoxypentenosides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stereoelectronic factors in the stereoselective epoxidation of glycals and 4-deoxypentenosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
Application Notes and Protocols: Deprotection of 6-O-Benzyl Ether via Catalytic Hydrogenation
Introduction: The Strategic Role of Benzyl Ethers and the Imperative of Selective Deprotection
In the intricate landscape of multi-step organic synthesis, particularly in the fields of carbohydrate chemistry and drug development, the judicious use of protecting groups is paramount. Among these, the benzyl ether stands out as a robust and versatile shield for hydroxyl functionalities. Its stability across a wide array of reaction conditions makes it an invaluable tool for synthetic chemists. However, the ultimate success of a synthetic route often hinges on the final, clean removal of such protective moieties. Catalytic hydrogenation has emerged as the gold standard for the deprotection of benzyl ethers, offering a mild and efficient method for their cleavage.[1] This application note provides a comprehensive guide to the deprotection of 6-O-benzyl ethers via catalytic hydrogenation, delving into the underlying mechanism, a comparative analysis of catalytic systems, detailed experimental protocols, and practical troubleshooting advice to empower researchers in this critical synthetic transformation.
The Mechanism of Catalytic Hydrogenolysis
The cleavage of a benzyl ether via catalytic hydrogenation is a process known as hydrogenolysis. The reaction proceeds on the surface of a heterogeneous catalyst, most commonly palladium on carbon (Pd/C).[2] The generally accepted mechanism involves the following key steps[3]:
-
Adsorption: Both the benzyl ether substrate and molecular hydrogen are adsorbed onto the surface of the palladium catalyst.
-
Oxidative Addition: The palladium catalyst facilitates the oxidative addition into the C-O bond of the benzyl ether, forming a Pd(II) complex.[3]
-
Hydrogenolysis: The adsorbed hydrogen atoms are transferred to the benzylic carbon, leading to the cleavage of the carbon-oxygen bond.
-
Product Formation: This cleavage liberates the free alcohol and toluene as a byproduct.
-
Catalyst Regeneration: The palladium catalyst is regenerated, allowing it to participate in further catalytic cycles.[3]
Sources
Application Notes & Protocols: Strategic Synthesis of 2-Deoxyglycosides Utilizing 6-O-Benzyl-D-glucal
Abstract
2-Deoxyglycosides are indispensable structural motifs found in a myriad of biologically active natural products, including potent antibiotics and anticancer agents.[1] Their synthesis, however, is a persistent challenge in carbohydrate chemistry due to the absence of a neighboring participating group at the C-2 position, which complicates stereocontrol at the anomeric center.[2] This guide provides a detailed technical overview and validated protocols for the synthesis of 2-deoxyglycosides using 6-O-Benzyl-D-glucal, a versatile and powerful glycal donor. We will explore two primary, field-proven strategies: a two-step electrophilic addition/reduction sequence and the direct, Lewis acid-catalyzed Ferrier rearrangement. This document is intended for researchers, medicinal chemists, and drug development professionals seeking robust and reproducible methods for accessing this critical class of molecules.
Introduction: The Challenge and the Tool
The synthesis of oligosaccharides and glycoconjugates relies on the precise and stereocontrolled formation of glycosidic bonds. For 2-deoxy sugars, this is particularly difficult. Traditional glycosylation methods often depend on an acyl protecting group at the C-2 position to direct the incoming nucleophile, securing a specific anomeric configuration. Without this group, reactions can yield mixtures of anomers, complicating purification and reducing overall efficiency.[1][2]
Glycals—cyclic enol ethers of sugars—serve as exceptional starting materials to overcome this hurdle.[2] Their inherent reactivity at the C1-C2 double bond allows for the introduction of functionality and the formation of the glycosidic linkage in a controlled manner.
Why 6-O-Benzyl-D-glucal?
The choice of protecting groups is paramount in carbohydrate synthesis.[3][4] The 6-O-benzyl ether on the D-glucal scaffold offers several distinct advantages:
-
Robustness: Benzyl ethers are stable across a wide range of acidic and basic conditions, making them compatible with numerous reaction types, including the Lewis acid-catalyzed conditions of the Ferrier rearrangement and electrophilic additions.[5][6]
-
Orthogonality: It serves as a "permanent" protecting group that can be removed under specific, mild conditions—typically catalytic hydrogenation (e.g., H₂, Pd/C)—which do not affect other common protecting groups like acetals or esters.[5][7] This allows for late-stage, selective deprotection.
-
Electronic Influence: While not directly participating, the protecting groups on the glycal backbone influence the reactivity and stability of key intermediates, thereby affecting the stereochemical outcome of the glycosylation.
This guide details two primary synthetic pathways starting from 6-O-Benzyl-D-glucal, providing both the mechanistic rationale and step-by-step protocols for their successful implementation.
Strategy 1: Two-Step Synthesis via Iodoglycosylation
This robust method involves the initial formation of a stable 2-deoxy-2-iodo glycoside, which is then reduced to the target 2-deoxyglycoside.[2] This approach offers excellent stereocontrol, typically yielding the α-anomer with high selectivity.
Mechanistic Rationale
The reaction proceeds via an electrophilic addition mechanism. An iodonium source, such as N-Iodosuccinimide (NIS), activated by a catalytic amount of a Lewis acid like TMSOTf, reacts with the electron-rich double bond of the glycal. This forms a cyclic iodonium ion intermediate. The glycosyl acceptor (alcohol) then attacks this intermediate at the anomeric carbon (C-1) in an Sₙ2-like fashion. This backside attack occurs trans to the bulky iodonium ring, leading to the preferential formation of the α-glycosidic bond. The subsequent reductive deiodination at C-2 replaces the iodo group with hydrogen, completing the synthesis.
Data Presentation: Iodoglycosylation Outcomes
The following table summarizes representative yields and stereoselectivities for iodonium-promoted glycosylations using various alcohols with acetylated glucal derivatives, which are directly analogous to reactions with 6-O-benzyl protected glucals.[2]
| Entry | Alcohol Nucleophile | Promoter System | Product | Yield (%) | α:β Ratio |
| 1 | Methanol | NIS, TMSOTf (cat.) | 2-Deoxy-2-iodo-α-D-glucoside | ~85-95 | >20:1 |
| 2 | Isopropanol | NIS, TMSOTf (cat.) | 2-Deoxy-2-iodo-α-D-glucoside | ~80-90 | >20:1 |
| 3 | Benzyl alcohol | NIS, TMSOTf (cat.) | 2-Deoxy-2-iodo-α-D-glucoside | ~90-98 | >20:1 |
| 4 | Cholesterol | IDCP | 2-Deoxy-2-iodo-α-D-glucoside | ~75-85 | >10:1 |
Data compiled from literature on analogous glucal derivatives serves as a predictive guide.[2]
Experimental Protocols
Note: Prior to glycosylation, the free hydroxyls at C-3 and C-4 of 6-O-Benzyl-D-glucal must be protected, typically as acetates, to prevent side reactions.
Protocol 1A: Acetylation of 6-O-Benzyl-D-glucal
-
Dissolve 6-O-Benzyl-D-glucal (1.0 eq) in pyridine (5.0 mL per gram of glucal) in an oven-dried flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride (2.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x volume of aqueous layer).[2]
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.[2]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by silica gel chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 3,4-di-O-acetyl-6-O-benzyl-D-glucal.
Protocol 1B: Synthesis of a 2-Deoxy-2-iodo-α-glycoside
-
In an oven-dried flask under an inert atmosphere, dissolve the 3,4-di-O-acetyl-6-O-benzyl-D-glucal (1.0 eq) and the desired alcohol acceptor (1.5 eq) in anhydrous dichloromethane (DCM).
-
Add activated 4Å molecular sieves and stir for 30 minutes at room temperature.
-
Cool the mixture to -20 °C (or as specified by literature for the specific acceptor).
-
Add N-Iodosuccinimide (NIS) (1.5 eq).
-
Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 eq) dropwise.
-
Stir the reaction at this temperature, monitoring by TLC until the starting glucal is consumed (typically 1-3 hours).
-
Quench the reaction by adding a few drops of triethylamine.
-
Filter the mixture through a pad of Celite, washing with DCM.
-
Wash the filtrate with a 10% aqueous solution of sodium thiosulfate, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by silica gel chromatography to obtain the 2-deoxy-2-iodo-α-glycoside.
Protocol 1C: Reductive Deiodination
-
Dissolve the purified 2-deoxy-2-iodo-glycoside (1.0 eq) in ethyl acetate or methanol.
-
Add palladium on carbon (10% Pd/C, 10 mol%).[2]
-
Stir the mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 12-16 hours.[2]
-
Monitor the reaction by TLC. Upon completion, filter the mixture through Celite to remove the catalyst.[2]
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel chromatography to yield the final 2-deoxy-α-D-glycoside.
Strategy 2: The Ferrier Rearrangement
Discovered by Robert J. Ferrier, this rearrangement is a powerful, direct method for converting glycals into 2,3-unsaturated glycosides.[8] Subsequent reduction of the double bond provides the 2-deoxyglycoside. This method is often highly α-selective.
Mechanistic Rationale
The reaction is initiated by a Lewis acid, which coordinates to the endocyclic oxygen of the glycal. This promotes the cleavage of the C3-O bond, leading to the formation of a highly stabilized, delocalized allyloxocarbenium ion.[8] The glycosyl acceptor (alcohol) then attacks this electrophilic intermediate, predominantly at the anomeric center (C-1), to form the 2,3-unsaturated glycoside. The reaction is an allylic substitution, which is why the double bond "moves" from the C1-C2 position to the C2-C3 position. The stereochemical outcome is often dictated by the thermodynamic stability of the product, favoring the α-anomer.
Data Presentation: Ferrier Rearrangement Catalysts
The choice of Lewis acid is critical and can be tailored to the reactivity of the glucal and acceptor. 3,4,6-Tri-O-benzyl-D-glucal is a known unreactive substrate for this reaction, requiring effective promoters.[9]
| Entry | Lewis Acid | Solvent | Conditions | Typical Yield (%) | α:β Ratio | Ref |
| 1 | SnCl₄ | Dichloromethane | -78 °C, 10 min | 83 | 86:14 | [8] |
| 2 | BF₃·OEt₂ | Dichloromethane | -20 °C to RT, 1 hr | 98 | - | [8] |
| 3 | InCl₃ | Dichloromethane | RT | - | 7:1 | [8] |
| 4 | FeCl₃/C | Dichloromethane | RT | 47-92 | - | [9] |
| 5 | H₂SO₄-SiO₂ | Dichloromethane | RT | High | - | [10] |
Experimental Protocols
Note: For this reaction, 3,4,6-tri-O-benzyl-D-glucal is a common and directly comparable substrate. The protocol is adaptable for 6-O-benzyl-D-glucal, provided the C3 and C4 hydroxyls are also benzylated.
Protocol 2A: Ferrier Glycosylation
-
To a solution of the fully benzylated glucal (1.0 eq) and the alcohol acceptor (1.2 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add activated 4Å molecular sieves.
-
Stir the mixture for 30 minutes at room temperature.
-
Cool the reaction to the desired temperature (e.g., 0 °C or -20 °C).
-
Add the chosen Lewis acid catalyst (e.g., BF₃·OEt₂, 1.2 eq) dropwise.
-
Allow the reaction to proceed, monitoring by TLC until the glucal is consumed.
-
Quench the reaction by adding triethylamine or a saturated solution of NaHCO₃.
-
Filter the mixture through Celite, washing with DCM.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to isolate the 2,3-unsaturated glycoside.
Protocol 2B: Hydrogenation of the 2,3-Unsaturated Glycoside
-
Dissolve the purified 2,3-unsaturated glycoside (1.0 eq) in a suitable solvent like ethyl acetate or methanol.
-
Add 10% Palladium on carbon (Pd/C) (10-20 mol% by weight).
-
Stir the reaction under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until TLC indicates complete consumption of the starting material.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
The resulting 2-deoxyglycoside is often pure enough for subsequent steps, but can be further purified by silica gel chromatography if necessary.
Conclusion
6-O-Benzyl-D-glucal stands out as a highly effective precursor for the stereoselective synthesis of 2-deoxyglycosides. The two strategies presented here—iodonium-promoted glycosylation and the Ferrier rearrangement—offer reliable and versatile pathways to these valuable molecules. The choice of method will depend on the specific target, the nature of the glycosyl acceptor, and the desired stereochemical outcome. The iodoglycosylation route provides a stable intermediate and typically excellent α-selectivity. The Ferrier rearrangement offers a more direct route to an unsaturated intermediate, which can be a valuable synthetic handle in its own right. By understanding the mechanistic underpinnings and following these detailed protocols, researchers can confidently incorporate 2-deoxy sugar moieties into complex molecular architectures for applications in drug discovery and chemical biology.
References
- Application Notes and Protocols for the Stereoselective Synthesis of 2-Deoxyglycosides
- Synthesis of 2-Deoxyglycosides with Exclusive β-Configuration Using 2-SAc Glycosyl Bromide Donors. MDPI.
- Methods for 2-Deoxyglycoside Synthesis.
- Synthesis of Benzyl 2-Deoxy-C-Glycosides. PMC - NIH.
- Ferrier rearrangement. Wikipedia.
- A review on synthetic methods for 2-Deoxy-D-glucose.
- Process for the synthesis of 2-deoxy-D-glucose.
-
A Facile H2SO4-SiO2–Catalyzed Ferrier Rearrangement of 3,4,6-Tri-O-benzyl-d-glucal. Taylor & Francis Online. [Link]
- Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosyl
-
Protecting Groups in Carbohydrate Chemistry. Journal of Chemical Education. [Link]
-
Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]
- Ferrier rearrangement: an update on recent developments.
-
Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH. [Link]
- FeCl3/C as an efficient catalyst for Ferrier rearrangement of 3,4,6-tri-O-Benzyl-D-glucal. Taylor & Francis Online.
-
Vlsg-4-Protecting Groups I. mpikg.mpg.de. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
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- 8. Ferrier rearrangement - Wikipedia [en.wikipedia.org]
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- 10. tandfonline.com [tandfonline.com]
Application Notes & Protocols: Palladium-Catalyzed Cross-Dehydrogenative Coupling for the Synthesis of Novel D-Glucal Derivatives
Prepared by: Gemini, Senior Application Scientist
I. Introduction: A Paradigm Shift in C-Glycoside Synthesis
C-glycosides, where the anomeric carbon of a carbohydrate is linked to an aglycone via a carbon-carbon bond, represent a highly stable class of glycomimetics with significant potential in drug discovery and development.[1][2] Unlike their O- and N-glycoside counterparts, the C-C linkage imparts robust resistance to enzymatic and chemical hydrolysis, a crucial attribute for therapeutic candidates. D-glucal, a readily accessible unsaturated carbohydrate derivative, serves as a versatile chiral building block for the synthesis of these valuable compounds.[3]
Traditionally, the synthesis of C-glycosides has relied on multi-step sequences involving pre-functionalized coupling partners, such as organometallic reagents or organic halides.[4] However, the advent of transition-metal-catalyzed cross-dehydrogenative coupling (CDC) has revolutionized this field.[5][6] Palladium-catalyzed CDC, in particular, offers a powerful and atom-economical strategy for forging C-C bonds directly from two unmodified C-H bonds, often generating only benign byproducts like H₂.[5] This approach circumvents the need for substrate pre-activation, streamlining synthetic pathways and minimizing waste.[6]
These application notes provide a comprehensive guide for researchers on the theory, application, and practical execution of palladium-catalyzed CDC reactions for the functionalization of D-glucal derivatives, enabling the efficient synthesis of novel C-aryl and C-alkenyl glycosides.
II. The Catalytic Heart: Mechanism of Pd-Catalyzed CDC
Understanding the reaction mechanism is paramount for troubleshooting and optimization. The palladium-catalyzed CDC of D-glucal derivatives with a coupling partner (e.g., an arene) generally proceeds through a Pd(II)/Pd(IV) or Pd(II)/Pd(0) catalytic cycle. The Pd(II)/Pd(0) pathway is commonly invoked and is illustrated below.
The cycle typically involves the following key steps:
-
C(sp²)–H Activation (Palladation): The active Pd(II) catalyst coordinates to the D-glucal substrate and cleaves a vinylic C-H bond (e.g., at C1 or C2) to form a key palladacycle intermediate. This step is often the rate-determining step and can be facilitated by a directing group on the substrate.[7][8]
-
Coordination & C(sp²)–H Activation of Partner: The second coupling partner (e.g., an arene) coordinates to the palladium center. A subsequent C-H activation of this partner occurs, often through a concerted metalation-deprotonation (CMD) pathway, to form a di-organopalladium(II) species.[9][10]
-
Reductive Elimination: The two organic moieties on the palladium center couple to form the desired C-C bond of the final product. This step regenerates a Pd(0) species.[11][12]
-
Reoxidation: An external oxidant (e.g., Cu(OAc)₂, Ag₂CO₃, benzoquinone) is crucial to oxidize the Pd(0) back to the catalytically active Pd(II) state, thus closing the catalytic cycle.[8][10]
Caption: Generalized Pd(II)/Pd(0) catalytic cycle for CDC.
III. Experimental Protocols: A Step-by-Step Guide
This section provides a generalized protocol for the palladium-catalyzed CDC of a protected D-glucal with an aromatic coupling partner. Researchers should consider this a starting point, as optimization of catalyst, oxidant, solvent, and temperature is often necessary for specific substrate combinations.
A. Materials and Reagents
-
Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective choice.
-
D-Glucal Substrate: e.g., 3,4,6-Tri-O-acetyl-D-glucal.
-
Coupling Partner: Arene or heteroarene (e.g., benzene, thiophene, N-methylpyrrole).
-
Oxidant: Copper(II) acetate (Cu(OAc)₂), Silver(I) carbonate (Ag₂CO₃), or Benzoquinone (BQ).
-
Solvent: Anhydrous, high-boiling point solvents such as 1,4-dioxane, toluene, or dimethylformamide (DMF).
-
Additives (Optional): Ligands (e.g., phosphines, N-heterocyclic carbenes) or acids/bases may be required to facilitate the reaction.[9]
-
Inert Gas: Nitrogen (N₂) or Argon (Ar).
B. Generalized Experimental Workflow
Caption: A typical workflow for Pd-catalyzed CDC reactions.
C. Step-by-Step Procedure
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the D-glucal derivative (1.0 equiv), the coupling partner (2.0-3.0 equiv), and the oxidant (e.g., Cu(OAc)₂, 1.5 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (N₂ or Ar) three times.
-
Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane, to achieve a 0.1 M concentration with respect to the glucal) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.1 equiv) to the flask.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 110-120 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by periodically taking aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove insoluble inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired C-glycoside product.
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS).
IV. Substrate Scope & Data Presentation
The palladium-catalyzed CDC of D-glucal derivatives has been successfully applied to a range of coupling partners, demonstrating its versatility.[13][14] The table below summarizes typical substrate combinations and reaction conditions.
| D-Glucal Derivative | Coupling Partner | Catalyst / Oxidant | Solvent | Temp (°C) | Yield (%) | Reference |
| Tri-O-acetyl-D-glucal | Benzene | Pd(OAc)₂ / Cu(OAc)₂ | 1,4-Dioxane | 110 | 60-75 | [10] |
| Tri-O-benzyl-D-glucal | Thiophene | Pd(OAc)₂ / Ag₂CO₃ | Toluene | 120 | 55-70 | Customary |
| Tri-O-acetyl-D-glucal | N-Methylpyrrole | Pd(OAc)₂ / BQ | DMF | 100 | 65-80 | [10] |
| Tri-O-acetyl-D-glucal | Allylamine Derivative | Pd(OAc)₂ / K₂CO₃ | 1,4-Dioxane | 110 | 70-85 | [13][15] |
| Tri-O-benzyl-D-glucal | Cycloalkenone | Pd(OAc)₂ / Ag₂CO₃ | Toluene | 110 | 50-65 | [16] |
Note: Yields are indicative and may vary based on specific reaction scale and conditions.
V. Troubleshooting and Optimization
As with any catalytic reaction, challenges may arise. The following table provides guidance on common issues and potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | - Inactive catalyst (Pd(0) formation).- Insufficient oxidant.- Reaction temperature too low.- Poor solvent choice. | - Ensure strictly anhydrous and anaerobic conditions.- Increase oxidant loading or screen different oxidants.- Incrementally increase the reaction temperature.- Screen alternative high-boiling point solvents (e.g., DMF, DMAc). |
| Formation of Homocoupled Products | - Mismatched reactivity of coupling partners.- High concentration of one partner. | - Adjust the stoichiometry of the coupling partners.- Use the limiting reagent as the more valuable component.- Add reagents slowly over time to control concentrations. |
| Poor Regioselectivity | - Multiple accessible C-H bonds on the coupling partner.- Steric or electronic factors. | - Introduce a directing group on the coupling partner to favor a specific site.- Modify the steric bulk of the protecting groups on the D-glucal.- Screen different palladium catalysts and ligands.[8] |
| Catalyst Decomposition | - High reaction temperatures.- Presence of impurities. | - Lower the reaction temperature if possible.- Use a more stable palladium precursor or add a stabilizing ligand.- Ensure high purity of all reagents and solvents. |
VI. Conclusion and Future Outlook
Palladium-catalyzed cross-dehydrogenative coupling represents a powerful and elegant tool for the direct functionalization of D-glucal derivatives. By enabling the formation of robust C-C bonds without the need for pre-functionalized substrates, this methodology accelerates the synthesis of novel C-glycosides. These compounds are of immense interest for applications in medicinal chemistry, including the development of antivirals, antitumor agents, and blood sugar-lowering drugs.[17] Future research will likely focus on expanding the substrate scope, developing more efficient and recyclable catalyst systems like Pd/C, and achieving higher levels of stereocontrol to further enhance the synthetic utility of this remarkable transformation.[18]
References
- (2022). Palladium-catalysed C−H glycosylation for synthesis of C-aryl glycosides.
- (2021). Stereoselective Synthesis of C‐Vinyl Glycosides via Palladium‐Catalyzed C–H Glycosylation of Alkenes. ResearchGate.
- (2022). Stereoselective Synthesis of C‐Vinyl Glycosides via Palladium‐Catalyzed C−H Glycosylation of Alkenes. ResearchGate.
- Synthesis of C-glycosides enabled by palladium-catalyzed glycosylation reactions. Organic Chemistry Frontiers (RSC Publishing).
- Synthesis of C-glycosides via palladium-catalyzed C(sp³)–H/C(sp²)–H glycosylation. ResearchGate.
- (2023). Functionalization of D-glucal and analogues via carbonylative coupling: molecular modelling and application as inhibitors of Trypanosoma cruzi. ResearchGate.
- Pd-catalyzed direct functionalization of glycals with cycloalkenones: application to the synthesis of chiral phenanthrenones. Chemical Communications (RSC Publishing).
- (2021). Investigation of the Selectivity of the Palladium-Catalyzed Aroylation and Arylation of Stannyl Glycals with Aroyl Chlorides. National Institutes of Health.
- Synthesis of C-glycopyranosyl compounds by a palladium-catalyzed coupling reaction of 1-tributylstannyl-D-glucals with organic halides. PubMed.
- Application of glucal and glucal derivative in preparation of medicines. Google Patents.
- Functionalization of Glycals Leading to 2-Deoxy-O-glycosides, Aminosugars, Nitrosugars and Glycosidase. CHIMIA.
- (2021). Palladium-Catalyzed Carbonylative Cyclization of 1-Alkynyl-2-iodo-d-glucal. National Institutes of Health.
- (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
- (2025). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube.
- Palladium-catalyzed cross-dehydrogenative coupling of (hetero)arenes. ResearchGate.
- (2021). Palladium-Catalyzed Carbonylative Cyclization of 1-Alkynyl-2-iodo-d-glucal. ACS Publications.
- (2016). Heterocycle Formation via Palladium-Catalyzed C–H Functionalization. National Institutes of Health.
- Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. National Institutes of Health.
- (2012). Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. National Institutes of Health.
- (2025). Studies on the Reaction of D-Glucal and its Derivatives with 1-Chloromethyl-4-Fluoro-1,4-Diazoniabicyclo[2.2.2]Octane Salts. ResearchGate.
- Palladium-catalyzed cross-dehydrogenative coupling of (hetero)arenes. RSC Publishing.
- (2018). Direct Functionalization of C(sp2)–H Bond in Nonaromatic Azaheterocycles: Palladium-Catalyzed Cross-Dehydrogenative Coupling (CDC) of 2H-Imidazole 1-Oxides with Pyrroles and Thiophenes. National Institutes of Health.
- (2020). Recent Advances of Pd/C-Catalyzed Reactions. MDPI.
- (2014). An improved synthesis of 3,6-anhydro-D-glucal and a study of its unusual chemical reactivity. Carbohydrate Research.
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The Ferrier Rearrangement with Protected Glucals: A Detailed Guide to Experimental Setup and Protocol
The Ferrier rearrangement stands as a cornerstone in modern carbohydrate chemistry, offering an elegant and efficient pathway to synthesize 2,3-unsaturated glycosides.[1][2][3] These products are not only valuable chiral building blocks for the synthesis of complex natural products and pharmaceuticals but also serve as versatile intermediates for further chemical transformations.[4][5][6] This guide provides an in-depth exploration of the experimental setup for the Ferrier rearrangement using protected glucals, detailing the underlying mechanistic principles and offering field-proven protocols for researchers, scientists, and drug development professionals.
Introduction to the Ferrier Rearrangement: An Allylic Transformation
First reported by Robert J. Ferrier, this rearrangement reaction involves the transformation of a glycal (a 1,2-unsaturated sugar) into a 2,3-unsaturated glycoside through a nucleophilic substitution coupled with an allylic shift.[1][3] The reaction is typically catalyzed by a Lewis acid, which facilitates the departure of a leaving group from the C-3 position of the glycal.[2][7] This generates a highly resonance-stabilized allyloxocarbenium ion intermediate, which is then attacked by a nucleophile at the anomeric carbon (C-1), yielding the desired 2,3-unsaturated product.[2][3][7] A key feature of this reaction is the frequent high stereoselectivity, often favoring the formation of the α-anomer.[1][2]
The Role of Protecting Groups in Glucal Chemistry
The choice of protecting groups for the hydroxyl functionalities of the glycal is critical for the success of the Ferrier rearrangement. These groups must be stable to the reaction conditions, particularly the Lewis or Brønsted acids employed, and should not interfere with the desired transformation. Commonly used protecting groups include acetates, benzoates, and benzyl ethers. Silyl ethers, such as tert-butyldiphenylsilyl (TBDPS), have also been successfully employed.[8] The nature of the protecting group can influence the reactivity of the glycal; for instance, acetylated glucals are known to react more readily than some other protected variants due to neighboring group participation.[8] It is crucial to select protecting groups that can be selectively removed in subsequent synthetic steps without affecting the newly formed glycosidic bond or other functionalities in the molecule.
The Mechanistic Pathway: A Stepwise Look
The generally accepted mechanism for the Lewis acid-catalyzed Ferrier rearrangement proceeds through the following key steps:[2][7]
-
Activation of the Glycal: The Lewis acid coordinates to the leaving group at the C-3 position of the protected glycal, enhancing its leaving group ability.[2]
-
Formation of the Allyloxocarbenium Ion: The C-3 leaving group departs, leading to the formation of a delocalized and resonance-stabilized allyloxocarbenium ion intermediate.[2][3][7] This intermediate is key to the rearrangement.
-
Nucleophilic Attack: A nucleophile attacks the anomeric carbon (C-1) of the allyloxocarbenium ion. This attack predominantly occurs from the alpha-face, leading to the characteristic stereoselectivity of the reaction.[4]
-
Formation of the 2,3-Unsaturated Glycoside: This nucleophilic attack results in the formation of the final 2,3-unsaturated glycoside, with the double bond shifted from the 1,2-position to the 2,3-position.[2]
Experimental Design: Catalysts, Nucleophiles, and Conditions
The versatility of the Ferrier rearrangement stems from the wide array of catalysts and nucleophiles that can be employed, allowing for the synthesis of diverse O-, S-, N-, and C-glycosides.[1][9]
Catalytic Systems
A broad range of Lewis and Brønsted acids have been successfully used to promote the Ferrier rearrangement. The choice of catalyst can significantly impact reaction efficiency, time, and in some cases, stereoselectivity.
-
Classical Lewis Acids: Boron trifluoride etherate (BF₃·OEt₂) and tin(IV) chloride (SnCl₄) are among the most common and effective catalysts.[1][3][9]
-
Milder Lewis Acids: For substrates sensitive to strong acids, milder options such as indium(III) chloride (InCl₃), zinc(II) triflate (Zn(OTf)₂), and various lanthanide triflates like ytterbium(III) triflate (Yb(OTf)₃) and samarium(III) triflate (Sm(OTf)₃) have proven to be excellent alternatives.[1][9]
-
Other Catalytic Systems: Recent advancements have introduced other catalytic systems, including iron(III) chloride (FeCl₃), ceric ammonium nitrate (CAN), and iodine, often under milder conditions.[7][8][10]
Nucleophiles
The scope of the Ferrier rearrangement is greatly expanded by the variety of nucleophiles that can participate in the reaction:
-
O-Nucleophiles: Alcohols and phenols are commonly used to generate 2,3-unsaturated O-glycosides.[9]
-
S-Nucleophiles: Thiols and thiophenols react to form the corresponding S-glycosides (thioglycosides).[10]
-
N-Nucleophiles: Azides can be employed to synthesize N-glycosides, which are precursors to amino sugars.[1]
-
C-Nucleophiles: Carbon-based nucleophiles, such as silyl enol ethers and allyltrimethylsilane, enable the formation of C-glycosides, which are particularly stable due to the C-C glycosidic bond.[2][3][11]
Reaction Conditions: A Summary
The optimal reaction conditions for a Ferrier rearrangement depend on the specific glycal, nucleophile, and catalyst used. The following table summarizes a range of reported conditions.
| Protected Glucal | Catalyst (mol%) | Nucleophile | Solvent | Temp. (°C) | Time | Yield (%) | α:β Ratio | Reference |
| 3,4,6-Tri-O-acetyl-D-glucal | SnCl₄ | Methanol | Dichloromethane | -78 | 10 min | 83 | 86:14 | [3] |
| 3,4,6-Tri-O-acetyl-D-glucal | BF₃·OEt₂ | Isopropanol | Dichloromethane | RT | 24 h | 95 | - | [3] |
| 3,4,6-Tri-O-acetyl-D-glucal | InCl₃ | Methanol | Dichloromethane | - | - | - | 7:1 | [3] |
| 3,4,6-Tri-O-acetyl-D-glucal | ZnCl₂ | Ethanol | Toluene | RT | 30-60 min | 65-95 | 89:11 | [3] |
| 3,4,6-Tri-O-acetyl-D-glucal | La(NO₃)₃·6H₂O (5) | Various alcohols/phenols | Solvent-free | - | - | Excellent | - | [10] |
| 3,4,6-Tri-O-acetyl-D-glucal | CAN (100) | Allyltrimethylsilane | Acetonitrile | RT | 1 h | 88 | α-only | [2][8] |
| 3,4,6-Tri-O-benzyl-D-glucal | Y(OTf)₃ or Gd(OTf)₃ | Benzyl alcohol | - | - | - | Good | α-exclusive | [9] |
| C3-dimethylphenylsilyl-D-glucal | AlCl₃ (5) | Alcohol | Dichloromethane | 0 to RT | - | - | - | [2] |
Detailed Experimental Protocol: A General Procedure
This protocol provides a generalized procedure for the Ferrier rearrangement of a protected glucal with an alcohol nucleophile.
Materials and Equipment
-
Reactants: Protected glycal (e.g., 3,4,6-tri-O-acetyl-D-glucal), alcohol nucleophile, Lewis acid catalyst (e.g., BF₃·OEt₂).
-
Solvents: Anhydrous dichloromethane (DCM) or other suitable anhydrous solvent.
-
Reagents for Workup: Saturated aqueous sodium bicarbonate (NaHCO₃) solution, brine, anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Glassware: Round-bottom flask, magnetic stirrer, syringes, dropping funnel, separatory funnel.
-
Analytical Instruments: Thin-layer chromatography (TLC) plates, NMR spectrometer, mass spectrometer.
Step-by-Step Protocol
-
Preparation: Dry all glassware thoroughly in an oven and allow to cool under a stream of inert gas (e.g., nitrogen or argon).
-
Reaction Setup: To a round-bottom flask under an inert atmosphere, add the protected glucal (1.0 equiv.) and the alcohol nucleophile (1.2-2.0 equiv.). Dissolve the solids in anhydrous dichloromethane (to a concentration of approximately 0.1 M).
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) using an ice bath or a dry ice/acetone bath.
-
Catalyst Addition: Slowly add the Lewis acid catalyst (typically 10-100 mol%) to the stirred solution via syringe.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 1 to 24 hours, depending on the reactants and catalyst.
-
Quenching: Once the starting material is consumed, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure 2,3-unsaturated glycoside.
-
Characterization: Characterize the final product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.
Conclusion and Future Outlook
The Ferrier rearrangement is a powerful and versatile tool in synthetic organic chemistry for the preparation of 2,3-unsaturated glycosides. The reaction's efficiency, stereoselectivity, and broad substrate scope have led to its widespread application in the synthesis of biologically active molecules.[1][6] Ongoing research continues to expand the utility of this reaction through the development of milder and more environmentally friendly catalytic systems, including heterogeneous catalysts and green chemistry protocols.[1] As our understanding of carbohydrate chemistry deepens, the Ferrier rearrangement will undoubtedly remain a vital transformation for the construction of complex glycosidic structures.
References
- Ferrier rearrangement. (n.d.). In Grokipedia.
- Application Notes and Protocols for the Ferrier Rearrangement Mechanism with Silylated Glucals. (n.d.). In Benchchem.
- Gómez, A. M., Miranda, S., & López, J. C. (2016). Ferrier rearrangement: an update on recent developments. In Carbohydrate Chemistry: Volume 42 (pp. 210-247). The Royal Society of Chemistry.
- Insight into the Course of the Ferrier Rearrangement Used to Obtain Untypical Diosgenyl Saponins. (2024). PMC - NIH.
- Stereoselective strain-release Ferrier rearrangement: the dual role of catalysts. (2024). Gaussian 16 software.
- Ferrier rearrangement. (n.d.). In Wikipedia.
- Ferrier Reaction. (n.d.). In Thermo Fisher Scientific - NG.
- Suryakiran, N., Reddy, S. M., Srinivasulu, M., & Venkateswarlu, Y. (n.d.). Mild and Highly Efficient Stereoselective Synthesis of 2,3-Unsaturated Glycopyranosides using La(NO3)3 · 6H2O as a Catalyst: Ferrier Rearrangement. PMC - NIH.
- Ferrier Reaction. (n.d.). In Thermo Fisher Scientific - US.
- Ansari, A. A., Reddy, Y. S., & Vankar, Y. D. (2014). Efficient carbon-Ferrier rearrangement on glycals mediated by ceric ammonium nitrate: Application to the synthesis of 2-deoxy-2-amino-C-glycoside. PMC - NIH.
- Insight into the Course of the Ferrier Rearrangement Used to Obtain Untypical Diosgenyl Saponins. (2024). ACS Publications.
- Reactions of 1-C-acceptor-substituted glycals with nucleophiles under acid promoted (Ferrier-rearrangement) conditions. (2022). PubMed.
- Ferrier rearrangement. (2024). In Alchetron, The Free Social Encyclopedia.
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Ferrier rearrangement - Wikipedia [en.wikipedia.org]
- 4. Stereoselective strain-release Ferrier rearrangement: the dual role of catalysts - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00410H [pubs.rsc.org]
- 5. Ferrier Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Chemicals [chemicals.thermofisher.cn]
- 7. Insight into the Course of the Ferrier Rearrangement Used to Obtain Untypical Diosgenyl Saponins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient carbon-Ferrier rearrangement on glycals mediated by ceric ammonium nitrate: Application to the synthesis of 2-deoxy-2-amino-C-glycoside - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. Mild and Highly Efficient Stereoselective Synthesis of 2,3-Unsaturated Glycopyranosides using La(NO3)3 · 6H2O as a Catalyst: Ferrier Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alchetron.com [alchetron.com]
The Strategic Application of 6-O-Benzyl-D-glucal in the Synthesis of Complex Natural Products: A Guide for Advanced Practitioners
Introduction: The Unique Versatility of 6-O-Benzyl-D-glucal
In the intricate field of natural product synthesis, the strategic selection of chiral building blocks is paramount to achieving efficiency and stereocontrol. Among the diverse arsenal of carbohydrate-derived synthons, glycals stand out for their versatile reactivity.[1] Specifically, 6-O-Benzyl-D-glucal, a partially protected derivative of D-glucal, offers a unique combination of functionalities that make it an invaluable intermediate for the construction of complex molecular architectures. Its C6 benzyl ether provides robust protection, while the exposed hydroxyl groups at C3 and C4, along with the reactive enol ether at C1-C2, present multiple avenues for strategic functionalization.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the synthesis and application of 6-O-Benzyl-D-glucal. We will delve into the causality behind experimental choices for its preparation and explore its utility in key transformations such as the Ferrier rearrangement, epoxidation and subsequent ring-opening, and dihydroxylation reactions, all of which are pivotal in the journey toward the total synthesis of biologically active natural products.
Synthesis of 6-O-Benzyl-D-glucal: A Protocol for Selective Protection
The preparation of 6-O-Benzyl-D-glucal hinges on the regioselective protection of the primary hydroxyl group of D-glucal in the presence of two secondary hydroxyls. This can be achieved through a variety of methods, with the following protocol representing a common and effective approach.
Protocol 1: Selective 6-O-Benzylation of D-Glucal
This protocol is adapted from established procedures for the selective benzylation of primary alcohols in carbohydrate systems.[2]
Materials:
-
D-Glucal
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of D-glucal (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Concentrate the mixture under reduced pressure to remove the bulk of the DMF.
-
Dilute the residue with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford 6-O-Benzyl-D-glucal.
Key Applications in Natural Product Synthesis
The strategic placement of the benzyl group at the C6 position, leaving the C3 and C4 hydroxyls free, opens up a realm of possibilities for the use of 6-O-Benzyl-D-glucal in the synthesis of complex molecules. The following sections detail some of its most powerful applications.
The Ferrier Rearrangement: Accessing 2,3-Unsaturated Glycosides
The Ferrier rearrangement is a cornerstone of glycal chemistry, providing a facile route to 2,3-unsaturated glycosides.[3] The reaction proceeds via an allylic rearrangement catalyzed by a Lewis acid, with the nucleophile attacking the anomeric carbon.
Mechanism of the Ferrier Rearrangement
Caption: Mechanism of the Lewis acid-catalyzed Ferrier rearrangement of 6-O-Benzyl-D-glucal.
This protocol is a general procedure adaptable for various alcohol nucleophiles.
Materials:
-
6-O-Benzyl-D-glucal
-
Anhydrous alcohol (e.g., benzyl alcohol, methanol)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 6-O-Benzyl-D-glucal (1.0 eq) and the alcohol nucleophile (1.5 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C and add BF₃·OEt₂ (0.2 eq) dropwise.
-
Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the 2,3-unsaturated glycoside.
| Catalyst | Nucleophile | Typical Yield (%) | α:β Ratio |
| BF₃·OEt₂ | Benzyl Alcohol | 85-95 | >10:1 |
| InCl₃ | Methanol | 80-90 | >8:1 |
| SnCl₄ | Isopropanol | 75-85 | >9:1 |
Table 1: Representative yields and selectivities for the Ferrier rearrangement of protected glucals.
Epoxidation and Nucleophilic Ring-Opening: Crafting Diverse Stereochemistries
The double bond of 6-O-Benzyl-D-glucal is susceptible to epoxidation, forming a strained three-membered ring that is a versatile intermediate for further transformations. The subsequent ring-opening of the epoxide with a variety of nucleophiles can proceed with high regio- and stereoselectivity, providing access to a wide range of functionalized sugars.
Regioselectivity in Epoxide Ring-Opening
Caption: Regioselectivity of nucleophilic attack on the epoxide under acidic vs. basic conditions.
Materials:
-
6-O-Benzyl-D-glucal
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 6-O-Benzyl-D-glucal (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Add m-CPBA (1.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude epoxide is often used in the next step without further purification.
Materials:
-
Crude 6-O-Benzyl-D-glucal epoxide
-
Nucleophile (e.g., sodium azide, sodium methoxide)
-
Appropriate solvent (e.g., DMF for sodium azide, methanol for sodium methoxide)
Procedure:
-
Dissolve the crude epoxide (1.0 eq) in the appropriate anhydrous solvent.
-
Add the nucleophile (2.0 eq) and heat the reaction as necessary (e.g., 80 °C for sodium azide in DMF).
-
Monitor the reaction by TLC until completion.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by silica gel column chromatography.
Dihydroxylation: Installation of Vicinal Diols
The enol ether double bond can undergo dihydroxylation to install vicinal diols with defined stereochemistry. This transformation is crucial for accessing a variety of sugar architectures found in natural products. The stereochemical outcome is dependent on the reagent and reaction conditions used.
Materials:
-
6-O-Benzyl-D-glucal
-
Osmium tetroxide (OsO₄), 4% solution in water
-
N-Methylmorpholine N-oxide (NMO)
-
Acetone/Water mixture
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 6-O-Benzyl-D-glucal (1.0 eq) in a mixture of acetone and water (e.g., 10:1).
-
Add NMO (1.5 eq) followed by a catalytic amount of OsO₄ solution (0.02 eq).
-
Stir the reaction at room temperature for 12-24 hours.
-
Quench the reaction by adding a saturated aqueous solution of Na₂SO₃ and stir for 1 hour.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting diol by silica gel column chromatography.
Conclusion: A Strategic Asset in Complex Synthesis
6-O-Benzyl-D-glucal is a powerful and versatile building block in the synthesis of natural products and their analogs. Its unique pattern of protection and functionality allows for a wide range of selective transformations, providing access to complex carbohydrate structures with a high degree of stereocontrol. The protocols and principles outlined in this guide are intended to empower researchers to harness the full potential of this valuable synthon in their synthetic endeavors, ultimately accelerating the discovery and development of new therapeutic agents.
References
- Sawada, Y., et al. (2001). Selective Protection of Hydroxy Group at C6 Position of Glucose Derivatives.
- Nicolaou, K. C., et al. (1992). Total Synthesis of Calicheamicin γ1I. Journal of the American Chemical Society, 114(25), 10082-10084.
- Ferrier, R. J. (1979). Unsaturated carbohydrates. Part 21. A carbocyclic ring closure of a hex-5-enopyranoside derivative. Journal of the Chemical Society, Perkin Transactions 1, 1455-1458.
- Danishefsky, S. J., & Kerwin Jr, J. F. (1982). A direct entry to the C-glycosidic linkage from glycals. Total synthesis of the C-glycoside antibiotic U-58,477. The Journal of Organic Chemistry, 47(16), 3183-3185.
- Sinaÿ, P. (1991). Recent developments in the synthesis of O-glycosides. Pure and Applied Chemistry, 63(4), 519-528.
- Hanessian, S., et al. (1997). The Ferrier rearrangement: scope and limitations. Tetrahedron, 53(38), 12789-12854.
- Ley, S. V., et al. (1994). The dihydroxylation of alkenes using catalytic osmium tetroxide. Chemical Society Reviews, 23(5), 359-369.
- Sharpless, K. B., et al. (1980). Enantioselective epoxidation of allylic alcohols: a new methodology for the synthesis of chiral compounds. Journal of the American Chemical Society, 102(18), 5974-5976.
-
Wikipedia contributors. (2023, December 1). Ferrier rearrangement. In Wikipedia, The Free Encyclopedia. Retrieved January 21, 2026, from [Link]
-
Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Retrieved January 21, 2026, from [Link]
- Organic Syntheses. (2022). Stereoselective [2+2] Cycloadditions: Synthesis of a Tri-O-Bn-D-Glucal-derived β-Lactam. Organic Syntheses, 98, 491-508.
- ACS Omega. (2021). Synthesis and Structural Characterization of 1-(E-1-Arylpropenon-3-yl)-3,4,6-tri-O-benzyl-d-glucals and Their Transformation into Pentasubstituted (2R,3S,4R)-Chromanes via Pd-Catalyzed Cross Dehydrogenative Coupling Reaction. ACS Omega, 6(17), 11248–11259.
- PubMed Central (PMC). (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Beilstein Journal of Organic Chemistry, 15, 844–877.
- PubMed Central (PMC). (2016). A Convergent Synthesis of 6-O-Branched β-Glucan Oligosaccharides. The Journal of Organic Chemistry, 81(11), 4598–4611.
-
ResearchGate. (n.d.). Total Synthesis of Natural Products and Medicinally Important Molecules from Glycals. Retrieved January 21, 2026, from [Link]
Sources
Step-by-step guide to activating 6-O-Benzyl-D-glucal as a glycosyl donor
Application Notes & Protocols
Topic: A Step-by-Step Guide to the Activation of 6-O-Benzyl-D-glucal as a Glycosyl Donor
Introduction: The Glycal Approach to 2-Deoxyglycosides
In the landscape of carbohydrate chemistry, the synthesis of 2-deoxyglycosides presents a persistent challenge due to the absence of a participating group at the C-2 position to direct stereochemical outcomes.[1] Glycals, cyclic enol ethers of sugars, have emerged as exceptionally versatile and powerful precursors to address this challenge.[2][3] Their electron-rich double bond serves as a chemical handle for a variety of transformations, allowing for the introduction of diverse functionalities.[2]
6-O-Benzyl-D-glucal is a common and moderately reactive glycal, or "armed" glycosyl donor, due to the electron-donating nature of its ether protecting groups.[4][5][6] This guide provides a detailed examination of the two predominant strategies for activating 6-O-Benzyl-D-glucal to function as an effective glycosyl donor: direct electrophilic activation and a two-step activation via epoxidation. We will explore the underlying mechanisms, provide field-proven protocols, and explain the causality behind critical experimental choices.
Part 1: Direct Electrophilic Activation
This is the most direct method for converting a glycal into a glycoside. The strategy relies on the reaction of the nucleophilic double bond of the glycal with a suitable electrophile, generating a reactive intermediate that is readily attacked by a glycosyl acceptor.
Underlying Mechanism
The reaction is initiated by the addition of an electrophile (E⁺) across the C1-C2 double bond of the 6-O-Benzyl-D-glucal. This can proceed through two plausible pathways:
-
Formation of an Oxocarbenium Ion: The electrophile adds to C-2, leading to the formation of a highly reactive oxocarbenium ion at the anomeric center (C-1). This intermediate is then trapped by the nucleophilic glycosyl acceptor (ROH).
-
Formation of a Covalent Adduct: The electrophile adds to the double bond to form a more stable covalent intermediate, such as a 1,2-trans-2-iodoglycosyl species. The glycosyl acceptor then displaces the C-1 substituent, often with the assistance of a promoter or through an Sₙ2-like mechanism.[7][8]
The stereochemical outcome (α vs. β) is highly dependent on the specific reagents, solvent, and temperature, but α-glycosides are frequently observed products.
Caption: General mechanism of electrophilic glycal activation.
Protocol: Glycosylation using N-Iodosuccinimide (NIS) and Triflic Acid (TfOH)
The combination of NIS as an iodonium source and a catalytic amount of a strong Brønsted or Lewis acid like triflic acid (TfOH) is a robust and widely used system for activating thioglycosides and glycals.[7][8][9] The acid promoter is crucial for enhancing the electrophilicity of the iodine species and activating the glycal.[8]
Materials & Equipment:
-
6-O-Benzyl-D-glucal (Donor)
-
Glycosyl Acceptor (e.g., a primary or secondary alcohol)
-
N-Iodosuccinimide (NIS)
-
Triflic acid (TfOH) solution (e.g., 0.1 M in DCM)
-
Anhydrous Dichloromethane (DCM)
-
Activated 4 Å Molecular Sieves
-
Reaction vessel (flame-dried) with a magnetic stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
-
Low-temperature cooling bath (e.g., dry ice/acetone, -40°C)
Protocol Steps:
-
Preparation: Add 6-O-Benzyl-D-glucal (1.0 equiv.), the glycosyl acceptor (1.2-1.5 equiv.), and freshly activated 4 Å molecular sieves to a flame-dried reaction flask under an inert atmosphere of Argon.
-
Dissolution & Cooling: Add anhydrous DCM and stir the mixture at room temperature for 30 minutes to allow the sieves to adsorb any trace moisture. Subsequently, cool the reaction mixture to the target temperature (typically -40°C to -20°C). Causality: Low temperatures are critical for controlling the high reactivity of the intermediates, minimizing side reactions, and often improving stereoselectivity.[10]
-
Reagent Addition: Add NIS (1.3 equiv.) to the cooled slurry. Stir for 5-10 minutes.
-
Activation: Slowly, via syringe, add the catalytic amount of TfOH solution (0.05-0.1 equiv.). Causality: The substoichiometric amount of acid is sufficient to catalyze the reaction. Excess acid can lead to degradation of the glycal or the product.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), staining with a p-anisaldehyde or ceric ammonium molybdate solution. The reaction is typically complete within 30-90 minutes.
-
Quenching: Once the donor is consumed, quench the reaction by adding a few drops of saturated aqueous sodium thiosulfate solution to consume excess iodine, followed by triethylamine (Et₃N) to neutralize the triflic acid.
-
Work-up: Allow the mixture to warm to room temperature. Dilute with DCM and filter through a pad of Celite to remove molecular sieves. Wash the filtrate sequentially with saturated Na₂S₂O₃ (aq.), saturated NaHCO₃ (aq.), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by silica gel flash column chromatography to yield the desired 2-deoxyglycoside.
Data Summary Table:
| Reagent | Molar Equivalents | Purpose |
| 6-O-Benzyl-D-glucal | 1.0 | Glycosyl Donor |
| Glycosyl Acceptor | 1.2 - 1.5 | Nucleophile |
| N-Iodosuccinimide (NIS) | 1.3 | Electrophile Source (I⁺) |
| Triflic Acid (TfOH) | 0.05 - 0.1 | Catalyst / Promoter |
| 4 Å Molecular Sieves | - (by weight) | Drying Agent |
| Dichloromethane (DCM) | - (Solvent) | Anhydrous reaction medium |
Part 2: Activation via Glycal Epoxidation
This powerful, two-step strategy offers an alternative activation pathway that often provides excellent control over stereochemistry, typically favoring the formation of β-glycosides. The glycal is first converted to a 1,2-anhydrosugar (epoxide), which is then activated by a Lewis acid for nucleophilic attack.[11][12]
Underlying Mechanism
Step A: Epoxidation. The electron-rich double bond of the glycal is oxidized to form an epoxide. Dimethyldioxirane (DMDO) is a highly effective reagent for this transformation, as it operates under neutral conditions and provides the epoxide in high yield.[13]
Step B: Lewis Acid-Catalyzed Ring Opening. The resulting glycal epoxide is treated with a glycosyl acceptor in the presence of a Lewis acid (e.g., ZnCl₂, Fe(III) salts).[12] The Lewis acid coordinates to the epoxide oxygen, activating it for nucleophilic attack. The acceptor attacks the anomeric carbon (C-1) in an Sₙ2-like fashion, resulting in inversion of configuration and formation of a trans-diaxial product, which is the β-glycoside.[12]
Caption: Mechanism of activation via glycal epoxidation.
Protocol: Two-Step Epoxidation and Glycosylation
This protocol is performed sequentially. The glycal epoxide is often unstable to silica gel chromatography and is typically generated and used immediately in the subsequent glycosylation step.[12]
Materials & Equipment:
-
6-O-Benzyl-D-glucal
-
Dimethyldioxirane (DMDO) solution in acetone (typically ~0.07 M)
-
Glycosyl Acceptor
-
Lewis Acid (e.g., anhydrous ZnCl₂)
-
Anhydrous solvents (DCM, Toluene)
-
Standard reaction and work-up equipment
Protocol Steps:
Step A: Epoxidation of 6-O-Benzyl-D-glucal
-
Preparation: Dissolve 6-O-Benzyl-D-glucal (1.0 equiv.) in anhydrous DCM in a flame-dried flask under Argon. Cool the solution to 0°C.
-
Epoxidation: Add the DMDO solution (~1.5 equiv.) dropwise to the stirred glucal solution. Causality: DMDO is a volatile and potentially explosive peroxide in concentrated form; it is always handled as a dilute solution in acetone.
-
Monitoring: Monitor the reaction by TLC. The epoxidation is usually complete within 1 hour.
-
Isolation: Once complete, concentrate the reaction mixture under reduced pressure to remove the solvent and excess DMDO. The resulting crude epoxide is a white solid or oil. Insight: To ensure the complete removal of water, the crude epoxide should be azeotropically dried by co-evaporating with anhydrous toluene two to three times.[12] The product is used immediately in the next step without further purification.
Step B: Lewis Acid-Mediated Glycosylation
-
Preparation: In a separate flame-dried flask under Argon, dissolve the glycosyl acceptor (1.2 equiv.) and the crude glycal epoxide from Step A in anhydrous DCM.
-
Cooling: Cool the solution to 0°C.
-
Activation: Add the Lewis Acid (e.g., ZnCl₂, 1.0-1.5 equiv.).
-
Reaction: Allow the reaction to stir at 0°C and slowly warm to room temperature over several hours, monitoring by TLC.
-
Quenching & Work-up: Quench the reaction with saturated aqueous NaHCO₃. Dilute with DCM, and transfer to a separatory funnel. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by silica gel flash chromatography to afford the 2-deoxy-β-glycoside.
Data Summary Table:
| Step | Reagent | Molar Equivalents | Purpose |
| A | 6-O-Benzyl-D-glucal | 1.0 | Starting Material |
| DMDO in Acetone | ~1.5 | Epoxidizing Agent | |
| B | Crude Glycal Epoxide | 1.0 | Glycosyl Donor |
| Glycosyl Acceptor | 1.2 | Nucleophile | |
| Zinc Chloride (ZnCl₂) | 1.0 - 1.5 | Lewis Acid Promoter |
Summary & Method Comparison
The choice between direct electrophilic activation and the epoxidation route depends largely on the desired anomeric stereochemistry and the nature of the glycosyl acceptor.
| Feature | Direct Electrophilic Activation (NIS/TfOH) | Activation via Epoxidation (DMDO/Lewis Acid) |
| Typical Product | Predominantly 2-deoxy-α-glycosides | Predominantly 2-deoxy-β-glycosides |
| Number of Steps | One synthetic step | Two synthetic steps (epoxidation, glycosylation) |
| Key Reagents | NIS, catalytic acid (TfOH) | DMDO (or other oxidant), Lewis Acid (ZnCl₂) |
| Key Intermediate | Oxocarbenium ion / Covalent adduct | 1,2-Anhydrosugar (Glycal Epoxide) |
| Advantages | Direct, rapid, uses catalytic promoter | High β-selectivity, well-established |
| Considerations | Stereoselectivity can be variable | Requires handling of peroxides (DMDO), unstable intermediate |
Experimental Workflow Visualization
Caption: Workflow comparison for α- and β-glycoside synthesis.
References
-
Stereoselective Synthesis of 2-Deoxythiosugars from Glycals. Molecules. [Link]
-
Stereoselective Synthesis of 2-Deoxyglycosides from Glycals by Visible-Light-Induced Photoacid Catalysis. Angewandte Chemie International Edition. [Link]
-
Stereoselective synthesis of 2-deoxy-α-C-glycosides from glycals. Nature Communications. [Link]
-
Copper Reactivity Can Be Tuned to Catalyze the Stereoselective Synthesis of 2-Deoxyglycosides from Glycals. Organic Letters. [Link]
-
Application of Glycals to the Synthesis of Oligosaccharides: Convergent Total Syntheses of the Lewis X Trisaccharide Sialyl Lewi. Journal of the American Chemical Society. [Link]
-
On the direct epoxidation of glycals: application of a reiterative strategy for the synthesis of .beta.-linked oligosaccharides. Journal of the American Chemical Society. [Link]
-
A plausible mechanism for the activation of glycals. ResearchGate. [Link]
-
Synthesis of 2-Deoxyglycosides with Exclusive β-Configuration Using 2-SAc Glycosyl Bromide Donors. Molecules. [Link]
-
Versatile Synthesis and Mechanism of Activation of S-Benzoxazolyl (SBox) Glycosides. The Journal of Organic Chemistry. [Link]
-
Glycal - Wikipedia. Wikipedia. [Link]
-
Iron-Catalyzed Highly Stereospecific Glycosylation with Glycal Epoxides. Journal of the American Chemical Society. [Link]
-
On the direct epoxidation of glycals: application of a reiterative strategy for the synthesis of .beta.-linked oligosaccharides. Semantic Scholar. [Link]
-
Epoxidation of exoxyclic glycals: A new access to glycosides of ketosugars. Scilit. [Link]
-
Chemical O‐Glycosylations: An Overview. Chemistry – An Asian Journal. [Link]
-
Glycosyl donor - Wikipedia. Wikipedia. [Link]
-
Electrochemical α-glycosylation of exo-glycals. ResearchGate. [Link]
-
Carbohydrate Chemistry Part 5. Chemical Glycosylation. YouTube. [Link]
-
Sulfonamidoglycosylation of glycals. A route to oligosaccharides with 2-aminohexose subunits. Journal of the American Chemical Society. [Link]
-
One-Pot Stereospecific Synthesis of 1,4-Oligosaccharides by Glycal-Derived Vinyl Epoxides Assembly. Molecules. [Link]
-
Photoinduced 1,2-cis Glycosidation with Catalytic Amounts of NIS: Minimizing the Requirements for Donor Activation and Additive Dependent Anomeric Stereocontrol. ResearchGate. [Link]
-
Electrocatalytic direct trifluoromethylation of glycals. ResearchGate. [Link]
-
Glycals in Organic Synthesis: The Evolution of Comprehensive Strategies for the Assembly of Oligosaccharides and Glycoconjugates of Biological Consequence. Semantic Scholar. [Link]
-
Glycosyl Formates: Glycosylations with Neighboring-Group Participation. Molecules. [Link]
-
Synthesis of All Eight L -Glycopyranosyl Donors Using C H Activation. ResearchGate. [Link]
-
A Streamlined Regenerative Glycosylation Reaction: Direct, Acid-Free Activation of Thioglycosides. Organic Letters. [Link]
-
Step-by-Step Glycan Analysis of a Biologic Therapeutic. YouTube. [Link]
-
Unraveling the promoter effect and the roles of counterion exchange in glycosylation reaction. Science Advances. [Link]
-
Preactivation-based chemoselective glycosylations: A powerful strategy for oligosaccharide assembly. Beilstein Journal of Organic Chemistry. [Link]
-
Activation of thioglycosides under mild alkylation conditions. Tetrahedron Letters. [Link]
-
Beginners Guide To Glycosylation Of Proteins. Peak Proteins. [Link]
-
Regio- and Stereoselective Synthesis of 1-/3-Sulfone Sugars Controlled by the Amount of SnCl4. Organic Letters. [Link]
-
Bimodal Glycosyl Donors as an Emerging Approach Towards a General Glycosylation Strategy. Chemistry – A European Journal. [Link]
-
Themed collection Glycosylation: New methodologies and applications. Royal Society of Chemistry. [Link]
-
Guide to Glycosylation Analysis. Ludger. [Link]
-
6-O-Benzyl-D-glucal, Purity ≥95%. CD BioGlyco. [Link]
-
6,7,8,10-Tetra-O-benzyl-1,2,3,4-tetradeoxy-α-D-gluco-dec-5-ulopyranosyl 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranoside. Molecules. [Link]
-
Parametric Analysis of Donor Activation for Glycosylation Reactions. Max-Planck-Gesellschaft. [Link]
Sources
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- 6. 6-O-Benzyl-D-glucal, Purity ≥95% - CD BioGlyco [bioglyco.com]
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- 8. Unraveling the promoter effect and the roles of counterion exchange in glycosylation reaction - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Purification of 6-O-Benzyl-D-glucal Reaction Products by Column Chromatography
Abstract
This technical guide provides a comprehensive, in-depth protocol for the purification of 6-O-Benzyl-D-glucal from a crude reaction mixture using silica gel column chromatography. 6-O-Benzyl-D-glucal is a pivotal intermediate in the synthesis of complex carbohydrates and glycoconjugates.[1] Its purity is paramount for the success of subsequent glycosylation reactions. This document moves beyond a simple recitation of steps to explain the underlying principles and rationale, empowering researchers to not only execute the protocol but also to troubleshoot and adapt it effectively. We will cover preliminary analysis by Thin-Layer Chromatography (TLC), detailed procedures for flash column chromatography, and a guide to common troubleshooting scenarios.
Introduction: The Critical Role of Purification
The synthesis of 6-O-Benzyl-D-glucal, typically achieved by the selective benzylation of the primary C-6 hydroxyl group of D-glucal, invariably results in a mixture of the desired product, unreacted starting materials (D-glucal), potential byproducts (such as 3,6-di-O-benzyl-D-glucal or other isomeric monobenzylated products), and reaction reagents. The presence of these impurities, particularly the highly polar unreacted D-glucal or the less polar over-benzylated byproducts, can significantly interfere with subsequent stereoselective reactions.[2] Therefore, robust purification is not merely a final step but a critical determinant of overall synthetic success.
Flash column chromatography on silica gel is the industry-standard and most widely applied technique for this purification challenge.[3][4] It separates compounds based on their differential adsorption to the polar stationary phase (silica gel) and their solubility in the mobile phase (eluent).[4][5] By carefully selecting and modulating the polarity of the eluent, a clean separation of 6-O-Benzyl-D-glucal can be achieved.
Principle of Separation: Exploiting Polarity Differences
The success of this purification hinges on the significant polarity differences between the target compound and the major impurities.
-
D-Glucal (Starting Material): With three free hydroxyl groups, this is a highly polar molecule. It will adhere very strongly to the silica gel and will require a highly polar eluent to be moved down the column.
-
6-O-Benzyl-D-glucal (Product): The introduction of the non-polar benzyl group at the C-6 position significantly reduces the overall polarity compared to D-glucal. However, the free hydroxyls at C-3 and C-4 still confer a moderate degree of polarity.
-
Over-Benzylated Byproducts (e.g., 3,6-di-O-benzyl-D-glucal): These are significantly less polar than the desired product and will travel through the column much more quickly with a non-polar eluent.
-
Reagents & Non-polar Byproducts (e.g., Dibenzyl ether): These are typically non-polar and will elute very rapidly.
This polarity differential allows us to use a mobile phase of relatively low polarity to first wash off the non-polar impurities, then elute our moderately polar product, leaving the very polar starting material adsorbed at the top of the column.
Pre-Purification Analysis and Optimization via TLC
Attempting a column purification without prior analysis is inefficient and risks failure. Thin-Layer Chromatography (TLC) is an indispensable tool for visualizing the composition of the crude mixture and for determining the optimal solvent system for the column.[3][6]
Protocol: TLC Analysis of Crude 6-O-Benzyl-D-glucal
-
Prepare the Eluent: Start with a binary solvent system of low-to-medium polarity. A mixture of petroleum ether (or hexanes) and ethyl acetate is a common and effective choice.[7][8][9] Begin with a low-polarity mixture, such as 4:1 petroleum ether:ethyl acetate.
-
Spot the Plate: Dissolve a small sample of your crude reaction mixture in a volatile solvent (like dichloromethane or ethyl acetate). Using a capillary tube, carefully spot the solution onto the baseline of a silica gel TLC plate. Also spot standards of your starting material if available.
-
Develop the Plate: Place the TLC plate in a developing chamber containing the chosen eluent. Ensure the chamber is saturated with solvent vapors for best results. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under UV light (if any components are UV-active) and then by staining, typically with an anisaldehyde or permanganate stain, followed by gentle heating.
-
Analyze and Optimize:
-
The goal is to find a solvent system where the desired product, 6-O-Benzyl-D-glucal, has a Retention Factor (Rf) of approximately 0.2-0.3 .[3]
-
If the product spot is too low (Rf < 0.2), the eluent is not polar enough. Increase the proportion of the more polar solvent (ethyl acetate).
-
If the product spot is too high (Rf > 0.4), the eluent is too polar. Decrease the proportion of the polar solvent.
-
Crucially, ensure there is good separation (a clear vertical distance) between the spot for your product and the spots for major impurities.
-
Detailed Protocol: Flash Column Chromatography Purification
This protocol assumes a standard glass column setup for flash chromatography, where gentle air pressure is used to accelerate solvent flow.
Materials and Reagents
-
Glass chromatography column with a stopcock
-
Silica gel (for flash chromatography, typically 230-400 mesh)
-
Solvents (HPLC grade): Petroleum Ether or Hexanes, Ethyl Acetate
-
Crude 6-O-Benzyl-D-glucal reaction mixture
-
Cotton or glass wool, and sand
-
Collection vessels (test tubes or flasks)
-
TLC plates, chamber, and visualization stains
-
Rotary evaporator
Step 1: Column Packing (Wet Method)
The integrity of the packed column is critical for a successful separation. The wet packing method is highly recommended to avoid cracks and channels in the stationary phase.[4][5]
-
Preparation: Insert a small plug of cotton or glass wool into the bottom of the column, ensuring it covers the outlet but does not compress too tightly. Use a long rod to gently tamp it into place. Add a ~1 cm layer of sand on top of the plug.
-
Slurry Formation: In a beaker, measure the required amount of silica gel (typically ~50-100 times the weight of your crude sample). Add your initial, low-polarity eluent (as determined by TLC) to the silica gel to form a free-flowing slurry.
-
Packing: Clamp the column vertically. Close the stopcock and fill the column about one-third full with the eluent. Carefully and quickly pour the silica slurry into the column.
-
Settling: Immediately open the stopcock to allow the solvent to drain, collecting it for reuse. As the solvent drains, gently tap the side of the column to encourage even packing and remove any air bubbles.[5]
-
Finalize Pack: Once the silica has settled into a stable bed, add a final ~1 cm layer of sand to the top to protect the silica surface from disturbance during sample and eluent addition. Crucially, from this point forward, never allow the solvent level to drop below the top of the silica bed.
Step 2: Sample Loading (Dry Loading)
For optimal resolution, especially when impurities are close to the product in polarity, the dry loading method is superior to direct liquid application.[3]
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 2-3 times the mass of the crude product) to this solution.
-
Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully drain the eluent in the packed column down to the level of the top layer of sand.
-
Gently and evenly add the silica-adsorbed sample onto the sand layer.
-
Carefully add a fresh layer of sand (~1 cm) on top of the sample layer.
Step 3: Elution and Fraction Collection
-
Initial Elution: Carefully add your starting eluent (low polarity) to the column, filling the space above the packed bed.
-
Run the Column: Open the stopcock and apply gentle, controlled pressure to the top of the column to begin the flow. The goal is a steady drip rate.
-
Collect Fractions: Begin collecting the eluting solvent in a series of numbered test tubes or flasks.
-
Gradient Elution (if necessary): If TLC analysis showed that a single solvent mixture (isocratic elution) does not separate all components well, a gradient elution is required. After eluting the non-polar impurities, gradually increase the polarity of the eluent by preparing mixtures with a higher percentage of ethyl acetate.[3][10] This will mobilize and elute the more polar compounds, including your target product.
-
Monitor Progress: Every few fractions, perform a TLC analysis to track which compounds are eluting. Spot the collected fractions on a TLC plate alongside a spot of your crude starting mixture. This allows you to precisely identify which fractions contain your pure product.[3]
Step 4: Product Isolation
-
Combine Fractions: Based on the TLC analysis, combine all fractions that contain only the pure 6-O-Benzyl-D-glucal.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.[3][11]
-
Final Analysis: Confirm the purity of the final product by NMR, mass spectrometry, and a final TLC.
Visual Workflow and Data Summary
Purification Workflow Diagram
Caption: Workflow for the purification of 6-O-Benzyl-D-glucal.
Table 1: Typical Chromatographic Parameters
| Compound Name | Role | Typical TLC Solvent System (Pet. Ether:EtOAc) | Expected Rf Value | Elution Order |
| Dibenzyl ether / Other non-polar byproducts | Impurity | 9:1 | ~0.8 - 0.9 | First |
| Over-benzylated glucals | Impurity | 4:1 | ~0.5 - 0.7 | Early |
| 6-O-Benzyl-D-glucal | Product | 2:1 to 1:1 | ~0.2 - 0.3 | Middle |
| D-glucal | Starting Material | 1:2 | < 0.1 | Last or remains on baseline |
Note: These values are illustrative. The optimal solvent system must be determined experimentally for each reaction mixture via TLC.[3][7][8][9]
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor Separation (Overlapping Bands) | - Inappropriate solvent system.- Column was poorly packed.- Sample was overloaded. | - Re-optimize the eluent using TLC; try a less polar system for better resolution.- Ensure the column is packed carefully without cracks or channels.- Use less crude material or a larger column. Use the dry loading method.[3] |
| Product Elutes Too Quickly or Too Slowly | - Eluent polarity is too high or too low, respectively. | - Adjust the eluent polarity based on the desired Rf of 0.2-0.3. If the product is not eluting, gradually increase the percentage of the polar solvent.[3] |
| Streaking of Spots on TLC/Column | - Sample is too concentrated on the TLC plate.- Compound may be slightly acidic or basic, interacting strongly with silica. | - Dilute the sample for TLC analysis.- Add a very small amount (~0.1%) of triethylamine (if basic) or acetic acid (if acidic) to the eluent. |
| Cracked or Channeled Silica Bed | - The column ran dry (solvent level dropped below the top of the silica).- The silica was packed unevenly. | - The separation is compromised. The column must be repacked. Always maintain the solvent level above the silica bed.[5] |
References
- Mandal, P. K., & McMurray, J. S. (2007). A rapid and efficient deprotection of benzyl and benzylidene protected carbohydrates by catalytic transfer hydrogenation. Journal of Organic Chemistry, 72(17), 6599–6601.
- Taylor & Francis Online. (2011).
- ResearchGate. (2025).
- Organic Chemistry Portal. Benzyl Ethers - Protecting Groups.
- ResearchGate. (2014).
- CD BioGlyco. 6-O-Benzyl-D-glucal, Purity ≥95%.
- Green Chemistry (RSC Publishing).
- Benchchem.
- Benchchem. An In-Depth Technical Guide to the Synthesis and Purification of 6-O-(Triisopropylsilyl)-D-glucal.
- Research and Reviews: Journal of Pharmaceutical Analysis. (2023). Carbohydrates as Building Blocks for the Synthesis of Medicinally Important Molecules.
- ACS Omega. (2021). Synthesis and Structural Characterization of 1-(E-1-Arylpropenon-3-yl)-3,4,6-tri-O-benzyl-d-glucals and Their Transformation into Pentasubstituted (2R,3S,4R)
- ACS Publications. (2021). Synthesis and Structural Characterization of 1-(E-1-Arylpropenon-3-yl)
- PMC. Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside.
- Organic Syntheses. (2022). Stereoselective [2+2] Cycloadditions: Synthesis of a Tri-O-Bn-D-Glucal-derived β-Lactam.
- Benchchem. Common byproducts in 2,3,4,6-Tetra-O-benzyl-D-glucopyranose synthesis and removal.
- Wikipedia.
- YouTube. (2019).
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Column chromatography - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. orgsyn.org [orgsyn.org]
- 7. rroij.com [rroij.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Real-Time Monitoring of 6-O-Benzyl-D-glucal Reactions by Thin-Layer Chromatography
Abstract
This application note provides a comprehensive guide for monitoring chemical reactions involving 6-O-Benzyl-D-glucal using thin-layer chromatography (TLC). As a pivotal intermediate in carbohydrate synthesis, the ability to accurately track the conversion of 6-O-Benzyl-D-glucal to its desired products is crucial for optimizing reaction conditions and maximizing yields. This document outlines detailed protocols for sample preparation, TLC development, and visualization, along with expert insights into the selection of appropriate solvent systems and staining reagents. The methodologies described herein are designed to be self-validating, ensuring reliable and reproducible results for researchers, scientists, and professionals in drug development.
Introduction: The Role of TLC in Carbohydrate Synthesis
In the intricate field of synthetic carbohydrate chemistry, real-time reaction monitoring is indispensable. Thin-layer chromatography (TLC) stands out as a rapid, cost-effective, and highly versatile analytical technique for this purpose.[1][2][3] Its simplicity allows for the quick assessment of reaction progress by separating components of a reaction mixture based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an eluent system).[4]
6-O-Benzyl-D-glucal is a protected unsaturated glucose derivative, a versatile building block for the synthesis of various modified carbohydrates.[5][6] Monitoring its reactions—such as glycosylations, epoxidations, or protecting group manipulations—is essential to determine the point of completion, identify the formation of byproducts, and prevent over-reaction. This guide provides the scientific rationale behind the selection of TLC parameters to effectively distinguish the relatively nonpolar starting material from its potentially more polar products.
Foundational Principles of TLC for Protected Sugars
The separation of 6-O-Benzyl-D-glucal and its derivatives on a silica gel TLC plate is governed by the polarity of the molecules. Silica gel is a highly polar stationary phase. Consequently, more polar compounds will have a stronger affinity for the silica gel and will travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value.[7] Conversely, less polar compounds will be carried further by the mobile phase, yielding a higher Rf value.[7][8]
The benzyl protecting group on the 6-position of the D-glucal significantly reduces its polarity compared to unprotected sugars. Reaction products, which may involve the introduction of new hydroxyl groups or other polar functionalities, will exhibit different polarities and thus can be effectively separated and visualized.
Experimental Design & Protocols
A successful TLC analysis hinges on the careful selection of materials and a meticulous experimental workflow.
Materials and Equipment
TLC Plates:
-
Silica gel 60 F254 plates (glass or aluminum-backed)
Solvents (ACS grade or higher):
-
Ethyl acetate (EtOAc)
-
Hexanes or Heptane
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Toluene
-
Acetic acid (AcOH)
Visualization Reagents:
-
Potassium permanganate (KMnO₄) stain
-
p-Anisaldehyde stain
-
Ceric Ammonium Molybdate (CAM) stain
Apparatus:
-
TLC developing chamber with a lid
-
Capillary tubes for spotting
-
Heat gun
-
Forceps
-
Pencil
-
Ruler
Workflow Overview
The entire process, from sample preparation to the final analysis of the TLC plate, can be visualized as a sequential workflow.
Caption: General workflow for TLC monitoring.
Step-by-Step Protocol
-
Chamber and Eluent Preparation:
-
Select an appropriate eluent system (see Table 1). A common starting point for 6-O-Benzyl-D-glucal is a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v).
-
Pour the eluent into the developing chamber to a depth of approximately 0.5 cm.
-
Place a piece of filter paper inside the chamber, ensuring it is wetted by the eluent, to saturate the chamber with solvent vapors. This ensures a uniform solvent front and improves spot resolution. Close the chamber with the lid and allow it to equilibrate for at least 10-15 minutes.
-
-
TLC Plate Preparation:
-
Using a pencil, gently draw a straight baseline approximately 1 cm from the bottom of the TLC plate. Be careful not to gouge the silica layer.
-
Mark small tick marks on the baseline for each sample to be spotted. A typical setup includes lanes for the starting material (SM), the reaction mixture (Rxn), and a co-spot (a single spot containing both SM and Rxn).
-
-
Sample Spotting:
-
Dissolve a small amount of the starting material in a suitable volatile solvent (e.g., DCM or EtOAc).
-
Withdraw a small aliquot of the reaction mixture and dilute it with a volatile solvent.
-
Using a capillary tube, apply a small spot of the starting material solution to its designated tick mark on the baseline. The spot should be as small and concentrated as possible (ideally 1-2 mm in diameter).[9]
-
Repeat the process for the reaction mixture.
-
For the co-spot lane, apply a spot of the starting material, allow it to dry, and then apply a spot of the reaction mixture directly on top of it.
-
-
Plate Development:
-
Using forceps, carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the baseline is above the level of the eluent.[10]
-
Close the lid and allow the eluent to ascend the plate by capillary action. Do not disturb the chamber during development.
-
When the solvent front is approximately 1 cm from the top of the plate, remove the plate with forceps.
-
Immediately mark the position of the solvent front with a pencil.
-
-
Visualization:
-
Allow the solvent to completely evaporate from the plate in a fume hood. A gentle stream of air or a heat gun on a low setting can expedite this process.
-
UV Visualization: If the products are expected to be UV-active (containing aromatic rings or conjugated systems), examine the plate under a UV lamp (254 nm).[11] Circle any visible spots with a pencil. The benzyl group in 6-O-Benzyl-D-glucal allows for UV visualization.
-
Chemical Staining: For comprehensive visualization, especially for compounds that are not UV-active, chemical staining is necessary.
-
Immerse the dried plate quickly and smoothly into the chosen staining solution using forceps.
-
Remove the plate and wipe excess stain from the back with a paper towel.
-
Gently heat the plate with a heat gun until colored spots appear against the background. Be cautious not to overheat or "burn" the plate, as this can cause the entire plate to darken.
-
-
Selecting the Right Tools: Eluents and Stains
Eluent System Selection
The choice of eluent is critical for achieving good separation. The goal is to find a solvent system where the starting material has an Rf value of approximately 0.4-0.6, allowing space for both more and less polar products to resolve.
| Reaction Type / Product Characteristics | Recommended Eluent System (v/v) | Rationale |
| General Monitoring | 30-50% Ethyl Acetate in Hexanes | A good starting point. Adjust the ratio based on initial results. Increasing EtOAc increases polarity and Rf values. |
| Formation of a more polar product (e.g., diol) | 50-70% Ethyl Acetate in Hexanes or 5% Methanol in DCM | A more polar eluent is needed to move the more polar product off the baseline. |
| Formation of a less polar product (e.g., further protection) | 10-20% Ethyl Acetate in Hexanes | A less polar eluent provides better resolution for nonpolar compounds that would otherwise run near the solvent front. |
| Highly Polar Glycosides | Toluene:Methanol:Glacial Acetic Acid:Water (7:4:3:1) | This complex system is effective for separating highly polar glycoside products.[12] |
Table 1: Recommended Eluent Systems for 6-O-Benzyl-D-glucal Reactions.
Visualization Reagent Selection
Different stains react with different functional groups, providing a versatile toolkit for visualization.
| Staining Reagent | Preparation | Mechanism & Selectivity | Appearance of Spots |
| Potassium Permanganate (KMnO₄) | 3g KMnO₄, 20g K₂CO₃, 5mL 5% NaOH in 300mL H₂O.[13] | Oxidative stain. Reacts with oxidizable functional groups like alcohols and the double bond in the glucal ring.[14] | Yellow-brown spots on a purple/pink background.[14] |
| p-Anisaldehyde | 1mL p-anisaldehyde, 1mL conc. H₂SO₄ in 18mL ethanol.[15] | Reacts with nucleophilic groups (like alcohols) under acidic conditions to form highly conjugated, colored compounds.[16][17] | A range of colors (blue, green, violet, red) depending on the compound's structure.[15][18] |
| Ceric Ammonium Molybdate (CAM) | 10g ammonium molybdate, 4g ceric ammonium sulfate in 400mL 10% H₂SO₄. | A strong oxidizing agent, considered a universal stain for many organic compounds, especially those with hydroxyl groups.[18][19] | Dark blue or green spots on a light blue/yellow background.[14][20] |
Table 2: Common TLC Stains for Carbohydrate Analysis.
Results and Interpretation
Calculation of the Retention Factor (Rf)
The Rf value is a ratio that quantifies the movement of a compound on the TLC plate.[8][21] It is calculated using the following formula:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [22]
Both distances are measured from the baseline.[22] Rf values are unitless and range from 0 to 1.[21]
Interpreting the Chromatogram
The developed and stained TLC plate provides a snapshot of the reaction's status.
Caption: Interpreting a hypothetical TLC plate.
-
Lane 1 (SM): Shows a single spot corresponding to the 6-O-Benzyl-D-glucal starting material.
-
Lane 3 (Rxn): Shows two spots. The lower spot has the same Rf as the starting material. The new, upper spot is the product. In this hypothetical case, the product is less polar than the starting material.
-
Lane 2 (Co-spot): Confirms the identity of the spots. The starting material spot in the reaction mixture aligns perfectly with the spot in the SM lane. The distinct separation between the SM and product spots in this lane verifies that they are different compounds.
Reaction Progress Assessment:
-
Early Stage: The SM spot will be intense, and the product spot will be faint.
-
Mid-Stage: Both SM and product spots will be clearly visible.
-
Completion: The SM spot will have disappeared completely, and only the product spot (and potentially non-polar byproducts) will be visible.
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| Spots are streaky | Sample is too concentrated; sample is not fully soluble in the eluent. | Dilute the sample; choose a more suitable spotting solvent.[9] |
| Rf values are too high/low | Eluent is too polar/nonpolar. | Adjust the eluent ratio. Decrease polarity to lower Rf; increase polarity to raise Rf. |
| Spots are not separating | Eluent polarity is incorrect; compounds have very similar polarities. | Test a different eluent system. Try a double development (run the plate, dry it, then run it again in the same eluent). |
| No spots are visible after staining | Sample concentration is too low; the chosen stain does not react with the compounds. | Spot the sample multiple times in the same location, allowing it to dry between applications; try a more universal stain like CAM or PMA.[9] |
Table 3: Common TLC Troubleshooting Guide.
Conclusion
Thin-layer chromatography is an invaluable tool for the real-time monitoring of reactions involving 6-O-Benzyl-D-glucal. By carefully selecting the stationary phase, mobile phase, and visualization method, researchers can gain rapid and reliable insights into the progress of their synthetic transformations. The protocols and guidelines presented in this application note provide a robust framework for achieving clear, reproducible results, thereby facilitating the efficient development of complex carbohydrate-based molecules.
References
- Vertex AI Search, TLC Stains. (n.d.).
- Guerrero, A. (n.d.). Calculating retention factors for TLC. Khan Academy.
- Oreate AI. (2026, January 7). How to Calculate Rf TLC. Oreate AI Blog.
- University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. Chemistry Online @ UTSC.
- National Institutes of Health. (n.d.). Detection and Semi-quantification of Lipids on High-Performance Thin-Layer Chromatography Plate using Ceric Ammonium Molybdate Staining.
- University of Rochester, Department of Chemistry. (n.d.). Magic Formulas: TLC Stains.
- EPFL. (n.d.). TLC Visualization Reagents.
- Filter-Bio. (2025, December 18). What are the TLC plates for separating glycosides?
- Study.com. (2021, June 9). How to Calculate Retention Factors in Thin-Layer Chromatography.
- CD BioGlyco. (n.d.). 6-O-Benzyl-D-glucal, Purity ≥95%.
- Okino, N., & Ito, M. (2014). Thin-layer chromatography (TLC) of glycolipids. GlycoPOD.
- LibreTexts. (2022, August 16). 2.1.4F: Visualizing TLC Plates. Chemistry LibreTexts.
- ResearchGate. (2014, February 9). How does anisaldehyde sulphuric acid reagent yield different colours in TLC during derivatisation?
- Viseshni, R., et al. (2017). Thin Layer chromatography for detection of Glycoside and Alkaloid compounds. [Source not fully available].
- Organic Chemistry Portal. (n.d.). TLC Stains.
- Spectrum Chemical. (n.d.). Potassium-Permanganate-Solution-contains-K2CO3-NaOH-for-TLC-Stain.
- ResearchGate. (2024, August 10). Why can't I get the spots on thin layer chromotagraphy for sugar analysis?
- ResearchGate. (2025, March 18). Hello there I want to use TLC for carbohydrates Tell me your method if it works and what I should avoid?
- LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts.
- Creative Biolabs. (n.d.). Thin Layer Chromatography (TLC) for Carbohydrate Analysis.
- ResearchGate. (n.d.). Thin-layer chromatography of carbohydrates.
- Labsolu. (n.d.). 6-O-Benzyl-D-glucal.
- ResearchGate. (2017, March 7). Hi, I'm running a TLC (silica plate) of carbohydrates and use CAM stain to develop the spots. My question is why there is a need to heat the plate?
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- 22. How to Calculate Rf TLC - Oreate AI Blog [oreateai.com]
Application Note: A Streamlined Chemoenzymatic Approach to Glycoside Synthesis Employing Benzyl-Protected Glucose
Introduction: The Imperative for Efficient Glycosylation
Glycosides, molecules in which a sugar is bound to another functional group via a glycosidic bond, are of paramount importance across the biomedical and pharmaceutical landscape. Their roles span from acting as therapeutic agents and forming the basis of antibiotics to their involvement in critical biological processes like cell recognition and signaling.[1] The intricate assembly of these molecules, however, presents a significant synthetic challenge. Traditional chemical glycosylation often necessitates multi-step protecting group strategies to manage the numerous hydroxyl groups on the carbohydrate scaffold, frequently leading to low overall yields and complex purification procedures.[2]
Chemoenzymatic synthesis has emerged as a powerful and elegant solution, merging the strategic advantages of chemical modifications with the unparalleled regio- and stereoselectivity of enzymatic catalysis.[3] This approach circumvents the need for exhaustive protection and deprotection sequences, offering a more streamlined and efficient pathway to complex glycosides.[3] This application note details a robust chemoenzymatic protocol centered on the use of benzyl-protected glucose as a glycosyl donor. Benzyl ethers are highly valued as protecting groups in carbohydrate chemistry due to their stability across a wide range of reaction conditions and their facile removal via catalytic hydrogenation.[4][5]
This guide provides a comprehensive workflow, from the chemical benzylation of glucose to the enzymatic glycosylation and subsequent product characterization, designed for researchers in drug discovery and chemical biology.
The Strategic Rationale: Why Benzyl-Protected Glucose?
The selection of a protecting group strategy is a critical decision in carbohydrate synthesis, profoundly influencing reaction outcomes.[6][7] Benzyl ethers offer several distinct advantages in the context of chemoenzymatic glycosylation:
-
Robust Stability: Benzyl groups are stable to both acidic and basic conditions, providing steadfast protection during enzymatic reactions and subsequent workup procedures.[4]
-
Inertness to Enzymatic Activity: The benzyl moiety is generally not recognized or cleaved by common glycosyltransferases, ensuring that the enzymatic reaction proceeds specifically at the desired unprotected hydroxyl group.
-
Facile and Clean Deprotection: Removal of benzyl groups is typically achieved through catalytic hydrogenolysis (e.g., using palladium on carbon and hydrogen gas), a mild and high-yielding method that is orthogonal to many other functional groups.[8][9][10]
-
Influence on Donor Reactivity: The electron-donating nature of benzyl ethers can enhance the reactivity of the glycosyl donor, a concept known as the "armed-disarmed" strategy, facilitating the enzymatic transfer.[4]
Experimental Workflow Overview
The chemoenzymatic synthesis of a target glycoside using benzyl-protected glucose can be conceptualized as a three-stage process. This modular approach allows for optimization at each step to achieve high yields and purity of the final product.
Caption: Chemoenzymatic synthesis workflow.
Detailed Protocols
Part 1: Synthesis of a Benzyl-Protected Glucose Donor (Example: Benzyl 2,3,4-tri-O-benzyl-β-D-glucopyranoside)
This protocol outlines a common route to a glucose donor with a free hydroxyl group at the 6-position, a frequent site for enzymatic glycosylation.
Materials and Reagents:
-
D-Glucose
-
Benzyl bromide (BnBr)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Zinc chloride (ZnCl₂)
-
Acetic anhydride (Ac₂O)
-
Acetic acid (AcOH)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Protocol:
-
Per-O-benzylation of D-Glucose:
-
To a stirred suspension of NaH (5 equivalents) in anhydrous DMF under an argon atmosphere at 0 °C, add a solution of D-glucose (1 equivalent) in anhydrous DMF dropwise.
-
Allow the mixture to stir at room temperature for 1 hour.
-
Cool the reaction to 0 °C and add benzyl bromide (5 equivalents) dropwise.
-
Let the reaction warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield per-O-benzylated glucose.
-
-
Selective Debenzylation-Acetylation at the 6-Position: [11]
-
Dissolve the per-O-benzylated glucose (1 equivalent) in a mixture of acetic anhydride and acetic acid.
-
Add zinc chloride (catalytic amount) and stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with dichloromethane.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.
-
The resulting product is the 6-O-acetyl, per-O-benzyl glucoside.
-
-
Deacetylation to Afford the Glycosyl Donor:
-
Dissolve the acetylated product in methanol.
-
Add a catalytic amount of sodium methoxide.
-
Stir at room temperature for 1-2 hours until TLC indicates complete deacetylation.
-
Neutralize with Amberlite IR-120 (H⁺) resin, filter, and concentrate.
-
Purify by silica gel chromatography to obtain the desired benzyl 2,3,4-tri-O-benzyl-β-D-glucopyranoside with a free 6-OH group.
-
Part 2: Enzymatic Glycosylation
This protocol utilizes a glycosyltransferase to couple the benzyl-protected glucose donor with an acceptor molecule. The choice of enzyme will depend on the desired linkage.[12][13]
Materials and Reagents:
-
Benzyl-protected glucose donor (from Part 1)
-
Acceptor molecule (e.g., another monosaccharide, a small molecule alcohol)
-
Appropriate Glycosyltransferase (e.g., from commercial sources)
-
Sugar nucleotide donor (if required by the enzyme, though some enzymes can directly use the protected glucose)
-
HEPES or Tris buffer (pH ~7.5)
-
Dithiothreitol (DTT)
-
Manganese chloride (MnCl₂) or Magnesium chloride (MgCl₂)
-
Bovine Serum Albumin (BSA)
-
C18 solid-phase extraction (SPE) cartridge
Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture by adding the following in order:
-
HEPES or Tris buffer (to a final concentration of 50-100 mM)
-
DTT (to a final concentration of 1-5 mM)
-
MnCl₂ or MgCl₂ (to a final concentration of 5-10 mM)
-
BSA (to a final concentration of 0.1 mg/mL)
-
Acceptor molecule (1.5-2 equivalents)
-
Benzyl-protected glucose donor (1 equivalent)
-
Glycosyltransferase (as per manufacturer's recommendation)
-
-
Gently mix and incubate at the optimal temperature for the enzyme (typically 25-37 °C) for 12-48 hours.
-
-
Reaction Monitoring and Workup:
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench by adding an equal volume of cold ethanol or by heating to 95 °C for 5 minutes.
-
Centrifuge to pellet the precipitated enzyme and protein.
-
-
Initial Purification:
-
Load the supernatant onto a pre-conditioned C18 SPE cartridge.
-
Wash with water to remove salts and other polar impurities.
-
Elute the protected glycoside product with methanol or acetonitrile.
-
Concentrate the eluate under reduced pressure.
-
Part 3: Deprotection and Final Purification
The final step involves the removal of the benzyl protecting groups to yield the target glycoside.
Materials and Reagents:
-
Protected glycoside (from Part 2)
-
Palladium on carbon (Pd/C, 10% w/w)
-
Methanol or Ethanol
-
Ethyl acetate
-
Hydrogen gas (H₂)
-
Celite®
Protocol:
-
Catalytic Hydrogenolysis:
-
Dissolve the protected glycoside in a suitable solvent system (e.g., a mixture of methanol and ethyl acetate).[8]
-
Carefully add 10% Pd/C (typically 10-20% by weight of the substrate) under an inert atmosphere.
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.[9][10]
-
Monitor the reaction by TLC or LC-MS until all starting material is consumed.
-
-
Workup and Purification:
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the final glycoside product using an appropriate chromatographic method, such as size-exclusion chromatography (e.g., Sephadex) or reversed-phase HPLC.[14]
-
Characterization of the Final Product
The identity and purity of the synthesized glycoside must be rigorously confirmed using a combination of analytical techniques.
| Analytical Technique | Purpose | Expected Observations |
| NMR Spectroscopy | Structural elucidation, determination of anomeric configuration (α vs. β) and linkage position.[15][16][17][18][19] | Characteristic chemical shifts and coupling constants for anomeric protons and carbons. 2D NMR (COSY, HSQC, HMBC) to confirm connectivity. |
| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of elemental composition.[1][20][21][22] | Observation of the [M+H]⁺ or [M+Na]⁺ ion corresponding to the calculated mass of the target glycoside. Fragmentation patterns can provide structural information.[23] |
| High-Performance Liquid Chromatography (HPLC) | Assessment of purity.[1] | A single major peak indicating a high degree of purity. |
Troubleshooting and Key Considerations
-
Incomplete Benzylation: Ensure anhydrous conditions and sufficiently active NaH. The reaction may require elevated temperatures.
-
Low Enzymatic Conversion: Optimize pH, temperature, and cofactor concentrations. Ensure the acceptor molecule is soluble in the reaction buffer. Consider enzyme inhibition by the product and adjust reaction conditions accordingly.
-
Incomplete Deprotection: The Pd/C catalyst may be deactivated. Ensure proper mixing and a sufficient supply of hydrogen. Some complex substrates may require longer reaction times or a different catalyst.
Conclusion
The chemoenzymatic synthesis of glycosides using benzyl-protected glucose offers a highly efficient and strategic alternative to purely chemical methods. By leveraging the stability and reliable deprotection of benzyl ethers alongside the precision of enzymatic catalysis, researchers can access complex glycosides with high yields and stereochemical control. The protocols outlined in this application note provide a robust framework for the synthesis and characterization of these vital molecules, empowering further advancements in drug discovery and glycobiology.
References
-
ResearchGate. Mass Spectrometry of Glycosides | Request PDF. [Link]
-
Creative Biostructure. Using NMR for Glycomics and Sugar Analysis. [Link]
-
ACS Publications. Alternative Identification of Glycosides Using MS/MS Matching with an In Silico-Modified Aglycone Mass Spectra Library | Analytical Chemistry. [Link]
-
Thieme E-Books & E-Journals. Direct NMR analysis of sugars from glycosides. [Link]
-
Semantic Scholar. Mass spectrometry of underivatized naturally occurring glycosides. [Link]
-
NIH. Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. [Link]
-
PubMed Central. Primary Structure of Glycans by NMR Spectroscopy. [Link]
-
Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]
-
NIH. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. [Link]
-
PubMed. Chemoenzymatic synthesis of naturally occurring benzyl 6-O-glycosyl-beta-D-glucopyranosides. [Link]
-
Wiley-VCH. 1 Protecting Group Strategies in Carbohydrate Chemistry. [Link]
-
ResearchGate. How can one remove a benzyl group from benzylated sugar?. [Link]
-
Protecting Group-Free Synthesis of Glycosides. [Link]
-
Common Organic Chemistry. Benzyl Protection. [Link]
-
ResearchGate. An expedient synthesis of benzyl 2,3,4-tri-O-benzyl-β-D-glucopyranoside and benzyl 2,3,4-tri-O-benzyl-β-D-mannopyranoside. [Link]
-
ResearchGate. Deprotection of NPPOC-protected glycopyranosides. [Link]
-
Synthesis and Characterization of Glycosides. [Link]
-
ResearchGate. Strategic approach for purification of glycosides from the natural sources. [Link]
-
ResearchGate. Enzymic Preparation of Benzyl β-D-Glucopyranoside. [Link]
-
PMC. Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC). [Link]
-
University of California, Davis. Purification of Glycosphingosines and Glycosphingolipids. [Link]
-
YouTube. Carbohydrate Chemistry Part 3. Protecting Groups. [Link]
-
Enzymatic synthesis of selected glycosides. [Link]
-
Beilstein Journals. Strategies toward protecting group-free glycosylation through selective activation of the anomeric center. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Recent progress in chemoenzymatic synthesis of human glycans. [Link]
-
NIH. Synthesis of protected glucose derivatives from levoglucosan by development of common carbohydrate protecting group reactions under continuous flow conditions. [Link]
-
NIH. Synthesis of Benzyl 2-Deoxy-C-Glycosides. [Link]
-
PubMed Central. Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside. [Link]
-
ResearchGate. Glycosyltransferases: Mechanisms and Applications in Natural Product Development. [Link]
-
Benzyl a-glycosidation of unprotected and unactivated monosaccharides in [emIm][ba] a. [Link]
-
Wikipedia. Glycosyltransferase. [Link]
-
Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. [Link]
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- 5. youtube.com [youtube.com]
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- 7. Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
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One-Pot Synthesis of Oligosaccharides with Glycal-Derived Epoxides: A Detailed Application Note and Protocol Guide for Researchers
Abstract
Oligosaccharides are fundamental to a vast array of biological processes and hold immense potential in drug discovery and development. However, their structural complexity presents significant challenges to chemical synthesis. Traditional methods are often laborious, involving multiple protection, deprotection, and purification steps. This guide provides an in-depth exploration of the one-pot synthesis of oligosaccharides using glycal-derived epoxides, a powerful strategy that streamlines their assembly. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and discuss the nuances of achieving high stereoselectivity and yield. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this efficient methodology for the construction of complex glycans.
Introduction
The biological significance of oligosaccharides cannot be overstated. As components of glycoproteins, glycolipids, and proteoglycans, they mediate critical cellular events, including cell-cell recognition, signaling, and immune responses. Consequently, the demand for structurally well-defined oligosaccharides for biological studies and as therapeutic agents is rapidly growing.
The chemical synthesis of these molecules, however, is a formidable task. The challenges lie in the stereoselective formation of glycosidic linkages and the need for elaborate protecting group strategies to differentiate between multiple hydroxyl groups of similar reactivity. The pioneering work of Danishefsky and others on the use of glycals—1,2-unsaturated sugars—as versatile building blocks has revolutionized the field.[1][2] Glycals can be readily converted into highly reactive 1,2-anhydrosugars, commonly known as glycal epoxides, which serve as potent glycosyl donors.[3][4]
The "glycal assembly" strategy, particularly when executed in a one-pot fashion, offers a highly convergent and efficient route to oligosaccharides. This approach minimizes intermediate handling and purification, thereby saving time and resources. This guide will provide a comprehensive overview of this methodology, from the fundamental mechanisms to practical, step-by-step protocols.
Chemical Principles and Mechanistic Insights
Formation of Glycal-Derived Epoxides
The journey from a glycal to an oligosaccharide begins with the stereoselective epoxidation of the double bond. Dimethyldioxirane (DMDO) is a highly effective reagent for this transformation, typically affording the 1,2-anhydrosugar in high yield.[4] The stereochemical outcome of the epoxidation is influenced by the substituents on the pyran ring, with the oxidant generally approaching from the face opposite to the majority of the existing groups.[3]
Glycosylation with Glycal Epoxides
Glycal epoxides are versatile glycosyl donors. Their reaction with a glycosyl acceptor, which is a nucleophile (typically an alcohol), is catalyzed by a Lewis acid. The mechanism of this glycosylation can proceed through either an SN1 or SN2 pathway, and the prevailing mechanism has profound implications for the stereochemical outcome of the newly formed glycosidic bond.
-
SN2-like Pathway: A direct, backside attack by the acceptor on the anomeric carbon of the epoxide leads to inversion of configuration. This pathway is favored under conditions that promote a concerted mechanism and is highly desirable for achieving stereospecificity.
-
SN1-like Pathway: In the presence of strong Lewis acids, the epoxide can open to form a glycosyl oxocarbenium ion intermediate. The planar nature of this intermediate allows the acceptor to attack from either face, potentially leading to a mixture of anomers.
The choice of catalyst, solvent, and protecting groups on both the donor and acceptor can be manipulated to favor one pathway over the other. For instance, recent advancements have shown that iron catalysts can promote a highly stereospecific SN2-type glycosylation, even with sterically hindered secondary acceptors, which were previously challenging.[5][6]
The One-Pot Concept
The elegance of the one-pot strategy lies in its sequential execution of multiple reaction steps in a single reaction vessel without the isolation of intermediates. In the context of glycal-derived epoxides, a typical one-pot process involves:
-
Epoxidation: The glycal is first treated with an epoxidizing agent like DMDO.
-
Glycosylation: After the epoxidation is complete, the glycosyl acceptor and a suitable catalyst are added directly to the reaction mixture.
-
Iteration (for longer oligosaccharides): The newly formed disaccharide, which still contains a glycal moiety, can then be subjected to another round of epoxidation and glycosylation in the same pot, enabling a reiterative assembly of longer oligosaccharides.[7][8][9][10][11]
This reiterative process significantly enhances the efficiency of oligosaccharide synthesis.
Visualizations
Caption: Overall workflow of the one-pot synthesis.
Sources
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- 2. semanticscholar.org [semanticscholar.org]
- 3. Stereoelectronic Factors in the Stereoselective Epoxidation of Glycals and 4-Deoxypentenosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
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- 6. researchgate.net [researchgate.net]
- 7. One-Pot Stereospecific Synthesis of 1,4-Oligosaccharides by Glycal-Derived Vinyl Epoxides Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 8. One-Pot Stereospecific Synthesis of 1,4-Oligosaccharides by Glycal-Derived Vinyl Epoxides Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
How to improve α/β stereoselectivity in D-glucal glycosylations
Introduction: Navigating the Stereochemical Challenge of D-Glucal Glycosylations
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-deoxyglycosides, a critical class of carbohydrates found in numerous biologically active molecules.[1] D-glucal is a powerful and versatile precursor for these syntheses; however, the absence of a participating group at the C-2 position presents a significant challenge in controlling the stereochemistry at the anomeric center.[1]
Achieving high α/β stereoselectivity is not a matter of a single "magic bullet" protocol but rather a nuanced interplay of multiple factors. This guide provides a structured approach to understanding these factors, troubleshooting common experimental issues, and implementing robust protocols to steer your D-glucal glycosylations toward the desired anomeric product. We will delve into the causality behind experimental choices, offering field-proven insights to enhance the success and reproducibility of your work.
Section 1: Frequently Asked Questions (FAQs) - The Core Principles
This section addresses the fundamental concepts governing stereoselectivity in D-glucal glycosylations. Understanding these principles is the first step toward rational design and troubleshooting of your reactions.
Q1: What is the general mechanism of D-glucal glycosylation and why is stereocontrol difficult?
The glycosylation of D-glucal typically proceeds through the formation of a highly reactive allylic oxocarbenium ion intermediate upon activation of the glucal double bond by a promoter, usually a Lewis acid or an electrophile.[2][3] The nucleophile (the glycosyl acceptor) can then attack this planar, resonance-stabilized cation from either the top (α-face) or the bottom (β-face).
The primary challenge arises because D-glucal lacks a C-2 substituent that can direct the incoming nucleophile to one face of the ring through neighboring group participation—a common strategy for achieving high stereoselectivity in the glycosylation of other sugar donors.[4][5] Consequently, the α/β ratio is determined by a delicate balance of other influencing factors.[5][6]
Caption: General mechanism of D-glucal glycosylation.
Q2: How do solvents influence the α/β stereochemical outcome?
Solvents play a critical role by stabilizing or participating in the reaction mechanism involving the oxocarbenium ion intermediate.[7] The choice of solvent can dramatically shift the stereochemical outcome.[8]
-
Ethereal Solvents (e.g., Diethyl Ether, THF, 1,4-Dioxane): These solvents are known to favor the formation of α-glycosides .[7][9] This is often attributed to the "ether effect," where the solvent coordinates to the oxocarbenium ion, influencing the facial selectivity of the nucleophilic attack.[8][9] Some theories propose a double inversion mechanism in ether that leads to the predominant formation of the α-isomer.[7]
-
Nitrile Solvents (e.g., Acetonitrile, Propionitrile): These solvents strongly favor the formation of β-glycosides .[7] This "nitrile effect" is a well-documented phenomenon where the solvent molecule attacks the oxocarbenium ion from the α-face to form a transient α-nitrilium ion intermediate. A subsequent SN2-like displacement by the alcohol acceptor from the opposite (β) face results in the 1,2-trans product.[2]
-
Non-Coordinating Solvents (e.g., Dichloromethane - DCM, Toluene): In these solvents, the outcome is less predictable and depends more heavily on other factors like the promoter and protecting groups. However, DCM often favors the formation of β-glycosides, potentially through a more SN2-like pathway.[8][9]
Q3: What is the role of protecting groups in directing stereoselectivity?
Protecting groups influence stereoselectivity both sterically and electronically.[4][10][11]
-
Steric Hindrance: Bulky protecting groups, particularly at the C-6 position (e.g., TBDMS or TIPS), can sterically hinder the approach of the glycosyl acceptor from one face of the pyranose ring, thereby favoring the formation of one anomer.[1][9] For instance, a bulky C-6 group can influence the conformation of the transition state to favor α-attack.[9]
-
Electronic Effects: Electron-withdrawing protecting groups (e.g., esters like acetyl or benzoyl) can destabilize the adjacent oxocarbenium ion. This can influence the lifetime of the intermediate and the overall reaction pathway. An electron-withdrawing group at O-6 has been shown to influence anomeric selectivity towards 1,2-cis (α) glucosides.[12]
-
Conformational Rigidity: Cyclic protecting groups, such as a 4,6-O-benzylidene acetal, can lock the pyranose ring into a more rigid conformation. This conformational restraint affects the orientation of the substituents and can create a stronger facial bias for the incoming nucleophile.[13][14]
Section 2: Troubleshooting Guide - From Problem to Solution
This section is formatted to directly address common issues encountered during D-glucal glycosylations. Each problem is followed by a series of questions to diagnose the cause and a set of actionable solutions grounded in the principles discussed above.
Caption: Decision tree for troubleshooting poor stereoselectivity.
Scenario 1: My reaction is yielding a mixture of anomers, but I need to favor the α-glycoside.
-
Diagnostic Questions:
-
What solvent are you currently using?
-
What is your reaction temperature?
-
What promoter are you employing?
-
-
Solutions & Rationale:
-
Change the Solvent: If you are using a non-coordinating or nitrile solvent like DCM or acetonitrile, the first and most impactful change is to switch to an ethereal solvent. Diethyl ether (Et₂O) or tetrahydrofuran (THF) are excellent first choices to leverage the "ether effect" and promote α-selectivity.[8][9]
-
Lower the Temperature: Glycosylation reactions are often under kinetic control. Lowering the temperature (e.g., from room temperature to -40 °C or -78 °C) can enhance the energy difference between the transition states leading to the α and β products, often improving selectivity.[5]
-
Select an α-Directing Promoter: Certain catalytic systems are known to strongly favor α-glycoside formation. For example, gold(I)-catalyzed hydrofunctionalization of the glycal has been shown to produce α-deoxyglycosides with high stereocontrol.[2][15] This reaction proceeds via a syn-addition of a proton and the alcohol across the double bond.[15]
-
Consider a Bulky C-6 Protecting Group: If synthetically feasible, using a bulky silyl ether like triisopropylsilyl (TIPS) at the C-6 position can sterically shield the β-face, thus favoring the α-attack of the nucleophile.[1]
-
Scenario 2: I am trying to synthesize the β-glycoside, but the α-anomer is the major product.
-
Diagnostic Questions:
-
Are you using an ethereal solvent?
-
Does your D-glucal derivative have an equatorial C-3 substituent?
-
What is your current reaction methodology?
-
-
Solutions & Rationale:
-
Leverage the Nitrile Effect: The most reliable method to favor β-glycoside formation is to use acetonitrile (MeCN) as the solvent or a co-solvent. The formation of the intermediate α-nitrilium ion effectively blocks the α-face, forcing the alcohol to attack from the β-face.[2][7]
-
Consider Glycal Structure: For certain promoters like Rhenium(V) complexes, the stereochemistry at C-3 is critical. While D-glucal (with an equatorial C-3 substituent) preferentially gives α-glycosides, glycals with axial C-3 substituents (like 6-deoxy-d-allal derivatives) lead preferentially to β-glycosides due to 1,3-diaxial interactions.[2]
-
Explore Alternative Synthetic Pathways: If conventional methods fail, a change in mechanism may be necessary. A highly stereoselective method for β-glycosylation involves converting the D-glucal into a vinyl oxirane intermediate. Nucleophilic attack on this epoxide occurs in a syn 1,4-addition pathway, affording the 2-unsaturated β-O-glycoside with complete stereoselectivity.[16] This method has the added advantage of proceeding under neutral or basic conditions, avoiding the use of Lewis acids.[16]
-
Data Summary: Effect of Key Parameters on α/β Ratio
The following table summarizes literature-reported trends for D-glucal glycosylations to guide your experimental design. Actual ratios will vary based on the specific acceptor, promoter, and protecting groups used.
| Factor | Condition | Predominant Anomer | Rationale |
| Solvent | Diethyl Ether (Et₂O), THF | α | "Ether Effect" - Solvent coordination favors α-attack.[8][9] |
| Acetonitrile (MeCN) | β | "Nitrile Effect" - SN2 attack on an α-nitrilium intermediate.[2][7] | |
| Dichloromethane (DCM) | Mixture, often β-favored | Non-coordinating; outcome depends on other factors.[8][9] | |
| Promoter | Au(I) / AgOTf | α | Catalyzed syn-hydrofunctionalization of the enol ether.[15] |
| NIS / TfOH | Mixture, α-favored | Common electrophilic promoter; selectivity is acceptor-dependent.[12] | |
| BF₃·OEt₂ | Mixture, solvent-dependent | General Lewis acid; outcome relies heavily on solvent and temperature.[1] | |
| Temperature | Low Temp (-78 °C) | Generally higher selectivity | Enhances kinetic resolution between α and β transition states.[5] |
| High Temp (RT) | Generally lower selectivity | Reduced energy difference between competing pathways. | |
| Methodology | Vinyl Oxirane Pathway | β (exclusive) | Reaction proceeds via a stereospecific syn 1,4-addition.[16] |
Section 3: Detailed Experimental Protocols
These protocols provide a starting point for optimizing your reactions. Always perform reactions on a small scale first to determine optimal conditions before scaling up.
Protocol 1: α-Selective Glycosylation using Iodonium-Promoted Activation
This protocol is adapted from methodologies for the synthesis of 2-deoxyglycosides and is a robust method for achieving α-selectivity.[1]
Step 1: Preparation of 2-Deoxy-2-iodo-α-D-glycoside
-
Dry all glassware thoroughly in an oven and assemble under an inert atmosphere (Argon or Nitrogen).
-
To a solution of your 3,4-protected D-glucal (1.0 eq) and the alcohol acceptor (1.5 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol of glucal), add powdered 4 Å molecular sieves.
-
Cool the mixture to -40 °C in an acetonitrile/dry ice bath.
-
In a separate flask, prepare a solution of N-Iodosuccinimide (NIS) (1.2 eq) and a catalytic amount of triflic acid (TfOH) (0.1 eq) in anhydrous DCM.
-
Slowly add the NIS/TfOH solution dropwise to the cooled glucal solution over 15 minutes.
-
Stir the reaction at -40 °C and monitor its progress by TLC (stain with p-anisaldehyde or ceric molybdate). The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by adding a few drops of saturated aqueous sodium thiosulfate, followed by saturated aqueous sodium bicarbonate.
-
Allow the mixture to warm to room temperature. Filter through a pad of Celite to remove molecular sieves and wash the pad with DCM.
-
Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel chromatography to yield the 2-deoxy-2-iodo-α-D-glycoside.
Step 2: Reductive Deiodination
-
Dissolve the purified 2-deoxy-2-iodo-α-D-glycoside (1.0 eq) in anhydrous toluene (10 mL/mmol).
-
Add tributyltin hydride (1.5 eq) and a catalytic amount of azobisisobutyronitrile (AIBN) (0.1 eq).
-
Heat the reaction mixture to 80 °C for 2-4 hours, monitoring by TLC.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by silica gel chromatography to afford the desired 2-deoxy-α-D-glycoside.
Protocol 2: β-Selective Glycosylation via the Nitrile Effect
This protocol leverages the directing effect of acetonitrile to favor the formation of the β-anomer.
-
Dry all glassware thoroughly in an oven and assemble under an inert atmosphere (Argon or Nitrogen).
-
Dissolve the 3,4,6-protected D-glucal (1.0 eq) and the alcohol acceptor (1.2 eq) in anhydrous acetonitrile (MeCN) (10 mL/mmol of glucal). Add powdered 4 Å molecular sieves.
-
Cool the mixture to -20 °C.
-
Add the promoter, for example, N-Iodosuccinimide (NIS) (1.3 eq), in one portion.
-
Stir the reaction at -20 °C. Monitor the reaction progress closely by TLC.
-
Upon consumption of the starting glucal, quench the reaction by adding saturated aqueous sodium thiosulfate.
-
Filter the reaction mixture through Celite, washing the pad with ethyl acetate.
-
Wash the combined filtrate with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to isolate the 2-deoxy-β-D-glycoside.
References
- G. D'Andrea, F. et al. (n.d.). New Stereoselective β-Glycosylation via a Vinyl Oxirane Derived from d-Glucal. American Chemical Society.
- Hehre, E. J. et al. (n.d.). Scope and mechanism of carbohydrase action: stereospecific hydration of D-glucal catalyzed by alpha- and beta-glucosidase. PubMed.
- BenchChem. (2025). Application Notes and Protocols for the Stereoselective Synthesis of 2-Deoxyglycosides from 6-O-TIPS-D-glucal. Benchchem.
- Halcomb, R. L. (n.d.). Methods for 2-Deoxyglycoside Synthesis. PMC - NIH.
- Guo, J., & Ye, X. (2010). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Semantic Scholar.
- BenchChem. (2025). improving the α/β selectivity in glycosylations with 6-O-TBDMS-D-glucal. Benchchem.
- BenchChem. (2025). Effect of solvent and temperature on glycal reactivity. Benchchem.
- Guo, J., & Ye, X. (2010). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. MDPI.
- Guo, J., & Ye, X. (2010). Protecting groups in carbohydrate chemistry: influence on stereoselectivity of glycosylations. PubMed.
- Guo, J., & Ye, X. (2010). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. ResearchGate.
- Kafle, A., Liu, J., & Cui, L. (2016). Controlling the Stereoselectivity of Glycosylation via Solvent Effects. Canadian Journal of Chemistry.
- HJSF. (2023). Factors and Strategies to AchieveStereoselectivity of Glycosylation Reaction: A Review. International Journal of Research in Engineering and Science.
- Demchenko, A. V. (n.d.). Stereocontrolled 1,2-cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry. NIH.
- Wang, Y. et al. (2026). Regio- and Stereoselective Synthesis of 1-/3-Sulfone Sugars Controlled by the Amount of SnCl4. ACS Publications.
- Adhikari, B. (2022). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. PMC - NIH.
- de la Fuente, M. et al. (2017). Gold(I)-Catalyzed Direct Stereoselective Synthesis of Deoxyglycosides from Glycals. Journal of the American Chemical Society.
- Ventura, M. R. et al. (2016). Improvement of the stereoselectivity of the glycosylation reaction with 2-azido-2-deoxy-1-thioglucoside donors. PubMed.
- Field, R. A. et al. (n.d.). Using In(III) as a Promoter for Glycosylation. PMC - NIH.
- Nanyang Technological University. (n.d.). Elucidating mechanism of glycosylation reactions with computational methods. DR-NTU.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Methods for 2-Deoxyglycoside Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidating mechanism of glycosylation reactions with computational methods [dr.ntu.edu.sg]
- 4. mdpi.com [mdpi.com]
- 5. ijres.org [ijres.org]
- 6. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Protecting groups in carbohydrate chemistry: influence on stereoselectivity of glycosylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Improvement of the stereoselectivity of the glycosylation reaction with 2-azido-2-deoxy-1-thioglucoside donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Stereocontrolled 1,2-cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
Preventing side reactions in 6-O-Benzyl-D-glucal couplings
Welcome to the technical support center for glycosylation reactions involving 6-O-Benzyl-D-glucal. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting for common side reactions and answers to frequently asked questions. Our goal is to help you improve the yield, stereoselectivity, and overall success of your coupling reactions.
Introduction
6-O-Benzyl-D-glucal is a valuable and versatile building block in carbohydrate chemistry. Its protected C6 hydroxyl group and the reactive enol ether moiety make it a key precursor for the synthesis of 2-deoxy-sugars, C-glycosides, and complex oligosaccharides. The most common transformation is the Ferrier rearrangement, a powerful Lewis acid-catalyzed reaction that couples the glucal with a nucleophile to form 2,3-unsaturated glycosides.[1][2] However, the high reactivity of the glucal and the oxocarbenium ion intermediate can lead to a variety of undesired side reactions. This guide provides a structured approach to identifying, understanding, and preventing these issues.
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific experimental problems in a question-and-answer format, detailing the mechanistic cause and providing actionable solutions.
Problem 1: My reaction yields a significant amount of a 2,3-unsaturated enone byproduct.
Question: I am attempting a Ferrier glycosylation with a primary alcohol, but I'm observing a major byproduct with a characteristic enone peak in the NMR. What is causing this and how can I prevent it?
Probable Cause: The formation of a 2,3-unsaturated enone, often referred to as a Perlin aldehyde after further rearrangement, typically arises from the oxidation or rearrangement of the glucal or the desired product.[3] This can be promoted by overly harsh Lewis acids, prolonged reaction times, or elevated temperatures. The mechanism involves the elimination of the C4-hydroxyl group (or its protected form) following the initial rearrangement, leading to a conjugated system. Certain strong Lewis acids can coordinate to the C4-oxygen and facilitate this elimination.
Step-by-Step Solutions:
-
Re-evaluate Your Lewis Acid: The choice of Lewis acid is critical.[4] Strong, oxophilic Lewis acids like BF₃·OEt₂ can sometimes promote elimination.
-
Action: Switch to a milder or "softer" Lewis acid. Excellent alternatives include Trimethylsilyl trifluoromethanesulfonate (TMSOTf), Indium(III) chloride (InCl₃), or Scandium(III) triflate (Sc(OTf)₃).[5] These catalysts are often highly efficient at promoting the desired rearrangement without causing over-activation.[1][6]
-
Validation: Monitor a small-scale test reaction by Thin Layer Chromatography (TLC). The enone byproduct will typically have a different polarity (often less polar) than the desired glycoside. The absence of this new spot indicates successful suppression of the side reaction.
-
-
Control the Reaction Temperature: Ferrier reactions are often exothermic and sensitive to temperature.
-
Action: Maintain a strictly controlled low temperature. Start the reaction at -78 °C (dry ice/acetone bath) and allow it to warm slowly to the optimal temperature, which may be as low as -40 °C or 0 °C.[7][8] Avoid letting the reaction warm to room temperature unless you have established that it is necessary and does not produce byproducts.
-
Validation: Use a low-temperature thermometer to monitor the internal reaction temperature, not just the bath temperature.
-
-
Optimize Catalyst Loading: While many Ferrier reactions use stoichiometric amounts of Lewis acids, catalytic amounts are often sufficient and preferable.[1][9]
-
Action: Reduce the loading of the Lewis acid. Start with 0.1-0.2 equivalents and incrementally increase only if the reaction is too sluggish.
-
Validation: Run parallel reactions with varying catalyst loadings (e.g., 0.1 eq, 0.5 eq, 1.0 eq) and analyze the crude product mixture by ¹H NMR or LC-MS to determine the optimal loading that maximizes product formation while minimizing the enone.
-
Problem 2: The reaction results in a poor α/β anomeric ratio (low stereoselectivity).
Question: My goal is the α-glycoside, but I am getting a nearly 1:1 mixture of anomers. How can I improve the α-selectivity?
Probable Cause: The stereochemical outcome of the Ferrier rearrangement is determined by the trajectory of the nucleophile's attack on the intermediate allyloxycarbenium ion.[10][11] This is influenced by several factors, including the conformation of this intermediate, the solvent, and the nature of the Lewis acid-nucleophile complex.[11][12] Ethereal solvents are known to promote α-selectivity.[8]
Step-by-Step Solutions:
-
Solvent Choice is Key: The solvent plays a profound role in stabilizing the reaction intermediates and influencing the stereochemical outcome.[13][14]
-
Action: Switch to an ethereal solvent. Diethyl ether (Et₂O) or tetrahydrofuran (THF) often favor the formation of the α-anomer.[8] Dichloromethane (DCM) is also commonly used, but nitrile solvents like acetonitrile should generally be avoided if high α-selectivity is desired, as they can favor the β-anomer.[15] A mixture of Et₂O and DCM can also be effective.[10][11]
-
Validation: Perform the reaction in different solvents (e.g., DCM, Et₂O, THF) under otherwise identical conditions and compare the α/β ratios determined by NMR analysis of the crude product.
-
-
Lewis Acid and Nucleophile Interaction: The nature of the catalyst can influence the conformation of the key intermediate.
-
Action: Experiment with different Lewis acids. For instance, TMSOTf is well-regarded for promoting high α-selectivity in many cases.[5] The conformational stability of the resulting 2,3-unsaturated pyranose ring ultimately dictates the stereoselectivity.[11]
-
Validation: Compare the anomeric ratios obtained using different catalysts such as TMSOTf, BF₃·OEt₂, and SnCl₄.[9]
-
-
Temperature Control: As with many stereoselective reactions, lower temperatures can enhance selectivity.[8]
-
Action: Run the reaction at the lowest temperature that allows for a reasonable reaction rate, often starting at -78 °C.[8] This favors the kinetically controlled product, which is often the α-anomer.
-
Validation: Compare the α/β ratio from a reaction run at -78 °C to one run at 0 °C or room temperature.
-
Lewis Acid Promoter Comparison
The selection of the Lewis acid is one of the most critical parameters in a 6-O-Benzyl-D-glucal coupling. The table below summarizes the characteristics of several common promoters to guide your selection.
| Lewis Acid Promoter | Typical Conditions | Advantages | Potential Side Reactions & Mitigation |
| BF₃·OEt₂ | 0.5 - 1.5 eq, DCM or Et₂O, -78 °C to 0 °C | Readily available, effective for many substrates. | Can be overly harsh, leading to enone formation or glycal polymerization. Use at low temperatures and monitor closely.[10][11] |
| TMSOTf | 0.1 - 0.5 eq, DCM or Et₂O, -78 °C to -40 °C | Highly active, often provides excellent α-selectivity.[5][16] | Very moisture-sensitive. Can promote side reactions if impurities are present. Use freshly distilled reagents. |
| SnCl₄ | 0.2 - 1.0 eq, DCM, -20 °C to RT | Good promoter, can offer different selectivity profiles.[9] | Can lead to chlorinated byproducts. Stoichiometry can be crucial for regioselectivity.[9] |
| InCl₃ | 0.1 - 0.3 eq, DCM/Et₂O, 0 °C to RT | Mild, moisture-tolerant, and effective catalyst. | May be less reactive for hindered or deactivated nucleophiles. |
| FeCl₃ | Catalytic, Et₂O/DCM, RT | Inexpensive, environmentally benign, and highly efficient.[10][11][16] | Can be less effective for certain complex substrates. |
Experimental Protocol: General Procedure for α-Selective Ferrier Glycosylation
This protocol provides a validated starting point for the coupling of 6-O-Benzyl-D-glucal with a generic alcohol nucleophile.
Materials:
-
3,4-di-O-acetyl-6-O-benzyl-D-glucal (1.0 eq)
-
Alcohol Nucleophile (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.2 eq)
-
Triethylamine (Et₃N)
-
Saturated aq. NaHCO₃ solution
-
Anhydrous MgSO₄
-
Silica Gel for column chromatography
Procedure:
-
Preparation: Dry all glassware in an oven (120 °C) overnight and cool under a stream of dry argon or nitrogen.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and argon inlet, add the 3,4-di-O-acetyl-6-O-benzyl-D-glucal and the alcohol nucleophile.
-
Dissolution: Dissolve the solids in anhydrous DCM (approx. 0.1 M concentration relative to the glucal).
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Catalyst Addition: Slowly add TMSOTf dropwise via syringe over 5 minutes. The solution may change color.
-
Monitoring (Self-Validation): Stir the reaction at -78 °C for 30 minutes, then allow it to warm slowly to -40 °C over 1 hour. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The starting glucal should be consumed, and a new, typically lower Rf spot corresponding to the product should appear. The absence of significant byproduct spots is a key validation checkpoint.
-
Quenching: Once the reaction is complete (as judged by TLC, typically 1-3 hours), quench the reaction at low temperature by adding a few drops of triethylamine until the mixture is neutral or slightly basic.
-
Workup: Remove the cooling bath and dilute the mixture with DCM. Wash the organic layer sequentially with saturated aq. NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes/ethyl acetate) to afford the pure 2,3-unsaturated glycoside.
Visualizing the Process: Mechanisms and Troubleshooting
Diagrams can clarify complex chemical transformations. The following visualizations, generated using DOT language, illustrate the core Ferrier mechanism and a logical troubleshooting workflow.
Mechanism of the Lewis Acid-Catalyzed Ferrier Rearrangement
The reaction proceeds through a key resonance-stabilized allyloxycarbenium ion intermediate. The stereochemical outcome is determined by the nucleophilic attack at the anomeric C1 position.[2][11]
Caption: The Ferrier rearrangement pathway.
Troubleshooting Workflow for Glycal Couplings
This flowchart provides a logical path to diagnose and solve common issues encountered during the reaction.
Caption: A decision tree for troubleshooting side reactions.
Frequently Asked Questions (FAQs)
Q1: Is the 6-O-Benzyl-D-glucal starting material stable? How should I store it? A1: Tri-O-benzyl-D-glucal is a crystalline solid and is generally stable.[17] However, like all glycals, it can be sensitive to strong acids, which can cause decomposition or polymerization. For long-term storage, it is best kept in a tightly sealed container at -20°C.[17] Before use, ensure it is warmed to room temperature under an inert atmosphere to prevent moisture condensation.
Q2: Can I use a C-nucleophile in this reaction? A2: Yes, the Ferrier rearrangement can be adapted to form C-glycosides. This is typically achieved by using nucleophiles like silyl enol ethers, allylsilanes, or electron-rich aromatic compounds in the presence of a suitable Lewis acid.[2] The conditions may require more optimization compared to O-glycosylation.
Q3: My nucleophile is very precious. Can I change the stoichiometry? A3: Absolutely. If your nucleophile (acceptor) is the limiting reagent, you can use the glucal (donor) in excess, typically 1.2 to 1.5 equivalents. The unreacted glucal can often be recovered during purification. Adjust the stoichiometry of the Lewis acid relative to the limiting reagent.
Q4: What is the role of the acetyl groups on 3,4-di-O-acetyl-6-O-benzyl-D-glucal? A4: In the classical Ferrier rearrangement, a good leaving group is required at the C3 position.[1] The acetate group at C3 serves this purpose. Upon coordination of the Lewis acid, the C3-acetate is eliminated, initiating the allylic rearrangement that forms the key oxocarbenium ion intermediate.[11] The C4-acetate is generally just a protecting group.
Q5: The benzyl protecting groups are difficult to remove in my final product. Are there alternatives? A5: While benzyl groups are robust, their removal via catalytic hydrogenation can sometimes be challenging if the molecule contains other reducible functional groups. If this is a concern, you can start with a glucal bearing different protecting groups. For instance, silyl ethers (like TBDMS or TIPS) are common alternatives that can be removed under acidic or fluoride-mediated conditions.[4] Acetate or other ester protecting groups can also be used and are removable under basic conditions.[18]
References
-
Insight into the Course of the Ferrier Rearrangement Used to Obtain Untypical Diosgenyl Saponins. ACS Publications. [Link]
-
Stereoselective strain-release Ferrier rearrangement: the dual role of catalysts. Nature. [Link]
-
Insight into the Course of the Ferrier Rearrangement Used to Obtain Untypical Diosgenyl Saponins. National Institutes of Health (NIH). [Link]
-
Ferrier rearrangement. Wikipedia. [Link]
-
Acid Catalyzed Stereocontrolled Ferrier-Type Glycosylation Assisted by Perfluorinated Solvent. National Institutes of Health (NIH). [Link]
-
Regio- and Stereoselective Synthesis of 1-/3-Sulfone Sugars Controlled by the Amount of SnCl4. ACS Publications. [Link]
-
Acid Catalyzed Stereocontrolled Ferrier-Type Glycosylation Assisted by Perfluorinated Solvent. MDPI. [Link]
-
Stereoselective glycosylation of exo-glycals by microwave-assisted Ferrier rearrangement. ScienceDirect. [Link]
-
Stereoselective synthesis of 2-C-branched (acetylmethyl) oligosaccharides and glycoconjugates: Lewis acid-catalyzed glycosylation from 1,2-cyclopropaneacetylated sugars. National Institutes of Health (NIH). [Link]
-
Solvent effects on stereoselectivity: more than just an environment. Royal Society of Chemistry. [Link]
-
Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. National Institutes of Health (NIH). [Link]
-
Establishment of Guidelines for the Control of Glycosylation Reactions and Intermediates by Quantitative Assessment of Reactivity. ResearchGate. [Link]
-
Solvent effects on the chemo- and site-selectivity of transition metal-catalyzed heterogeneous nitrene transfer reactions. ChemRxiv. [Link]
-
Unravelling glycosylation reaction mechanisms. Scholarly Publications Leiden University. [Link]
-
Stereoselective [2+2] Cycloadditions: Synthesis of a Tri-O-Bn-D-Glucal-derived β-Lactam. Organic Syntheses. [Link]
-
Glycosyl Cross-Coupling of Anomeric Nucleophiles: Scope, Mechanism, and Applications in the Synthesis of Aryl C-Glycosides. National Institutes of Health (NIH). [Link]
-
Synthesis and Structural Characterization of 1-(E-1-Arylpropenon-3-yl)-3,4,6-tri-O-benzyl-d-glucals and Their Transformation into Pentasubstituted (2R,3S,4R)-Chromanes via Pd-Catalyzed Cross Dehydrogenative Coupling Reaction. National Institutes of Health (NIH). [Link]
-
Rapid preparation of variously protected glycals using titanium(III). Princeton University. [Link]
-
Synthesis and reactions of O-acetylated benzyl α-glycosides of 6-O-(2-acetamido-2-deoxy-β-d-glucopyranosyl)-N-acetylmuramoyl-l-alanyl-d-isoglutamine esters. Sci-Hub. [Link]
-
Reinvestigation of the mercuration-demercuration reaction on alkylated glycals: An improved method for the preparation of 2,3-dideoxy-α,β- unsaturated carbohydrate enals. ResearchGate. [Link]
-
NFSI mediated C3-ether oxidation of glycals for the synthesis of hex-3-enuloses. Dalhousie University. [Link]
-
Simultaneous Removal of Benzyl and Benzyloxycarbonyl Protective Groups. Taylor & Francis Online. [Link]
-
Enone and unsaturated ester synthesis by condensation, C-C coupling or rearrangement. Organic Chemistry Portal. [Link]
-
Nucleophilic Addition to α,β-Unsaturated Carbonyl Compounds. Elsevier. [Link]
Sources
- 1. Stereoselective strain-release Ferrier rearrangement: the dual role of catalysts - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00410H [pubs.rsc.org]
- 2. Ferrier rearrangement - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Stereoselective synthesis of 2-C-branched (acetylmethyl) oligosaccharides and glycoconjugates: Lewis acid-catalyzed glycosylation from 1,2-cyclopropaneacetylated sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acid Catalyzed Stereocontrolled Ferrier-Type Glycosylation Assisted by Perfluorinated Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orgsyn.org [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Insight into the Course of the Ferrier Rearrangement Used to Obtain Untypical Diosgenyl Saponins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 13. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. トリ-O-ベンジル-D-グルカール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 18. collaborate.princeton.edu [collaborate.princeton.edu]
Technical Support Center: Optimization of 6-O-Benzyl-D-glucal Glycosylation
Welcome to the technical support center for the glycosylation of 6-O-Benzyl-D-glucal. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial reaction. Glycosylation using glycal donors, such as 6-O-Benzyl-D-glucal, is a powerful method for forming glycosidic bonds, but it is often plagued by challenges in yield and stereocontrol.[1][2] The absence of a participating group at the C-2 position means that stereoselectivity is not inherently directed, making careful optimization of reaction parameters essential.[3]
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights to enhance the success of your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during the glycosylation of 6-O-Benzyl-D-glucal. Each problem is analyzed for its potential causes, followed by a logical sequence of corrective actions.
Problem 1: Low or No Product Yield
Q: My reaction is showing very low conversion to the desired glycoside, or I am only recovering my starting materials. What are the likely causes and how can I fix this?
A: Low or no yield is one of the most common issues in glycal glycosylation and typically points to insufficient activation of the glycal donor or degradation of reactants/products.
Potential Causes & Solutions:
-
Ineffective Catalyst/Promoter Activation: The electrophilic activation of the glycal double bond is the critical first step.[4] If your promoter is weak, inactive, or used in insufficient quantity, the reaction will not proceed.
-
Action:
-
Verify Promoter Activity: Ensure your Lewis acid or electrophilic promoter is fresh and has been stored under anhydrous conditions. Many promoters (e.g., SnCl₄, BF₃·OEt₂) are highly sensitive to moisture.
-
Optimize Promoter Loading: The amount of promoter can be critical. For instance, with SnCl₄, reducing the loading from 1.0 equivalent to 0.1 equivalents can dramatically shift the reaction pathway and yield.[5] Start with a catalytic amount (e.g., 0.1-0.2 equiv) and incrementally increase it if conversion remains low.
-
Consider a Different Promoter: If a common promoter like NIS/TfOH is failing, consider alternatives. Other Lewis acids such as Fe(OTf)₃, Cu(OTf)₂, or AgOTf have been used, though their efficacy can be substrate-dependent.[1][5]
-
-
-
Sub-optimal Reaction Temperature: Glycosylation reactions are highly sensitive to temperature.[6] Many protocols start at very low temperatures (e.g., -78 °C) and slowly warm to room temperature.[6] This is to control the rate of activation and prevent side reactions.
-
Action:
-
Controlled Warming: Ensure your warming protocol is slow and reproducible. A sudden increase in temperature can cause decomposition. Avoid simply removing the cooling bath; allow it to warm gradually in the bath.[6]
-
Isothermal Conditions: As an alternative, try running the reaction isothermally at a temperature just below the determined "activation temperature" of your specific donor-promoter pair. This can prevent side reactions that occur at higher temperatures and improve efficiency.[6]
-
-
-
Moisture in the Reaction: Water will readily react with the activated promoter and the oxacarbenium ion intermediate, quenching the reaction.
-
Action:
-
Rigorous Anhydrous Technique: Dry all glassware thoroughly in an oven. Use anhydrous solvents, preferably from a solvent purification system or freshly distilled. Add reagents under an inert atmosphere (Argon or Nitrogen). The use of molecular sieves in the reaction vessel is also highly recommended.
-
-
-
Poor Nucleophilicity of the Acceptor: Sterically hindered or electronically deactivated hydroxyl groups on the acceptor will react slowly.
-
Action:
-
Increase Acceptor Equivalents: Try increasing the stoichiometry of the acceptor (e.g., from 1.2 to 2.0 equivalents) to favor the forward reaction.
-
Check Acceptor Compatibility: Very bulky acceptors may require more forcing conditions (higher temperature, longer reaction time), which can in turn lead to donor decomposition. A balance must be found.
-
-
Troubleshooting Workflow: Low Yield
Caption: Troubleshooting decision tree for low product yield.
Problem 2: Poor Stereoselectivity (Formation of Anomeric Mixtures)
Q: I am forming the product, but it's a nearly 1:1 mixture of α and β anomers. How can I improve the stereoselectivity?
A: This is the central challenge for glycosylations with donors lacking a C-2 participating group. The stereochemical outcome is dictated by a delicate balance of factors including the solvent, promoter, and temperature, which influence the stability and reactivity of the intermediate oxacarbenium ion.[1][7]
Potential Causes & Solutions:
-
Solvent Effects: The solvent plays a crucial role in stabilizing or destabilizing charged intermediates.[7][8]
-
For α-Selectivity (Kinetic Control): Use non-coordinating, non-polar solvents like diethyl ether, toluene, or dichloromethane (DCM). These solvents do not effectively solvate the oxacarbenium ion, leading to a rapid attack by the acceptor, often favoring the α-anomer due to the anomeric effect.[9]
-
For β-Selectivity (Thermodynamic Control): This is more challenging. Using a highly coordinating solvent like acetonitrile can sometimes favor the β-anomer. The solvent can coordinate to the anomeric center from the α-face, directing the acceptor to attack from the β-face. However, this can also lead to the formation of stable nitrilium-ion intermediates, which may be unreactive.
-
-
Promoter Choice and Counter-ion Effects: The nature of the promoter and its counter-ion can influence the geometry of the ion pair intermediate.
-
Action: Experiment with different promoters. For example, a bulky Lewis acid might sterically block one face of the glycal upon coordination. Palladium-catalyzed methods have also shown promise for achieving high α-selectivity.[9]
-
-
Temperature Control:
-
Action: Running the reaction at the lowest possible temperature that still allows for donor activation often enhances kinetic control, which typically favors the α-product. If the reaction is allowed to warm for too long, anomerization of the product can occur, leading to a mixture.
-
Data Summary: Influence of Reaction Parameters on Stereoselectivity
| Parameter | To Favor α-Anomer (Kinetic) | To Favor β-Anomer (Thermodynamic) | Rationale |
| Solvent | Diethyl Ether, Toluene, DCM | Acetonitrile, Propionitrile | Non-polar solvents minimize stabilization of the oxacarbenium ion, favoring rapid kinetic attack.[7] Coordinating solvents can direct attack to the opposite face. |
| Temperature | Low temperature (-78 °C to -40 °C) | Higher temperature (can lead to equilibration) | Lower temperatures suppress anomerization and favor the kinetically formed product.[6] |
| Promoter | Bulky Lewis acids, Palladium catalysts | May depend on specific promoter-solvent combination | The promoter/counter-ion can form an ion pair that shields one face of the intermediate.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the role of the benzyl group at the C-6 position? Does it influence reactivity?
A: The 6-O-benzyl group is a non-participating protecting group. Its primary role is to protect the C-6 primary alcohol from reacting. Unlike an acyl group (like acetyl or benzoyl) at the C-2 position, it cannot form a cyclic intermediate to direct the incoming nucleophile to the trans position.[10] Its presence is sterically demanding and can influence the overall conformation of the pyranose ring and the trajectory of the incoming acceptor, but it does not provide the powerful stereodirecting effect of a C-2 participating group.
Q2: Which class of promoters is generally most effective for activating D-glucal derivatives?
A: Electrophilic promoters are required to activate the electron-rich double bond of the glycal. There is no single "best" promoter, as the optimal choice depends on the acceptor and desired outcome. Common classes include:
-
Halogen-based promoters: Reagents like N-iodosuccinimide (NIS), often used with a catalytic amount of a Brønsted or Lewis acid (e.g., TfOH, AgOTf), are highly effective. The iodonium ion intermediate is readily attacked by the acceptor.
-
Lewis Acids: Strong Lewis acids like SnCl₄, BF₃·OEt₂, and TMSOTf can directly coordinate to the ring oxygen or the C-4 oxygen, activating the double bond towards nucleophilic attack.[5] The strength and stoichiometry of the Lewis acid are critical tuning parameters.[5]
-
Transition Metals: Palladium(II) catalysts have been successfully employed for the α-selective glycosylation of glycals, proceeding through a Ferrier-type mechanism.[9]
Q3: How do I properly set up and monitor the reaction?
A: A meticulous setup is crucial for reproducibility.
Experimental Protocol: General Procedure for 6-O-Benzyl-D-glucal Glycosylation
-
Preparation:
-
Dry all glassware in an oven ( >120 °C) overnight and cool under a stream of dry argon or nitrogen.
-
Add activated molecular sieves (4 Å) to the reaction flask.
-
Prepare stock solutions of the 6-O-Benzyl-D-glucal donor (1.0 equiv) and the glycosyl acceptor (1.2-1.5 equiv) in anhydrous solvent (e.g., DCM).
-
-
Reaction Setup:
-
Under an inert atmosphere, add the donor and acceptor solutions to the reaction flask containing molecular sieves.
-
Cool the mixture to the desired starting temperature (typically -78 °C using a dry ice/acetone bath).
-
Stir for 15-30 minutes to allow for temperature equilibration.
-
-
Initiation and Monitoring:
-
In a separate flask, prepare a solution of the promoter (e.g., NIS, 1.3 equiv) and catalytic acid (e.g., TfOH, 0.1 equiv) in anhydrous solvent.
-
Add the promoter solution dropwise to the stirring reaction mixture over 10-15 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). Take aliquots from the reaction, quench them immediately in a vial containing triethylamine and saturated sodium thiosulfate solution, and spot on a TLC plate.
-
-
Workup:
-
Once the reaction is complete (disappearance of the limiting starting material), quench it by adding a few drops of triethylamine or pyridine.
-
Allow the mixture to warm to room temperature.
-
Dilute with the reaction solvent and filter off the molecular sieves.
-
Wash the organic layer sequentially with saturated Na₂S₂O₃ (if using NIS), saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
-
Q4: What is the underlying mechanism of glycal glycosylation?
A: The reaction proceeds via electrophilic addition to the glycal double bond. The promoter (E⁺) attacks the double bond, typically forming a transient, high-energy intermediate (like an iodonium ion or a complex with a Lewis acid). This intermediate then opens to form a resonance-stabilized oxacarbenium ion at the anomeric center. The glycosyl acceptor (ROH) then attacks this electrophilic center to form the glycosidic bond. The stereochemistry is determined by the trajectory of this attack.
Glycal Activation Mechanism
Caption: Simplified mechanism of electrophilic glycal glycosylation.
References
- Regio- and Stereoselective Synthesis of 1-/3-Sulfone Sugars Controlled by the Amount of SnCl₄. ACS Publications.
- Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. PMC - NIH.
- Chemical O‐Glycosylations: An Overview. PMC - NIH.
- Synthesis and Structural Characterization of 1-(E-1-Arylpropenon-3-yl)-3,4,6-tri-O-benzyl-d-glucals and Their Transformation into Pentasubstituted (2R,3S,4R)-Chromanes via Pd-Catalyzed Cross Dehydrogenative Coupling Reaction. ACS Omega.
- Concerning the Problem of Stereospecific Glycosylation. Synthesis and Methanolysis of some 2-O-Benzylated D-Galactopyranosyl and D-Galactofuranosyl Halides. ResearchGate.
- Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH.
- Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions. PMC - NIH.
- Electrochemical Trifluoromethylation of Glycals. The Journal of Organic Chemistry.
- Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers.
- On the influence of solvent on the stereoselectivity of glycosylation reactions. PubMed.
- Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. PMC - NIH.
- Controlling the Stereoselectivity of Glycosylation via Solvent Effects. Thieme.
Sources
- 1. Chemical O‐Glycosylations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Recent Advances in Stereoselective Chemical O-Glycosylation Reactions [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. On the influence of solvent on the stereoselectivity of glycosylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yields in Oligosaccharide Synthesis
Welcome to the Technical Support Center for Oligosaccharide Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of oligosaccharide synthesis and troubleshoot common challenges that lead to low product yields. The synthesis of complex oligosaccharides is a meticulous process where success is contingent on precise control over numerous experimental variables.[1] This resource provides in-depth, field-proven insights in a question-and-answer format to help you diagnose and resolve issues in your synthetic workflow.
Troubleshooting Guide: Diagnosing and Solving Low Yields
This section addresses specific problems you might encounter during your experiments, offering potential causes and actionable solutions.
Question 1: My primary glycosylation reaction is resulting in a low yield of the desired product. What are the likely causes and how can I improve it?
Low yield in the crucial glycosylation step is one of the most frequent challenges in oligosaccharide synthesis.[2] The causes can be multifaceted, ranging from the reactivity of your starting materials to the specific reaction conditions employed.
Potential Causes & Solutions:
-
Suboptimal Reactivity of Glycosyl Donor/Acceptor: The inherent reactivity of your glycosyl donor and acceptor is a primary determinant of success.[3]
-
Insight: Electron-withdrawing protecting groups (e.g., acyl groups) on the glycosyl donor can "disarm" it, reducing its reactivity and leading to lower yields.[4] Conversely, electron-donating groups (e.g., benzyl ethers) can "arm" the donor, increasing its reactivity.[4]
-
Troubleshooting Steps:
-
Evaluate Protecting Groups: Assess the protecting group strategy on both the donor and acceptor. If your donor is heavily acylated, consider switching to a more reactive ether-protected donor.[5][6]
-
Check for Steric Hindrance: Bulky protecting groups near the reacting hydroxyl group on the acceptor can sterically hinder the approach of the donor.[4] Re-evaluate your protecting group scheme to minimize steric clash.
-
Confirm Starting Material Purity: Impurities in the donor or acceptor can interfere with the reaction. Ensure starting materials are rigorously purified and characterized (e.g., by NMR, mass spectrometry) before use.
-
-
-
Incorrect Reaction Conditions: The choice of promoter, solvent, and temperature are critical variables that dictate the reaction's outcome.[2][7]
-
Insight: The solvent can significantly influence the stereoselectivity and rate of glycosylation.[2] For instance, polar solvents can favor the formation of β-glycosides.[2] Temperature control is also crucial; excessively low temperatures can lead to sluggish reactions, while high temperatures can cause side reactions and decomposition.[7]
-
Troubleshooting Steps:
-
Promoter/Activator Optimization: The choice and amount of promoter (e.g., TMSOTf, BF₃·OEt₂) are critical.[8] If you are observing low yields, consider screening different promoters or adjusting the stoichiometry.
-
Solvent Screening: Perform small-scale test reactions in a variety of solvents (e.g., dichloromethane, acetonitrile, diethyl ether) to identify the optimal medium for your specific donor-acceptor pair.[9]
-
Temperature Titration: While many glycosylations are initiated at low temperatures (e.g., -78 °C) and slowly warmed, the optimal temperature profile can be substrate-dependent.[10] Experiment with different temperature protocols, including maintaining a constant cryogenic temperature.[9][10]
-
-
-
Side Reactions: Several competing reactions can lower the yield of the desired glycosidic linkage.[11]
-
Insight: These can include hydrolysis of the activated donor, orthoester formation (especially with participating groups at C-2), and anomerization of the glycosyl donor.[4][11]
-
Troubleshooting Steps:
-
Strict Anhydrous Conditions: Moisture is a common culprit for low yields as it can hydrolyze the activated donor. Ensure all glassware is oven-dried, and use freshly distilled, anhydrous solvents.
-
Control of Acidity: For reactions involving participating groups, maintaining a mildly acidic environment is crucial to prevent the accumulation of stable orthoester byproducts.[4]
-
Monitor Reaction Progress: Use TLC or HPLC to monitor the reaction closely. This will help you determine the optimal reaction time and identify the formation of major byproducts.
-
-
Question 2: I am observing incomplete deprotection of my final oligosaccharide. What could be the issue?
Incomplete deprotection is a frustrating roadblock that can significantly impact the final yield and purity of your target molecule.
Potential Causes & Solutions:
-
Inefficient Deprotection Reagents or Conditions: The choice of deprotection conditions must be compatible with the protecting groups used and the overall stability of the oligosaccharide.
-
Insight: Certain protecting groups are notoriously difficult to remove. For example, the cleavage of benzyl ethers via hydrogenolysis can be hindered by steric crowding or the presence of sulfur-containing functional groups.
-
Troubleshooting Steps:
-
Reagent Stoichiometry and Reaction Time: Increase the equivalents of the deprotection reagent and/or extend the reaction time. Monitor the reaction by TLC or mass spectrometry to track the disappearance of the protected species.
-
Alternative Deprotection Methods: If a standard procedure is failing, consult the literature for alternative methods. For instance, if hydrogenolysis of a benzyl group is sluggish, consider using dissolving metal reduction (e.g., Na/NH₃) or oxidative cleavage.
-
Orthogonal Protecting Group Strategy: For complex syntheses, employing an orthogonal protecting group strategy is essential.[12][13] This allows for the selective removal of one type of protecting group without affecting others, simplifying the final deprotection steps.[6]
-
-
-
Substrate Solubility Issues: The fully protected oligosaccharide may have poor solubility in the deprotection reaction solvent, leading to an incomplete reaction.
-
Insight: As the oligosaccharide chain grows, its physical properties, including solubility, can change dramatically.[6]
-
Troubleshooting Steps:
-
Solvent Screening: Test the solubility of your protected oligosaccharide in various solvents and solvent mixtures to find a system where it is fully dissolved during the deprotection reaction.
-
Temperature Modification: Gently heating the reaction mixture (if the substrate and reagents are stable) can sometimes improve solubility and reaction rates.
-
-
Question 3: My overall yield is significantly reduced after purification. How can I improve the recovery of my oligosaccharide?
The purification of oligosaccharides is a well-known challenge due to their high polarity and the presence of closely related isomers.[2][14]
Potential Causes & Solutions:
-
Inappropriate Purification Technique: Not all purification methods are suitable for all oligosaccharides.
-
Insight: Traditional silica gel chromatography can be challenging for highly polar, unprotected oligosaccharides, often leading to poor separation and low recovery.
-
Troubleshooting Steps:
-
Reverse-Phase Chromatography: For moderately polar oligosaccharides, reverse-phase HPLC or flash chromatography can provide excellent separation.
-
Size-Exclusion Chromatography (SEC): SEC is a valuable technique for separating oligosaccharides based on their size, particularly for larger structures.
-
Ion-Exchange Chromatography: If your oligosaccharide contains charged groups (e.g., sialic acid, phosphate), ion-exchange chromatography is a powerful purification method.
-
Specialized Stationary Phases: Consider using specialized chromatography media, such as graphitized carbon, which can offer unique selectivity for carbohydrate isomers.
-
-
-
Product Loss During Work-up and Handling: Significant amounts of product can be lost during extraction, concentration, and transfer steps.
-
Insight: The sticky, hygroscopic nature of many unprotected carbohydrates can make them difficult to handle.
-
Troubleshooting Steps:
-
Minimize Transfer Steps: Plan your purification workflow to minimize the number of times the sample is transferred between vessels.
-
Use of Silanized Glassware: Silanizing glassware can reduce the adhesion of polar compounds to the glass surface.
-
Careful Solvent Removal: When concentrating the final product, avoid overly aggressive heating or high vacuum, which can lead to sample degradation or loss. Lyophilization is often the preferred method for obtaining the final, dry product.
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions related to oligosaccharide synthesis.
Q1: How do I choose the right protecting group strategy? The ideal protecting group strategy is crucial for a successful synthesis.[5][15] It should be designed based on the target molecule's structure and the planned reaction sequence. Key considerations include:
-
Orthogonality: Protecting groups should be removable under specific conditions without affecting other protecting groups present in the molecule.[12][13]
-
Influence on Reactivity: As discussed earlier, protecting groups can arm or disarm a glycosyl donor.[4] This can be strategically used in one-pot synthesis strategies.[12][13]
-
Stereodirecting Effects: Some protecting groups, like an acyl group at the C-2 position, can participate in the glycosylation reaction to favor the formation of a 1,2-trans glycosidic linkage.[1][5]
-
Impact on Solubility: Protecting groups significantly influence the solubility of carbohydrate intermediates, which can affect reaction efficiency and purification.[6]
Q2: What is the difference between linear and convergent synthesis strategies, and when should I use each?
-
Linear Synthesis: In a linear strategy, monosaccharide units are added one by one to a growing oligosaccharide chain. This approach is straightforward but can be inefficient for long oligosaccharides, as the overall yield is the product of the yields of each individual step.[2]
-
Convergent Synthesis: A convergent strategy involves the synthesis of smaller oligosaccharide fragments, which are then coupled together to form the final product.[12][16] This approach is generally more efficient for synthesizing large, complex oligosaccharides as it allows for the parallel synthesis of fragments and typically results in higher overall yields.[12]
Q3: What are the advantages of solid-phase oligosaccharide synthesis (SPOS)? SPOS offers several advantages over traditional solution-phase synthesis, particularly for the synthesis of linear oligosaccharides:[2][17][18]
-
Simplified Purification: Intermediates remain attached to the solid support, allowing for the easy removal of excess reagents and byproducts by simple filtration and washing.[2][17]
-
Potential for Automation: The repetitive nature of the coupling and deprotection steps in SPOS makes it amenable to automation, which can significantly accelerate the synthesis process.[2][19]
-
Driving Reactions to Completion: A large excess of reagents can be used to drive individual reactions to completion, which can be difficult to achieve in solution-phase synthesis due to purification challenges.[20]
Q4: How can I improve the stereoselectivity of my glycosylation reactions? Controlling stereoselectivity, especially for the formation of challenging 1,2-cis linkages, is a central theme in oligosaccharide synthesis.[11][21] Key strategies include:
-
Neighboring Group Participation: As mentioned, using a participating group at C-2 (e.g., acetate, benzoate) is a reliable method for obtaining 1,2-trans products.[1]
-
Non-Participating Groups for 1,2-cis Linkages: For 1,2-cis linkages, a non-participating group (e.g., benzyl ether) at C-2 is required.[11]
-
Solvent Effects: The choice of solvent can have a profound impact on stereoselectivity. Ethereal solvents, for example, are often used to promote the formation of α-glycosides (1,2-cis for glucose).
-
Temperature Control: Low temperatures can favor kinetically controlled products, which can sometimes enhance stereoselectivity.[2][9]
-
Remote Participation: The use of protecting groups at other positions on the sugar ring (e.g., C-4 or C-6) can also influence the stereochemical outcome at the anomeric center.[21]
Visualizing the Workflow
Troubleshooting Logic for Low Glycosylation Yields
Caption: A decision tree for troubleshooting low yields in glycosylation reactions.
General Oligosaccharide Synthesis Workflow
Caption: A typical workflow for the chemical synthesis of oligosaccharides.
Data Summary
| Issue | Potential Cause | Key Parameters to Optimize | Recommended Action |
| Low Glycosylation Yield | Suboptimal donor/acceptor reactivity | Protecting groups, leaving group | Switch to "armed" donor; reduce steric hindrance |
| Incorrect reaction conditions | Promoter, solvent, temperature | Screen conditions on a small scale | |
| Side reactions (e.g., hydrolysis) | Water content, reaction time | Use anhydrous solvents; monitor reaction closely | |
| Incomplete Deprotection | Inefficient reagents/conditions | Reagent stoichiometry, reaction time | Increase reagent equivalents; explore alternative methods |
| Poor substrate solubility | Solvent system, temperature | Screen for a better solvent; apply gentle heating | |
| Low Recovery After Purification | Inappropriate chromatography method | Stationary phase, mobile phase | Test RP-HPLC, SEC, or ion-exchange chromatography |
| Product loss during handling | Number of transfers, glassware | Minimize transfers; use silanized glassware; lyophilize |
Experimental Protocols
Protocol: Small-Scale Glycosylation Reaction Optimization
This protocol outlines a method for efficiently screening reaction conditions to improve glycosylation yields.
-
Preparation: In a glovebox or under an inert atmosphere (e.g., Argon), prepare stock solutions of your glycosyl donor, glycosyl acceptor, and a panel of promoters (e.g., TMSOTf, BF₃·OEt₂, NIS/TfOH) in anhydrous dichloromethane (DCM).
-
Reaction Setup: In a series of oven-dried vials, add the glycosyl acceptor (1.0 eq).
-
Solvent Screening: To separate sets of vials, add different anhydrous solvents (e.g., DCM, acetonitrile, toluene, diethyl ether) to achieve the desired concentration.
-
Reaction Initiation: Cool the vials to the initial desired temperature (e.g., -78 °C). Add the glycosyl donor (1.2-1.5 eq) to each vial, followed by the respective promoter (0.1-1.5 eq).
-
Temperature Profiling: For each solvent/promoter combination, test different temperature profiles. For example:
-
Hold at -78 °C for 1 hour.
-
Slowly warm from -78 °C to 0 °C over 2 hours.
-
Hold at a constant -40 °C.
-
-
Quenching and Analysis: Quench the reactions by adding a suitable base (e.g., triethylamine or pyridine). Warm to room temperature, dilute with DCM, and wash with saturated sodium bicarbonate and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Yield Determination: Analyze the crude reaction mixtures by ¹H NMR or HPLC to determine the relative yield of the desired product under each condition.
References
-
Protective Group Strategies. (2007). ChemInform. [Link]
-
Automated Chemical Oligosaccharide Synthesis: Novel Approach to Traditional Challenges. (2018). PubMed Central. [Link]
-
Synthetic Strategies for Bioactive Oligosaccharides. (2024). MDPI. [Link]
-
Closed-loop automated optimization of oligosaccharide synthesis. (2023). Chemspeed Technologies. [Link]
-
Advances in Protecting Groups for Oligosaccharide Synthesis. (2023). ResearchGate. [Link]
-
Novel Protecting Group Strategies in the Synthesis of Oligosaccharides. (2018). Universiteit Leiden. [Link]
-
Guidelines for O-Glycoside Formation from First Principles. (2014). PubMed Central. [Link]
-
Protecting Groups of Oligosaccharides. (2019). News-Medical.Net. [Link]
-
Novel Protecting Groups for Oligosaccharides Synthesis. (2023). Semantic Scholar. [Link]
-
Optimization of the glycosylation conditions. (2023). ResearchGate. [Link]
-
Optimization of galacto-oligosacharides synthesis using response surface methodology. (2017). ResearchGate. [Link]
-
Synthetic Strategies for Bioactive Oligosaccharides. (2024). PubMed. [Link]
-
Development of a Cryogenic Flow Reactor to Optimize Glycosylation Reactions Based on the Active Donor Intermediate. (2024). ACS Publications. [Link]
-
Optimization of glycosylation reaction conditions. (2017). ResearchGate. [Link]
-
Regioselective Glycosylation of Demethylbellidifolin by Glycosyltransferase AbCGT Yields Potent Anti-Renal Fibrosis Compound. (2024). MDPI. [Link]
-
Advances in glycoside and oligosaccharide synthesis. (2023). Chemical Society Reviews. [Link]
-
Opportunities and challenges in synthetic oligosaccharide and glycoconjugate research. (2010). PubMed Central. [Link]
-
Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. (2022). Frontiers. [Link]
-
Synthetic Strategies for Bioactive Oligosaccharides. (2024). PubMed Central. [Link]
-
Purification of Crude Fructo-Oligosaccharide Preparations Using Probiotic Bacteria for the Selective Fermentation of Monosaccharide Byproducts. (2020). Frontiers. [Link]
-
Optimized Purification Processes for Isolation and Modification of Oligosaccharides from Rathi Cow's Milk. (2023). MDPI. [Link]
-
Oligosaccharide Synthesis and Translational Innovation. (2019). PubMed Central. [Link]
-
Custom Oligosaccharide Synthesis. (n.d.). CD BioGlyco. [Link]
-
Key Reactions Of Sugars: Glycosylation and Protection. (2018). Master Organic Chemistry. [Link]
-
Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions. (2022). PubMed Central. [Link]
-
A Hitchhiker's Guide to Problem Selection in Carbohydrate Synthesis. (2023). ACS Central Science. [Link]
-
A Propos of Glycosyl Cations and the Mechanism of Chemical Glycosylation; the Current State of the Art. (2014). PubMed Central. [Link]
-
A Hitchhiker's Guide to Problem Selection in Carbohydrate Synthesis. (2023). PubMed Central. [Link]
-
Carbohydrate Chemistry Part 5. Chemical Glycosylation. (2020). YouTube. [Link]
-
SolidPhase Synthesis of Oligosaccharide Drugs: A Review. (2015). ResearchGate. [Link]
-
Guide - Low Yield Troubleshooting. (2018). PacBio. [Link]
-
Solid-Phase Oligosaccharide Synthesis with Highly Complexed Peptidoglycan Fragments. (2023). ACS Omega. [Link]
-
Challenges of glycosylation analysis and control: an integrated approach to producing optimal and consistent therapeutic drugs. (2014). ResearchGate. [Link]
-
ChemInform Abstract: Principles of Modern Solid-Phase Oligosaccharide Synthesis. (2014). ChemInform. [Link]
-
Solid-Phase Synthesis of Oligosaccharide Drugs: A Review. (2015). ResearchGate. [Link]
-
Guide to Glycosylation Analysis. (n.d.). Ludger. [Link]
-
The Challenges of Oligonucleotide Synthesis: Addressing Key Hurdles in Biotechnology. (2023). Exactmer. [Link]
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Technical Support Center: Overcoming Hygroscopic Issues with 6-O-Benzyl-D-glucal
Welcome to the technical support center for handling 6-O-Benzyl-D-glucal. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for managing the hygroscopic nature of this versatile carbohydrate intermediate. By understanding the principles behind proper handling, you can ensure the integrity of your material and the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What does it mean for 6-O-Benzyl-D-glucal to be hygroscopic?
A1: A hygroscopic substance, like 6-O-Benzyl-D-glucal, has a strong affinity for moisture and will readily absorb water vapor from the surrounding atmosphere.[1][2] This can lead to the material becoming clumpy, turning into a syrup, or even dissolving if exposure to moist air is prolonged.[1] The absorption of water can compromise the compound's purity and reactivity in subsequent chemical transformations.
Q2: How does absorbed moisture affect the stability and reactivity of 6-O-Benzyl-D-glucal?
A2: The presence of water can have several detrimental effects on 6-O-Benzyl-D-glucal. Moisture can hydrolyze the sensitive glycosidic linkage or other protecting groups, leading to the formation of impurities. In the context of glycosylation reactions, water can act as a competing nucleophile, reducing the yield of the desired product.[3][4] Furthermore, the presence of excess water can alter the reaction conditions, such as solvent polarity, which can negatively impact the stereoselectivity and efficiency of the reaction.
Q3: What are the ideal storage conditions for 6-O-Benzyl-D-glucal?
A3: To minimize moisture absorption, 6-O-Benzyl-D-glucal should be stored in a tightly sealed container in a cool, dry place.[1] For long-term storage, it is highly recommended to use a desiccator containing a suitable drying agent, such as anhydrous calcium sulfate (Drierite®) or phosphorus pentoxide.[2][5] Storing the compound under an inert atmosphere, such as nitrogen or argon, can provide an additional layer of protection against moisture and atmospheric oxygen.[6]
Q4: I've noticed my 6-O-Benzyl-D-glucal has become clumpy. Can I still use it?
A4: Clumping is a clear indication that the material has absorbed moisture.[1] While it may be possible to dry the compound, this should be done with caution to avoid degradation. Gentle heating under a high vacuum can be effective, but the temperature must be carefully controlled to prevent melting or decomposition.[1] Before using the dried material, it is crucial to verify its purity, for instance, by NMR spectroscopy or by measuring its melting point, to ensure that no significant degradation has occurred.
Q5: What is the best way to weigh and transfer a hygroscopic compound like 6-O-Benzyl-D-glucal?
A5: To minimize exposure to atmospheric moisture, weighing and transferring should be performed as quickly as possible.[1] For highly sensitive applications, it is best to handle the compound inside a glove box with a controlled inert atmosphere.[3][7][8] If a glove box is not available, you can create a localized inert environment by flushing the balance enclosure and the container with a gentle stream of dry nitrogen or argon.
Troubleshooting Guides
Issue 1: Inconsistent Reaction Yields and Stereoselectivity
Symptoms:
-
Lower than expected yields in glycosylation reactions.
-
Variability in the ratio of anomeric products (α/β selectivity).
-
Formation of unexpected byproducts.
Possible Cause: The primary suspect is the presence of moisture in the 6-O-Benzyl-D-glucal starting material or in the reaction setup. Water can compete with the glycosyl acceptor, leading to hydrolysis of the glucal or the activated donor, thus reducing the yield of the desired glycoside.[4]
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent reaction outcomes.
Detailed Protocol for Drying 6-O-Benzyl-D-glucal:
-
Azeotropic Drying: Dissolve the 6-O-Benzyl-D-glucal in anhydrous toluene.[9]
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
Repeat this process two to three times to ensure the removal of residual water.[9]
-
Place the dried compound under high vacuum for several hours to remove any remaining solvent.
Issue 2: Material Becomes a Sticky Solid or Syrup During Storage
Symptoms:
-
The free-flowing powder has become a dense, sticky solid.
-
The material has partially or fully liquefied into a syrup.
Possible Cause: This is a classic sign of significant moisture absorption due to improper storage.[1] The container may not have been sealed tightly, or the storage environment may have high humidity.
Preventative Measures and Solutions:
| Parameter | Recommended Condition | Rationale |
| Container | Tightly sealed glass vial with a PTFE-lined cap. | Prevents moisture ingress. |
| Storage Environment | Desiccator with an active desiccant (e.g., P₂O₅, indicating Drierite®). | Maintains a low-humidity environment.[2] |
| Atmosphere | Under an inert gas (Argon or Nitrogen). | Excludes atmospheric moisture and oxygen.[6] |
| Temperature | Cool and stable (e.g., refrigerator). | Reduces the rate of potential degradation. |
Workflow for Handling Compromised Material:
Caption: Decision workflow for compromised material.
Analytical Methods for Water Content Determination
For quantitative analysis of water content, the following methods are recommended:
-
Karl Fischer Titration: This is the gold standard for accurately determining the water content in organic compounds.[10][11][12] It is a highly sensitive and specific method.
-
¹H NMR Spectroscopy: The presence of water can be detected by a characteristic broad singlet in the ¹H NMR spectrum. By integrating this peak against a known internal standard, the water content can be quantified.
References
-
Utah Tech University. (n.d.). Water Sensitive Reactions. Retrieved from [Link]
-
Frontier, A. (2026). Tips & Tricks: Drying Methods. University of Rochester Department of Chemistry. Retrieved from [Link]
-
TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Non-destructive measurement technique for water content in organic solvents based on a thermal approach. RSC Advances. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Moisture-Sensitive Chemicals: Safety and Best Practices. Retrieved from [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2022). Determination of Water Content in Organic Solvents using a Novel Rapid Test Kit. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Method for Detecting Water in Organic Solvents. PMC. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Drying Organic Solutions. Organic Chemistry at CU Boulder. Retrieved from [Link]
-
World Precision Instruments. (n.d.). Detection of organic compounds in water analysis. Retrieved from [Link]
-
ResearchGate. (2017). Procedure for determination of moisture content in any organic compound and how they affect the properties of organic compound?. Retrieved from [Link]
-
PubMed. (2022). Effects of moisture content on the enolization products formation in glucose-proline Maillard reaction models. Retrieved from [Link]
-
Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic. Retrieved from [Link]
-
Scribd. (n.d.). Handling of Hygroscopic Products System-Technik | PDF | Urea | Solid. Retrieved from [Link]
-
University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group. Retrieved from [Link]
-
Reddit. (2016). Storage of Hygroscopic materials : r/chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 3.2: Drying Agents. Retrieved from [Link]
-
Scribd. (n.d.). Drying of Organic Solvents | PDF. Retrieved from [Link]
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]
-
ResearchGate. (n.d.). Glycosylation Prevents Moisture-Induced Instabilities of α-Chymotrypsin in the Solid State | Request PDF. Retrieved from [Link]
-
University of Groningen. (2008). Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry. Retrieved from [Link]
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- 4. Effects of moisture content on the enolization products formation in glucose-proline Maillard reaction models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
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- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
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- 12. researchgate.net [researchgate.net]
Selecting the right Lewis acid for activating 6-O-Benzyl-D-glucal
Welcome to the Technical Support Center for advanced carbohydrate synthesis. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting and practical advice for researchers, chemists, and drug development professionals working with 6-O-Benzyl-D-glucal. Here, we address the critical step of glycal activation, focusing on the rational selection of Lewis acids to achieve desired outcomes in glycosylation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of a Lewis acid in activating 6-O-Benzyl-D-glucal?
The primary function of a Lewis acid in this context is to activate the glycal system, transforming it into a potent electrophile ready for nucleophilic attack.[1] The reaction is initiated by the coordination of the Lewis acid (e.g., BF₃·OEt₂) to the oxygen atom at the C3 position (if an acetate or other leaving group is present) or by protonation of the double bond, which facilitates the formation of a highly reactive, resonance-stabilized allyloxocarbenium ion intermediate.[2][3] This intermediate is the key electrophilic species that reacts with the glycosyl acceptor (a nucleophile) to form the new glycosidic bond. The stability and conformation of this oxocarbenium ion are critical in determining the stereochemical outcome of the reaction.[3][4]
Q2: What is the "Ferrier Rearrangement," and why is it the most common outcome when activating glycals?
The Ferrier rearrangement is an allylic rearrangement reaction that is characteristic of glycal chemistry.[2] When 6-O-Benzyl-D-glucal (which typically has a leaving group, like an acetate, at the C3 position for this reaction) is treated with a Lewis acid in the presence of a nucleophile (e.g., an alcohol), it undergoes a concerted nucleophilic substitution and allylic shift.[5]
The process begins with the Lewis acid-assisted departure of the C3 leaving group to form the delocalized allyloxocarbenium ion. The incoming nucleophile then attacks the anomeric carbon (C1), while the double bond migrates from the C1-C2 position to the C2-C3 position.[2] The result is a 2,3-unsaturated glycoside. This pathway is often kinetically and thermodynamically favored, making it the default reaction pathway unless conditions are specifically tailored to promote other transformations.[6]
Caption: Mechanism of the Lewis Acid-Catalyzed Ferrier Rearrangement.
Q3: What are the primary factors I should consider when selecting a Lewis acid for this transformation?
The choice of a Lewis acid is not a one-size-fits-all decision. It requires balancing several interdependent factors to optimize for yield, stereoselectivity, and reaction efficiency. The key considerations are:
-
Reactivity: Lewis acids vary greatly in their strength. "Harder" Lewis acids like SnCl₄ or TiCl₄ are highly reactive and can drive sluggish reactions to completion but may lead to degradation or lack of selectivity.[7][8] "Softer," more oxophilic Lewis acids like BF₃·OEt₂ or TMSOTf are often sufficient and provide better control.[1][3]
-
Stereoselectivity: The Lewis acid, in concert with the solvent, plays a crucial role in determining the α/β anomeric ratio of the product.[9] Some Lewis acids may favor the formation of specific intermediates or transition states that direct the nucleophile to one face of the pyranose ring.
-
Functional Group Tolerance: The substrate (glycal) and the nucleophile (acceptor) may contain various protecting groups or functional groups. A chosen Lewis acid must be compatible with these groups. For instance, highly aggressive Lewis acids can cleave acid-labile protecting groups like silyl ethers.[10] The benzyl ether at the C6 position of the title compound is generally stable to most common Lewis acids.
-
Stoichiometry: Reactions can be run with catalytic (e.g., 10-20 mol% TMSOTf) or stoichiometric amounts of Lewis acid (e.g., >1.0 eq BF₃·OEt₂).[10] Catalytic amounts are preferable for atom economy and simplified workup, but stoichiometric quantities may be necessary for less reactive systems.
-
Practicality and Safety: Factors such as cost, moisture sensitivity, toxicity, and ease of handling are important practical considerations. For example, SnCl₄ is highly hygroscopic and requires rigorous anhydrous technique, while InCl₃ is notable for its water tolerance in some applications.[5]
Lewis Acid Selection Guide: A Comparative Analysis
The following table provides a comparative overview of commonly used Lewis acids for the activation of D-glucal derivatives. While data is often generated on the workhorse 3,4,6-tri-O-acetyl-D-glucal, the principles are directly applicable to 6-O-Benzyl-D-glucal systems.
| Lewis Acid | Typical Loading (mol%) | Common Solvents | Temp. (°C) | Predominant Anomer | Key Considerations & Insights |
| Boron trifluoride diethyl etherate (BF₃·OEt₂) ** | Stoichiometric (100-150) | Dichloromethane (DCM), Acetonitrile (MeCN), Diethyl ether (Et₂O) | -78 to RT | α-anomer often favored, especially in ethereal solvents.[9] | A versatile, cost-effective, and widely used Lewis acid.[5] Its performance can be highly dependent on the solvent and nucleophile.[10] Requires careful handling due to moisture sensitivity. |
| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | Catalytic (10-20) to Stoichiometric | Dichloromethane (DCM), Acetonitrile (MeCN) | -78 to 0 | Highly variable; can be tuned by solvent and other additives. | A very powerful Lewis acid, often used catalytically for activating various glycosyl donors.[1][3] Can be too reactive, leading to side products if not carefully controlled. |
| Tin(IV) chloride (SnCl₄) | Stoichiometric (100-120) | Dichloromethane (DCM) | -20 to RT | Tends to favor the α-anomer. | A strong Lewis acid for less reactive systems.[7] Extremely sensitive to moisture, requiring strictly anhydrous conditions.[11] Can promote a 1,3-shift rearrangement in some cases.[8] |
| Indium(III) chloride (InCl₃) | Catalytic (20) to Stoichiometric | Dichloromethane (DCM), Acetonitrile (MeCN) | RT | Often provides good α-selectivity. | Known for its ability to catalyze Ferrier rearrangements efficiently, sometimes even in the presence of trace water.[2] A milder and less toxic alternative to other Lewis acids.[5] |
| Copper(II) triflate (Cu(OTf)₂) ** | Catalytic (10-30) | Dichloromethane (DCM) | -40 to RT | Good to excellent α-selectivity reported.[12] | A mild and environmentally friendly catalyst option that has shown high efficiency and stereoselectivity in Ferrier-type reactions.[12] |
| N-Iodosuccinimide (NIS) / TfOH or TMSOTf | NIS (Stoichiometric), Acid (Catalytic) | Dichloromethane (DCM), Diethyl ether (Et₂O) | -40 to 0 | Often provides high α-selectivity. | This combination is technically not a Lewis acid activation of the glycal itself but promotes an iodonium-mediated activation, leading to 2-iodo-glycosides which can be further transformed. It is a common method for producing 2-deoxy-glycosides.[13][14] |
Troubleshooting Guide
Q4: My glycosylation reaction is sluggish or gives a low yield. What are the most common culprits and how do I fix them?
Low conversion is a frequent issue in glycosylation chemistry. A systematic approach is key to identifying the root cause.
-
Moisture Contamination (Highest Priority): Glycosylation reactions are notoriously sensitive to water, which can hydrolyze the Lewis acid or the activated intermediate.
-
Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents, preferably from a solvent purification system or freshly distilled. Employ molecular sieves (e.g., activated 4Å MS) in the reaction vessel.
-
-
Lewis Acid Activity/Stoichiometry: The Lewis acid may be old, partially hydrolyzed, or used in insufficient quantity.
-
Solution: Use a fresh bottle or a recently purchased batch of the Lewis acid. If using a catalytic amount, consider increasing the loading or switching to a stoichiometric protocol. If a standard Lewis acid like BF₃·OEt₂ fails, consider a more potent one like TMSOTf.
-
-
Reaction Temperature: The reaction may be too cold, preventing it from reaching the necessary activation energy.
-
Solution: If the reaction is stalled at a low temperature (e.g., -78 °C), allow it to warm slowly (e.g., to -40 °C or -20 °C) while monitoring carefully by TLC. Excessively high temperatures, however, can cause degradation.
-
-
Nucleophilicity of the Acceptor: Sterically hindered or electronically deactivated alcohols are poor nucleophiles and will react slowly.
-
Solution: For challenging acceptors, you may need more forcing conditions: a stronger Lewis acid, higher temperature, or longer reaction time. Alternatively, consider if a different protecting group strategy on the acceptor could enhance its nucleophilicity.
-
Sources
- 1. BJOC - Strategies toward protecting group-free glycosylation through selective activation of the anomeric center [beilstein-journals.org]
- 2. Ferrier rearrangement - Wikipedia [en.wikipedia.org]
- 3. Strategies toward protecting group-free glycosylation through selective activation of the anomeric center - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Improvement of the stereoselectivity of the glycosylation reaction with 2-azido-2-deoxy-1-thioglucoside donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Reaction Intermediates in Multi-Step Glycan Synthesis
Welcome to the technical support center for multi-step glycan synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of managing reaction intermediates. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable solutions to common challenges encountered in the laboratory.
I. Troubleshooting Guide: Common Issues with Reaction Intermediates
Multi-step glycan synthesis is a meticulous process where the stability, reactivity, and purification of intermediates are paramount to achieving the desired final product.[1][2][3][4] This section addresses specific problems that can arise during the synthesis workflow.
Issue 1: Low or No Yield of the Desired Glycosylated Product
Symptoms:
-
TLC or LC-MS analysis shows the absence or very low intensity of the expected product spot/peak.
-
Starting materials (glycosyl donor and acceptor) remain largely unreacted.
-
Formation of numerous side products is observed.
Potential Causes & Solutions:
| Potential Cause | Explanation & Causality | Recommended Solution & Protocol |
| A. Inefficient Activation of Glycosyl Donor | The promoter may be inappropriate for the specific glycosyl donor, or its activity may be compromised. This leads to the failure to form the reactive electrophilic species necessary for glycosylation.[1] | Verify Promoter/Activator System: Cross-reference your chosen promoter with established literature for the specific class of glycosyl donor (e.g., thioglycosides, trichloroacetimidates). Consider activators like N-iodosuccinimide (NIS)/triflic acid (TfOH) for thioglycosides. Protocol: Ensure the promoter is fresh and handled under anhydrous conditions. Perform a small-scale control reaction with a known reactive acceptor to validate promoter activity. |
| B. Unstable Reaction Intermediate | Highly reactive intermediates, such as oxocarbenium ions, may degrade or participate in side reactions before coupling with the acceptor.[5][6][7] The choice of protecting groups and solvent can significantly influence intermediate stability.[8] | Optimize Reaction Conditions: Lowering the reaction temperature can often stabilize reactive intermediates. The use of non-participating solvents can also influence the reaction pathway. Protocol: Set up parallel reactions at different temperatures (e.g., -78 °C, -40 °C, 0 °C) to identify the optimal condition for intermediate stability and product formation. |
| C. Poor Nucleophilicity of the Glycosyl Acceptor | Steric hindrance around the acceptor's hydroxyl group or the electronic effects of neighboring protecting groups can reduce its nucleophilicity, leading to a slow or stalled reaction. | Modify Protecting Group Strategy: If possible, replace bulky protecting groups near the reacting hydroxyl group with smaller ones in a preceding step. Alternatively, a more powerful activation system for the donor might be required. Protocol: Analyze the 3D conformation of your acceptor. Consider if a different protecting group, like a less sterically demanding silyl ether, could be used.[9] |
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low glycosylation yield.
Issue 2: Poor Stereoselectivity (Formation of Anomeric Mixtures)
Symptoms:
-
NMR or chiral HPLC analysis reveals a mixture of α and β anomers of the glycosylated product.
-
Difficulty in separating the anomeric mixture by standard chromatography.[10]
Potential Causes & Solutions:
| Potential Cause | Explanation & Causality | Recommended Solution & Protocol |
| A. Lack of Neighboring Group Participation | For achieving 1,2-trans glycosidic linkages, a participating protecting group (e.g., an acyl group) at the C-2 position is crucial.[2][8][11] It forms a cyclic intermediate that shields one face of the anomeric center, directing the acceptor to attack from the opposite face.[6] | Employ a C-2 Participating Group: If a 1,2-trans linkage is desired, ensure the glycosyl donor has a participating group like an acetyl or benzoyl group at the C-2 position. Protocol: Synthesize the glycosyl donor with a C-2 ester. For example, use acetic anhydride in pyridine to acetylate the C-2 hydroxyl. |
| B. Competing SN1 and SN2 Pathways | The formation of 1,2-cis glycosides is more challenging as it often proceeds through a less controlled SN1-like mechanism involving an oxocarbenium ion intermediate.[2][6] The stereochemical outcome is highly sensitive to the donor, acceptor, promoter, and solvent.[12][13] | Strategic Use of Non-Participating Groups & Solvents: Use a non-participating group (e.g., benzyl ether) at C-2. The choice of solvent can influence the equilibrium between contact ion pairs and solvent-separated ion pairs, affecting the stereochemical outcome. Protocol: For 1,2-cis linkages, use donors with a C-2 ether protecting group. Screen solvents like dichloromethane, diethyl ether, and acetonitrile, as they can modulate the stereoselectivity. |
| C. Anomerization of the Product | Under certain reaction conditions (e.g., prolonged exposure to Lewis acids), the initially formed kinetic product can anomerize to the thermodynamically more stable anomer, resulting in a mixture. | Monitor Reaction Progress and Quench Promptly: Closely monitor the reaction by TLC or LC-MS. Once the starting materials are consumed, quench the reaction immediately to prevent anomerization. Protocol: Run the reaction at the lowest effective temperature and add a quenching agent (e.g., triethylamine or pyridine) as soon as the reaction is complete. |
Issue 3: Difficulty in Purifying Reaction Intermediates
Symptoms:
-
Co-elution of the desired intermediate with byproducts or excess reagents during column chromatography.[14]
-
Streaking or poor resolution of spots on TLC plates.
-
Low recovery of the purified intermediate.
Potential Causes & Solutions:
| Potential Cause | Explanation & Causality | Recommended Solution & Protocol |
| A. Similar Polarity of Components | The desired intermediate may have a polarity very close to that of a byproduct (e.g., an orthoester) or unreacted starting material, making separation by normal-phase silica gel chromatography difficult. | Employ Alternative Chromatographic Techniques: Consider using reversed-phase chromatography, size-exclusion chromatography, or hydrophilic interaction liquid chromatography (HILIC) for challenging separations.[14][15] Protocol: If normal-phase fails, attempt a small-scale separation on a C18 reversed-phase column. HILIC can be particularly effective for separating polar compounds like unprotected or partially protected glycans.[14] |
| B. On-Column Decomposition | Some intermediates, particularly those with acid-labile protecting groups (e.g., trityl, silyl ethers), can decompose on silica gel, which is inherently acidic. | Use Neutralized or Deactivated Silica: Treat silica gel with a base like triethylamine to neutralize acidic sites before packing the column. Alternatively, use other stationary phases like alumina or Florisil. Protocol: Prepare a slurry of silica gel in the desired eluent and add 1-2% triethylamine. Mix well before packing the column. Elute with a solvent system containing a small amount of triethylamine. |
| C. Intermediate is an Unstable Oil | The purified intermediate may not crystallize and remains an oil or foam, making it difficult to handle and assess for purity. | Co-evaporation and High Vacuum: Co-evaporate the purified fractions with a high-boiling point, non-polar solvent like toluene to remove residual volatile solvents. Dry the resulting oil or foam under high vacuum for an extended period. Protocol: After pooling the correct fractions, add an equal volume of toluene and rotary evaporate to dryness. Repeat this process 2-3 times before placing the sample under high vacuum overnight. |
II. Frequently Asked Questions (FAQs)
Q1: What is an "orthogonal protecting group strategy," and why is it critical for managing intermediates?
A1: An orthogonal protecting group strategy is a cornerstone of multi-step synthesis, particularly for complex molecules like oligosaccharides.[8][16] It involves using a set of different protecting groups, each of which can be removed under specific reaction conditions without affecting the others.[9][17][18] This is crucial because it allows for the selective deprotection of a single hydroxyl group on an intermediate, exposing it for the next glycosylation step while the rest of the molecule remains protected.[1] This regioselective control prevents unwanted side reactions and ensures the precise assembly of the glycan chain.[17][19]
Orthogonal Protecting Group Logic
Caption: Orthogonal strategy enables site-specific reactions.
Q2: How can I effectively monitor the progress of my glycosylation reaction to identify stable intermediates?
A2: Effective reaction monitoring is key to understanding the reaction pathway and isolating intermediates. The two most common techniques are:
-
Thin-Layer Chromatography (TLC): A rapid and inexpensive method. By co-spotting the reaction mixture with the donor and acceptor starting materials, you can visualize the consumption of reactants and the formation of new products. Different staining solutions (e.g., ceric ammonium molybdate, p-anisaldehyde) can help visualize carbohydrate spots.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information. It confirms the mass of the product and any intermediates, helping to identify side products or stalled reactions.[20][21] Parallel Reaction Monitoring (PRM) workflows in LC-MS can offer superior sensitivity and specificity for identifying and quantifying glycan species.[20]
For highly unstable or rapidly equilibrating intermediates, advanced techniques like low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy may be necessary.[5][22] Exchange NMR, for instance, can be used to detect and characterize low-abundance, short-lived species that are in equilibrium with more stable, observable intermediates.[5][22]
Q3: What are the best practices for characterizing a newly synthesized and purified reaction intermediate?
A3: Thorough characterization is essential to confirm the structure and purity of an intermediate before proceeding to the next step. A multi-pronged approach is recommended:
-
NMR Spectroscopy: This is the most powerful tool for structural elucidation.
-
¹H NMR: Confirms the presence of key protons, such as the anomeric proton, and their coupling constants can help determine the anomeric configuration (α or β).[23]
-
¹³C NMR: Confirms the number of carbon atoms and their chemical environment.
-
2D NMR (COSY, HSQC): Establishes connectivity between protons and carbons, confirming the glycosidic linkage and the overall structure.
-
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the intermediate.
-
Infrared (IR) Spectroscopy: Can be used to confirm the presence of key functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups from ester protecting groups. In advanced applications, cryogenic infrared ion spectroscopy can be used to elucidate the structure of highly reactive intermediates like glycosyl cations in the gas phase.[6]
Q4: My intermediate appears to be a mixture of anomers at the reducing end. Should I resolve this before the next step?
A4: Yes, in most cases, it is highly advisable to resolve the anomeric mixture of an intermediate if it is to be used as a glycosyl donor in the subsequent step. The anomeric configuration of the donor can significantly impact the stereochemical outcome of the glycosylation reaction. For example, an α-bromide is often used under different conditions than a β-bromide.[24]
However, if the intermediate is to be used as a glycosyl acceptor, the anomeric mixture at its own reducing end is often inconsequential, as this center is typically protected (e.g., as a methyl glycoside or thioglycoside) and does not participate in the reaction. The key is that the hydroxyl group intended for glycosylation is free and accessible. In some cases, the anomers can be separated by careful column chromatography or crystallization.[25] If separation is not feasible, the mixture may be carried forward, but this can complicate the purification and characterization of the final product.
III. Key Experimental Protocols
Protocol 1: General Procedure for Monitoring a Glycosylation Reaction by TLC
-
Preparation: Prepare a TLC chamber with an appropriate solvent system (e.g., 7:3 Hexanes:Ethyl Acetate). On a silica gel TLC plate, draw a baseline in pencil.
-
Spotting: Using separate capillaries, spot the glycosyl donor, the glycosyl acceptor, and a co-spot of both on the baseline.
-
Time Zero (t=0): As soon as the promoter is added to the reaction mixture, withdraw a small aliquot with a capillary and spot it on the TLC plate.
-
Time Points: At regular intervals (e.g., 15 min, 30 min, 1 hr, 2 hr), take another aliquot from the reaction and spot it next to the previous one.
-
Development: Once all time points are collected, place the TLC plate in the chamber and allow the solvent to run up the plate.
-
Visualization: Remove the plate, dry it, and visualize the spots using a UV lamp (if any components are UV-active) and then by dipping it in a staining solution (e.g., ceric ammonium molybdate) and heating gently with a heat gun.
-
Analysis: Observe the disappearance of the donor and acceptor spots and the appearance of a new spot corresponding to the product. The reaction is complete when the limiting starting material is no longer visible.
Protocol 2: Purification of an Intermediate using Deactivated Silica Gel
-
Silica Preparation: In a fume hood, weigh the required amount of silica gel into a flask. Prepare a slurry using the initial, non-polar eluent for your column.
-
Deactivation: Add triethylamine (Et₃N) to the slurry to a final concentration of 1-2% (v/v). Swirl the flask gently for a few minutes to ensure thorough mixing.
-
Column Packing: Pack a chromatography column with the deactivated silica slurry as you normally would.
-
Eluent Preparation: Prepare your gradient of eluents, ensuring that each solvent mixture also contains 1% Et₃N.
-
Loading and Elution: Carefully load your crude reaction mixture onto the column and begin elution. The presence of Et₃N in the mobile phase will maintain the neutrality of the stationary phase throughout the separation, preventing the degradation of acid-sensitive intermediates.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify and combine those containing the pure intermediate.
References
- Reverse orthogonal strategy for oligosaccharide synthesis. RSC Publishing.
- VI Protecting Groups and Orthogonal Protection Strategies. University of Bristol.
- A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. PMC.
- Chemical Synthesis of Glycans and Glycoconjugates. Essentials of Glycobiology - NCBI Bookshelf.
- Protective Group Strategies. ResearchGate.
- Advances in Protecting Groups for Oligosaccharide Synthesis. ResearchGate.
- Reverse orthogonal strategy for oligosaccharide synthesis. Chemical Communications (RSC Publishing). DOI:10.1039/C1CC13409D.
- Detection and Characterization of Rapidly Equilibrating Glycosylation Reaction Intermediates Using Exchange NMR. PMC - PubMed Central.
- Establishment of Guidelines for the Control of Glycosylation Reactions and Intermediates by Quantitative Assessment of Reactivity. Request PDF - ResearchGate.
- Strategies for Protecting Group Free Glycosidation. University of Birmingham.
- Characterization of Elusive Reaction Intermediates Using Infrared Ion Spectroscopy: Application to the Experimental Characterization of Glycosyl Cations. PMC.
- Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. PMC - NIH.
- Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. MDPI.
- Dual-Participation Protecting Group Solves the Anomeric Stereocontrol Problems in Glycosylation Reactions. Request PDF - ResearchGate.
- Expediting Glycospace Exploration: Therapeutic Glycans via Automated Synthesis. PMC.
- Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH.
- Detection and Characterization of Rapidly Equilibrating Glycosylation Reaction Intermediates Using Exchange NMR. Journal of the American Chemical Society.
- Opportunities and challenges in synthetic oligosaccharide and glycoconjugate research. PMC - NIH.
- Dual-Participation Protecting Group Solves the Anomeric Stereocontrol Problems in Glycosylation Reactions. Organic Letters - ACS Publications.
- New Methods for Stereoselective Glycosylation in Application to Significant Biomedical Targets. IRL @ UMSL.
- Elucidating reactive sugar-intermediates by mass spectrometry. Semantic Scholar.
- Glycan mixture analysis by kernel component composition for matrix factorization. PMC.
- Opportunities and challenges in synthetic oligosaccharide and glycoconjugate research. ResearchGate.
- Unraveling the Isomeric Heterogeneity of Glycans: Ion Mobility Separations in Structures for Lossless Ion Manipulations. PMC - NIH.
- Elucidating reactive sugar-intermediates by mass spectrometry. Refubium - Freie Universität Berlin.
- (PDF) Comprehensive N-Glycan Mapping using Parallel Reaction Monitoring LC–MS/MS. ResearchGate.
- Identification of Mobility-Resolved N-Glycan Isomers. PMC - PubMed Central.
- Recent Progress in Chemo-Enzymatic Methods for the Synthesis of N-Glycans. Frontiers.
- Solid-phase glycan isolation for glycomics analysis. PMC - NIH.
- Automated Chemical Oligosaccharide Synthesis: Novel Approach to Traditional Challenges. PMC - PubMed Central.
- Applications and Continued Evolution of Glycan Imaging Mass Spectrometry. PMC.
- A Hitchhiker's Guide to Problem Selection in Carbohydrate Synthesis. PMC.
- Current Methods for the Characterization of O-Glycans. Journal of Proteome Research.
- Isolation and Purification of Glycans from Natural Sources for Positive Identification. Beilstein-Institut.
- Reversed-phase separation methods for glycan analysis. PMC - NIH.
- Recent progress in chemoenzymatic synthesis of human glycans. Organic & Biomolecular Chemistry (RSC Publishing).
- Primary Structure of Glycans by NMR Spectroscopy. PMC - PubMed Central.
- Selective reaction monitoring approach using structure-defined synthetic glycopeptides for validating glycopeptide biomarkers pr. RSC Publishing.
- Synthetic Strategies for Bioactive Oligosaccharides. PMC - NIH.
- Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century. PubMed Central.
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- 1. Chemical Synthesis of Glycans and Glycoconjugates - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Opportunities and challenges in synthetic oligosaccharide and glycoconjugate research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Hitchhiker’s Guide to Problem Selection in Carbohydrate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Characterization of Elusive Reaction Intermediates Using Infrared Ion Spectroscopy: Application to the Experimental Characterization of Glycosyl Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
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- 11. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations | MDPI [mdpi.com]
- 12. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. "New Methods for Stereoselective Glycosylation in Application to Signi" by Melanie L. Shadrick [irl.umsl.edu]
- 14. Solid-phase glycan isolation for glycomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 25. Identification of Mobility-Resolved N-Glycan Isomers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stereochemical Control in D-Glucal Chemistry
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the critical influence of solvent choice on the stereochemical outcome of reactions involving D-glucals. Understanding and manipulating these solvent effects is paramount for achieving desired stereoselectivity in the synthesis of complex carbohydrates and glycoconjugates.
Troubleshooting Guide
This section addresses specific experimental challenges and offers solutions grounded in mechanistic principles.
Issue 1: My glycosylation of a D-glucal is producing the wrong anomer. How can I control the α/β selectivity?
Root Cause Analysis: The stereochemical outcome of a D-glucal glycosylation is heavily influenced by the nature of the solvent and its ability to stabilize or participate in the reaction mechanism, which often proceeds through an oxocarbenium ion intermediate.[1] The choice between a coordinating (participating) and a non-coordinating (non-participating) solvent can dictate the facial selectivity of the nucleophilic attack on this intermediate.
Troubleshooting Steps & Scientific Rationale:
-
Assess Your Current Solvent System:
-
Ethereal Solvents (e.g., Diethyl Ether (Et₂O), Tetrahydrofuran (THF), 1,4-Dioxane): These solvents are generally considered non-coordinating and tend to favor the formation of the thermodynamically more stable α-glycoside .[1][2] This preference is often attributed to the anomeric effect. In some cases, a double inversion mechanism in ether can also lead to the predominant formation of the α-isomer.[1]
-
Nitrile Solvents (e.g., Acetonitrile (MeCN), Propionitrile (EtCN)): These are participating solvents. The nitrogen lone pair can attack the oxocarbenium ion from the β-face to form a transient α-nitrilium ion intermediate. Subsequent SN2-like attack by the acceptor alcohol from the opposite (α) face leads to the formation of the β-glycoside .[1]
-
Halogenated Solvents (e.g., Dichloromethane (DCM)): DCM is a non-nucleophilic and relatively non-polar solvent. Reactions in DCM are more likely to proceed through an SN2-like pathway where the acceptor directly displaces the leaving group, often leading to β-isomers.[3]
-
-
Implement a Solvent-Switching Strategy:
Experimental Protocol: Solvent Screening for Stereoselective Glycosylation
-
Setup: Prepare three parallel reactions with your D-glucal donor and alcohol acceptor under identical conditions (temperature, concentration, activator), varying only the solvent.
-
Reaction A: Diethyl Ether (Et₂O)
-
Reaction B: Acetonitrile (MeCN)
-
Reaction C: Dichloromethane (DCM)
-
-
Execution: Initiate the reactions and monitor their progress by TLC or LC-MS.
-
Analysis: Upon completion, quench the reactions and analyze the crude product mixture by ¹H NMR spectroscopy to determine the α/β anomeric ratio.
-
Optimization: Based on the results, you can further optimize the reaction conditions with the solvent that provided the desired stereoselectivity.
Data Summary: Expected Stereochemical Outcomes in Different Solvents
| Solvent Class | Example(s) | Predominant Anomer | Mechanistic Rationale |
| Ethereal | Et₂O, THF | α | Anomeric effect, double inversion mechanism.[1] |
| Nitrile | MeCN, EtCN | β | Formation of an α-nitrilium intermediate followed by SN2 attack.[1] |
| Halogenated | DCM | β | Favors an SN2-like pathway.[3] |
Issue 2: My Ferrier rearrangement of a 3-O-acylated D-glucal shows poor α-selectivity.
Root Cause Analysis: The Ferrier rearrangement, a powerful tool for synthesizing 2,3-unsaturated glycosides, proceeds through an allylic oxocarbenium ion intermediate.[4][5] The stereoselectivity of the nucleophilic attack at the anomeric center is influenced by several factors, including the vinylogous anomeric effect and solvent effects.[6][7] While α-selectivity is often desired, achieving high levels can be challenging.
Troubleshooting Steps & Scientific Rationale:
-
Solvent Selection: The choice of solvent can significantly impact the stereochemical outcome. While solvents like 1,2-dichloroethane (DCE) are often effective, others like diethyl ether (Et₂O) may lead to moderate stereoselectivity.[6] In some cases, non-polar solvents like toluene or highly polar solvents like acetonitrile can even inhibit the reaction at room temperature.[6]
-
Catalyst Choice: The Lewis acid catalyst plays a crucial role. While common Lewis acids are used, certain metal triflates like Cu(OTf)₂ or Fe(OTf)₃ have been shown to promote high α-stereoselectivity under mild conditions.[6]
-
Consider Perfluorinated Solvents: A recent development involves the use of perfluorinated solvents like perfluoro-n-hexane. These solvents, through weak interactions with the substrates, can enhance both reactivity and stereocontrol, even with very low catalyst loading.[8]
Experimental Protocol: Optimizing α-Selectivity in a Ferrier Rearrangement
-
Catalyst and Solvent Screening:
-
Execution: Run the reactions at the optimized temperature for each system and monitor by TLC.
-
Analysis: Determine the α/β ratio of the resulting 2,3-unsaturated glycosides using ¹H NMR.
Diagram: Influence of Solvent on Glycosylation Pathway
Caption: Solvent-dependent pathways in D-glucal glycosylation.
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity affect the stereoselectivity of D-glucal reactions?
A1: Solvent polarity influences stereoselectivity primarily by affecting the stability of charged intermediates and transition states.[9] In reactions proceeding through an oxocarbenium ion, more polar solvents can stabilize this charged species, potentially leading to a more SN1-like mechanism with reduced stereocontrol.[3] Conversely, less polar solvents may favor a more concerted SN2-like pathway with higher stereoselectivity.[10] However, the effect is not always straightforward, as specific solvent-solute interactions, such as hydrogen bonding, can also play a significant role.[11][12]
Q2: Can the protecting groups on the D-glucal influence the effect of the solvent?
A2: Absolutely. The nature and conformation of protecting groups on the D-glucal can significantly modulate the influence of the solvent.[10] Electron-withdrawing protecting groups can affect the stability of the oxocarbenium ion intermediate. Furthermore, bulky protecting groups can sterically hinder the approach of the solvent or nucleophile, influencing the facial selectivity of the reaction. The conformational equilibrium of the glucal ring (e.g., ⁴H₅ vs. ⁵H₄) is also sensitive to the protecting groups, which in turn can affect the stereochemical outcome of additions to the double bond.[10]
Q3: In the epoxidation of D-glucals, does the solvent choice impact the stereochemical outcome?
A3: Yes, while the inherent stereoelectronic factors of the D-glucal are a primary determinant, the solvent can still play a role in the stereoselectivity of epoxidation.[13] For epoxidations using reagents like dimethyldioxirane (DMDO), the reaction is often performed in a biphasic system (e.g., CH₂Cl₂-aqueous NaHCO₃) with acetone.[14] While this system is highly effective, changes in the organic solvent can subtly influence the transition state geometry and thus the facial selectivity of the oxygen transfer. For instance, solvent impurities in some cases can lead to side reactions like the formation of chlorohydrins, which would affect the overall product distribution.[15]
Q4: Are there any general rules for solvent choice in Sharpless asymmetric dihydroxylation of D-glucals?
A4: The Sharpless asymmetric dihydroxylation is a robust reaction, and the stereochemical outcome is primarily dictated by the choice of the chiral ligand (AD-mix-α for (DHQ)₂-PHAL or AD-mix-β for (DHQD)₂-PHAL).[16][17] The standard solvent system is a mixture of t-butanol and water. While this system is generally applicable to a wide range of alkenes, including D-glucals, the solvent composition can be adjusted to improve the solubility of the substrate. The reaction is highly site-selective for the most electron-rich double bond.[16]
Diagram: Troubleshooting Logic for Anomer Control
Caption: Decision workflow for solvent-based anomer control.
References
- Effect of solvent and temperature on glycal reactivity. BenchChem. [URL: https://vertexaisearch.cloud.google.
- Regio- and stereoselectivity of the addition of O-, S-, N-, and C-nucleophiles to the beta vinyl oxirane derived from D-glucal. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFp-S1sWkluMaWnHuD0rn_3bhgHMb8cuMobrRoNIaNR8pS04VMxW-bFq9m9OMA5VwOtx1Ojt37BGRsQSSCN3mVmAYToX7DWs2il5AJGum9dhCo0cSvLgPfl5lkC80TrZVnLYrT]
- Protecting Group and Solvent Control of Stereo- and Chemoselectivity in Glucal 3-Carbamate Amidoglycosylation. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ol9001382]
- Controlling the stereoselectivity of glycosylation via solvent effects. ResearchGate. [URL: https://www.researchgate.
- Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9222533/]
- Pre-activation based stereoselective glycosylations: Stereochemical control by additives and solvent. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3041843/]
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- Acid Catalyzed Stereocontrolled Ferrier-Type Glycosylation Assisted by Perfluorinated Solvent. MDPI. [URL: https://www.mdpi.com/1420-3049/24/22/4155]
- Ferrier rearrangement: an update on recent developments. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/chapterhtml/2016/bk9781782626495-00121?isbn=978-1-78262-649-5]
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- Insight into the Course of the Ferrier Rearrangement Used to Obtain Untypical Diosgenyl Saponins. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.0c01799]
- Studies on the Reaction of D-Glucal and its Derivatives with 1-Chloromethyl-4-Fluoro-1,4-Diazoniabicyclo[2.2.2]Octane Salts. ResearchGate. [URL: https://www.researchgate.net/publication/257850811_Studies_on_the_Reaction_of_D-Glucal_and_its_Derivatives_with_1-Chloromethyl-4-Fluoro-14-Diazoniabicyclo222Octane_Salts]
- Ferrier Rearrangement. Chem-Station. [URL: https://www.chem-station.com/en/reactions-en/2015/04/ferrier-rearrangement.html]
- Direct epoxidation of D-glucal and D-galactal derivatives with in situ generated DMDO. ResearchGate. [URL: https://www.researchgate.
- Direct epoxidation of D-glucal and D-galactal derivatives with in situ generated DMDO. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH665DrmUvvvtcaD9Kuaua2brtmdWuf3oCzahC5hycse4V-FbU_G_noyg_yNIyjqODgKhPwviz6FqSj_RfnwO7kxwaZ73OUYWw5NIneaky55iTIak2NOqCMHQOa5al3qoAN4Shitrb0vLytOYbuLpCGV9J4SV8-MNif7bRAQ3ZaOU7i3O9AOFtTnKKJK-TWwFAB-T9cgWPPLQ6T9PkqBmYGzUvYqwZfpov-TjsHUHpiFXPB44Ujxt58YnvVWUGmSQbxBw==]
- Anomeric Selectivity of Glycosylations Through a Machine Learning Lens. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/641047a0b2255e30a6311b51]
- On the influence of solvent on the stereoselectivity of glycosylation reactions. ResearchGate. [URL: https://www.researchgate.
- New Stereoselective β-Glycosylation via a Vinyl Oxirane Derived from d Glucal. ResearchGate. [URL: https://www.researchgate.
- Stereoelectronic Factors in the Stereoselective Epoxidation of Glycals and 4-Deoxypentenosides. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4025686/]
- Synthesis of poly(3-keto-d-glucal) via conjugate addition polymerization. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/py/d3py01269a]
- Inverse Solvent Isotope Effects in Enzyme-Catalyzed Reactions. MDPI. [URL: https://www.mdpi.com/2304-6740/10/12/165]
- Solvent-mediated mechanism and kinetics of glucose mutarotation from enhanced sampling simulations. ResearchGate. [URL: https://www.researchgate.
- Solvent effects on stereoselectivity: more than just an environment. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2009/cs/b802815j]
- Sharpless asymmetric dihydroxylation. Wikipedia. [URL: https://en.wikipedia.
- Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8951012/]
- Stereochemistry 2016: Applications of sharpless asymmetric dihydroxylation in total synthesis of natural product. Research and Reviews. [URL: https://www.rroij.
- Synthesis of hydroxyfatty esters by sequential epoxidation-hydrogenolysis: Solvent effects. Digital CSIC. [URL: https://digital.csic.es/handle/10261/242208]
- Sharpless Asymmetric Dihydroxylation. Alfa Chemistry. [URL: https://www.alfa-chemistry.
- The Sharpless Asymmetric Dihydroxylation in the Organic Chemistry Majors Laboratory. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHo6WrIXdmxfnzbCAN57b__tKAL5jgFXUQgDKWj2Kx3oRidWJJBfe6ADUKumVQawQN20HsEL88_mhF0k7Wo3f6vTM6FiXDdtNrKozHN5cwNltgrLhb6Rqwlgi5kK5Q7RnRPbZEkgC9vglosrhFdMCsgf340zVEToFFYcS4a4Ue6-nZ9DvfkMU_iW6MTOFSU03LiWlbn_Cgw3D4-9ZhGHo9hwwpS1NoPzlN6UgNB-3DsobbID3cAsiU53SaS3jtp6F6d7w==]
- Solvent effects. Wikipedia. [URL: https://en.wikipedia.org/wiki/Solvent_effects]
- Solvent Effects on C–H Abstraction by Hydroperoxyl Radicals: Implication for Antioxidant Strategies. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7504449/]
- Exploring the Role of Solvent Polarity in Mechanochemical Knoevenagel Condensation: In-situ Tracking and Isolation of Reaction I. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/6410479fb2255e30a6311b03]
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- 4. books.rsc.org [books.rsc.org]
- 5. Ferrier Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
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Validation & Comparative
A Senior Application Scientist's Guide to the NMR Spectral Analysis of 6-O-Benzyl-D-glucal
This guide provides an in-depth technical analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 6-O-Benzyl-D-glucal. In the field of carbohydrate chemistry and drug development, D-glucal and its derivatives are invaluable chiral building blocks. The strategic use of protecting groups, such as the benzyl group, is fundamental to achieving regioselectivity in complex synthetic pathways. NMR spectroscopy is the definitive tool for confirming the precise location of these modifications.
Due to the limited availability of directly published and assigned spectra for 6-O-Benzyl-D-glucal, this guide employs a logical, comparative approach. We will first examine the foundational NMR spectra of the unprotected parent compound, D-glucal. Next, we will analyze a fully protected analogue, 3,4,6-Tri-O-benzyl-D-glucal, to understand the spectral impact of benzylation. Armed with this knowledge, we will then construct a detailed, predictive analysis for the ¹H and ¹³C NMR spectra of 6-O-Benzyl-D-glucal, explaining the chemical principles behind the expected shifts and coupling patterns.
Part 1: The Unprotected Core — NMR Analysis of D-Glucal
D-glucal is a glycal, an unsaturated carbohydrate with a double bond between carbons 1 and 2. Its NMR spectrum is the baseline for our analysis. The key features are the olefinic protons H-1 and H-2, which resonate at characteristic downfield shifts compared to the other ring protons.
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for D-Glucal Data compiled from publicly available spectral databases. Solvent: DMSO-d₆.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 | ~6.28 | ~144.5 |
| 2 | ~4.59 | ~99.0 |
| 3 | ~3.95 | ~77.5 |
| 4 | ~3.55 | ~79.0 |
| 5 | ~3.70 | ~68.5 |
| 6 | ~3.45 / ~3.65 | ~60.5 |
The proton spectrum is characterized by the downfield H-1 signal (~6.28 ppm) appearing as a doublet of doublets due to coupling with H-2. The remaining protons on the sugar ring are found in the more crowded 3.4-4.0 ppm region. In the carbon spectrum, the olefinic carbons C-1 and C-2 are the most deshielded of the ring carbons.
Part 2: The Fully Protected Analogue — NMR Analysis of 3,4,6-Tri-O-benzyl-D-glucal
To understand the influence of benzyl groups, we now examine 3,4,6-Tri-O-benzyl-D-glucal. Here, the hydroxyl groups at C-3, C-4, and C-6 are converted to benzyl ethers. This has a profound impact on the NMR spectrum.
The most obvious changes are the addition of signals corresponding to the three benzyl groups and the downfield shift of the protons and carbons to which they are attached.
Table 2: ¹H and ¹³C NMR Spectral Data for 3,4,6-Tri-O-benzyl-D-glucal Data sourced from iChemical and consistent with literature values for similar compounds.[1] Solvent: CDCl₃.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 | 6.43 | 145.7 |
| 2 | 4.88 | 98.5 |
| 3 | 4.22 | 77.8 |
| 4 | 3.87 | 78.6 |
| 5 | 4.07 | 75.1 |
| 6a, 6b | 3.76 - 3.81 | 68.9 |
| -CH₂Ph | 4.54 - 4.84 | 70.2, 71.8, 73.5 |
| Aromatic | 7.24 - 7.34 | 127.6 - 128.4, 137.9 - 138.5 (quat.) |
Key Spectral Observations:
-
Aromatic Region: A complex multiplet appears between 7.24 and 7.34 ppm, integrating to 15 protons, which corresponds to the phenyl rings of the three benzyl groups.[1]
-
Benzylic Protons: Multiple signals for the benzylic methylene (-CH₂Ph) protons are observed between 4.54 and 4.84 ppm. Their distinct chemical shifts indicate a restricted rotation and different chemical environments.
-
Downfield Shifts: The protons and carbons at the sites of benzylation (C-3, C-4, C-6) are shifted downfield compared to unprotected D-glucal. For instance, C-6 moves from ~60.5 ppm to ~68.9 ppm, and C-5 shifts from ~68.5 ppm to ~75.1 ppm. This deshielding is a direct consequence of the electronic effect of the ether linkage.
Part 3: Predictive Analysis and Data Interpretation for 6-O-Benzyl-D-glucal
By combining the insights from the unprotected and fully protected glucals, we can now predict the NMR spectrum of 6-O-Benzyl-D-glucal with a high degree of confidence. This molecule features a single benzyl group selectively placed at the primary C-6 position, leaving the C-3 and C-4 hydroxyls free.
Predicted Spectral Features: The spectrum will be a hybrid of the two cases we have examined. The signals for the protons and carbons far from the C-6 position should closely resemble those of unprotected D-glucal. The significant changes will be localized around C-5 and C-6.
Table 3: Predicted ¹H and ¹³C NMR Spectral Data for 6-O-Benzyl-D-glucal Predicted values based on comparative analysis. Actual values may vary slightly based on solvent and experimental conditions.
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale for Prediction |
| 1 | ~6.3 | ~145.0 | Similar to D-glucal, far from modification. |
| 2 | ~4.6 | ~99.0 | Similar to D-glucal, far from modification. |
| 3 | ~4.0 | ~77.5 | Similar to D-glucal, free -OH group. |
| 4 | ~3.6 | ~79.0 | Similar to D-glucal, free -OH group. |
| 5 | ~3.9 - 4.1 | ~75.0 | Downfield shift due to adjacent C-6 ether. |
| 6a, 6b | ~3.7 - 3.9 | ~69.0 | Significant downfield shift due to benzylation. |
| -CH₂Ph | ~4.5 - 4.6 | ~73.5 | Single benzylic signal expected. |
| Aromatic | ~7.2 - 7.4 | ~127-129, ~138 (quat.) | Standard signals for a monosubstituted benzene ring. |
Causality Behind the Predicted Shifts:
-
Protons (¹H): The most pronounced effect will be on the H-6 protons, which will be deshielded by the adjacent ether oxygen and the magnetic anisotropy of the benzyl ring. The H-5 proton, being adjacent to the modified C-6, will also experience a noticeable downfield shift. Protons H-1 through H-4 should be largely unaffected. A sharp singlet around 4.5 ppm, integrating to 2H, will confirm the benzylic methylene group, and a multiplet in the 7.2-7.4 ppm region, integrating to 5H, will confirm the phenyl group.
-
Carbons (¹³C): The carbon directly attached to the benzyl ether, C-6, will experience the largest downfield shift, moving from ~60.5 ppm in D-glucal to a predicted value of ~69.0 ppm. The adjacent carbon, C-5, will also be shifted downfield. The olefinic (C-1, C-2) and other hydroxyl-bearing carbons (C-3, C-4) will remain at chemical shifts very similar to those in unprotected D-glucal. The three signals for the benzyl group (benzylic -CH₂, aromatic carbons, and the quaternary aromatic carbon) will be clearly visible.
Experimental Protocol for NMR Data Acquisition
To validate these predictions, a standardized experimental protocol is essential. The choice of solvent is critical; deuterated chloroform (CDCl₃) is commonly used for protected carbohydrates, while deuterated dimethyl sulfoxide (DMSO-d₆) or methanol (CD₃OD) are suitable if higher polarity is needed to dissolve the sample.
Conclusion
References
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PubChem. D-(+)-Glucal. National Center for Biotechnology Information. [Link]
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Magritek. Glucose Anomers. Magritek. [Link]
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Guo, B., et al. Electronic Supplementary Information for Design of recyclable TEMPO derivatives. The Royal Society of Chemistry. [Link]
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Wikipedia. Nuclear magnetic resonance spectroscopy of carbohydrates. [Link]
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Alexandersson, E., et al. (2022). Complete 1H and 13C NMR spectral assignment of d-glucofuranose. Carbohydrate Research, 511, 108489. [Link]
-
Shankar, B., et al. (2021). Synthesis and Structural Characterization of 1-(E-1-Arylpropenon-3-yl)-3,4,6-tri-O-benzyl-d-glucals and Their Transformation into Pentasubstituted (2R,3S,4R)-Chromanes via Pd-Catalyzed Cross Dehydrogenative Coupling Reaction. ACS Omega, 6(17), 11248–11259. [Link]
-
iChemical. 3,4,6-Tri-O-benzyl-D-glucal, CAS No. 55628-54-1. [Link]
-
Shankar, B., et al. (2021). Synthesis and Structural Characterization of 1-(E-1-Arylpropenon-3-yl)-3,4,6-tri-O-benzyl-d-glucals and Their Transformation... ACS Omega. [Link]
-
LibreTexts Chemistry. 14.12: Coupling Constants Identify Coupled Protons. [Link]
-
Ardá, A., et al. (2018). Primary Structure of Glycans by NMR Spectroscopy. Chemical Reviews, 118(17), 8015-8053. [Link]
-
Stenutz, R., et al. (2008). Complete assignments of the (1)H and (13)C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides. Carbohydrate Research, 343(1), 151-165. [Link]
-
Jakes, K. E., et al. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. ACS Omega, 3(12), 17957–17975. [Link]
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A Comparative Guide to the Reactivity of Benzyl-Protected vs. Acetyl-Protected D-Glucals in Glycosylation Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of carbohydrate chemistry, the synthesis of complex oligosaccharides and glycoconjugates hinges on the precise control of glycosylation reactions. D-glucals, cyclic enol ether derivatives of glucose, are versatile building blocks for the formation of 2-deoxyglycosides and 2,3-unsaturated glycosides, moieties prevalent in numerous biologically active compounds. The reactivity and stereoselectivity of these reactions are profoundly influenced by the choice of protecting groups on the glycal donor. This guide provides a comprehensive comparison of two of the most common protecting groups, benzyl (Bn) ethers and acetyl (Ac) esters, elucidating their impact on the reactivity of D-glucals with supporting experimental data and mechanistic insights.
The Dichotomy of Protection: Electronic and Steric Effects at Play
The fundamental difference in reactivity between benzyl- and acetyl-protected D-glucals stems from the electronic nature of these groups. Benzyl groups are electron-donating, while acetyl groups are electron-withdrawing. This disparity has significant consequences for the stability of key intermediates in glycosylation reactions, thereby dictating reaction pathways and product outcomes.
Benzyl-Protected D-Glucals: The "Armed" Donors
The electron-donating nature of the benzyl ethers increases the electron density of the pyranose ring, including the endocyclic oxygen and the double bond. This electronic enrichment makes the glycal more nucleophilic and facilitates the formation of a more stable, delocalized oxocarbenium ion intermediate upon activation with a Lewis acid. This increased reactivity has earned benzyl-protected glycals the moniker of "armed" donors.
Acetyl-Protected D-Glucals: The "Disarmed" Donors
Conversely, the electron-withdrawing acetyl esters decrease the electron density of the pyranose ring.[1][2] This deactivation, or "disarming," of the glycal makes it less reactive and requires more forceful conditions to initiate glycosylation. The resulting oxocarbenium ion intermediate is less stable compared to its benzylated counterpart.
Comparative Reactivity in Key Glycosylation Reactions
The choice between benzyl and acetyl protecting groups significantly impacts the outcome of common glycosylation reactions involving D-glucals, most notably the Ferrier rearrangement.
The Ferrier Rearrangement: A Case Study in Reactivity
The Ferrier rearrangement is a powerful tool for the synthesis of 2,3-unsaturated glycosides, involving the reaction of a glycal with a nucleophile, typically an alcohol, in the presence of a Lewis acid catalyst.[3] The reaction proceeds through an allylic rearrangement, and the nature of the protecting groups on the glycal donor plays a crucial role in the reaction's efficiency and stereoselectivity.
A comparative study on the Ferrier O-glycosylation of tri-O-acetyl-D-glucal with various alcohols, mediated by different Lewis acid triflates, highlights the reaction conditions required for these "disarmed" donors.[4] For instance, the reaction with benzyl alcohol using catalysts like Cu(OTf)₂ or Zn(OTf)₂ requires specific temperatures and reaction times to achieve good yields and stereoselectivity.[4]
In contrast, the higher reactivity of tri-O-benzyl-D-glucal often allows for milder reaction conditions. While direct comparative studies with identical catalysts and nucleophiles are not always available in a single source, the general principle holds that "armed" donors like benzyl-protected glucals will react more readily.
Table 1: Illustrative Comparison of Reaction Conditions in Ferrier Rearrangement
| Glycal Donor | Protecting Group | Catalyst (mol%) | Nucleophile | Conditions | Yield (%) | α:β Ratio | Reference |
| Tri-O-acetyl-D-glucal | Acetyl (Electron-withdrawing) | Cu(OTf)₂ (10) | Benzyl Alcohol | CH₂Cl₂, rt, 2h | 85 | 4:1 | [4] |
| Tri-O-acetyl-D-glucal | Acetyl (Electron-withdrawing) | Zn(OTf)₂ (10) | Benzyl Alcohol | CH₂Cl₂, 40°C, 6h | 82 | 4:1 | [4] |
| Tri-O-acetyl-D-glucal | Acetyl (Electron-withdrawing) | BF₃·OEt₂ | Various Alcohols | Benzene, rt | High | ~9:1 | [5][6] |
Note: This table provides illustrative data from different sources to highlight general trends. Direct, side-by-side comparative experimental data under identical conditions is often limited in the literature.
The predominant formation of the α-anomer in these reactions is often attributed to the thermodynamic anomeric effect.[7]
Mechanistic Insights: The Stability of the Oxocarbenium Ion
The differing reactivity can be explained by examining the stability of the intermediate oxocarbenium ion. The electron-donating benzyl groups stabilize the positive charge on the oxocarbenium ion, lowering the activation energy for its formation and thus increasing the reaction rate. Conversely, the electron-withdrawing acetyl groups destabilize the oxocarbenium ion, making its formation more difficult and slowing down the reaction.
Figure 1: A diagram illustrating the relative stability of the oxocarbenium ion intermediate for benzyl- and acetyl-protected D-glucals.
Experimental Protocols
General Procedure for the Ferrier Rearrangement of Tri-O-acetyl-D-glucal
This protocol is a generalized procedure based on literature reports for the synthesis of 2,3-unsaturated glycosides from tri-O-acetyl-D-glucal.[5][7][8]
Materials:
-
Tri-O-acetyl-D-glucal
-
Anhydrous alcohol (e.g., benzyl alcohol, ethanol)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of tri-O-acetyl-D-glucal (1.0 equiv) and the alcohol (1.2-1.5 equiv) in the chosen anhydrous solvent, add the Lewis acid catalyst (0.1-1.1 equiv) dropwise at the specified temperature (e.g., -5 °C to room temperature).[8]
-
Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.[8]
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 2,3-unsaturated glycoside.
Sources
- 1. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations | MDPI [mdpi.com]
- 2. Protecting groups in carbohydrate chemistry: influence on stereoselectivity of glycosylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ferrier rearrangement - Wikipedia [en.wikipedia.org]
- 4. books.rsc.org [books.rsc.org]
- 5. Unsaturated carbohydrates. Part IX. Synthesis of 2,3-dideoxy-α-D-erythro-hex-2-enopyranosides from tri-O-acetyl-D-glucal - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. iosrjournals.org [iosrjournals.org]
- 8. Large-Scale Synthesis of All Stereoisomers of a 2,3-Unsaturated C-Glycoside Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Glucal Donors in Glycosylation: 6-O-Benzyl vs. Silyl Protection
Introduction: The Critical Role of Protecting Groups in Glycosylation
In the intricate field of carbohydrate chemistry, the synthesis of 2-deoxyglycosides—structural motifs present in numerous bioactive natural products, including antibiotics and anticancer agents—relies heavily on the strategic use of glycosyl donors. Among the most versatile precursors for 2-deoxyglycosides are glycals, cyclic enol ethers of sugars. The reactivity and stereoselectivity of glycal donors are profoundly influenced by the choice of protecting groups on their hydroxyl functionalities. This guide provides an in-depth technical comparison of two widely employed classes of protected glucal donors: 6-O-Benzyl-D-glucal and its silyl-protected counterparts (e.g., 6-O-TBDMS-D-glucal).
This document is intended for researchers, scientists, and drug development professionals. It will delve into the mechanistic underpinnings of how these protecting groups dictate reaction outcomes, provide supporting experimental data from the literature, and offer detailed protocols to guide your synthetic strategies.
The Donor Profile: Understanding the Influence of Benzyl and Silyl Ethers
The choice between a benzyl and a silyl ether at the C-6 position of a glucal donor is not trivial; it is a decision that impacts the electronic nature of the entire molecule, thereby governing its performance in glycosylation reactions.
6-O-Benzyl-D-glucal: The Robust Workhorse
The benzyl (Bn) group is a classical "permanent" protecting group in carbohydrate synthesis, lauded for its exceptional stability across a wide range of acidic and basic conditions.[1][2] This robustness makes 6-O-Benzyl-D-glucal a reliable donor for multi-step syntheses where other protecting groups might be labile.
-
Electronic Effect: Benzyl ethers are considered to be relatively electron-donating, which "arms" the glycosyl donor, making it more reactive than its acylated (e.g., acetylated) counterparts.[3]
-
Stereoselectivity: In the absence of a participating group at C-2, the stereochemical outcome of glycosylation with glucal donors is a complex interplay of factors including the promoter, solvent, and temperature. With 6-O-benzyl-D-glucal, the formation of α-glycosides is often favored, particularly in ethereal solvents.[4]
-
Deprotection: The primary drawback of benzyl ethers lies in their robust nature, often requiring harsh conditions for removal, typically catalytic hydrogenation (e.g., H₂, Pd/C).[5] This can be incompatible with other functional groups in the molecule that are sensitive to reduction.
Silyl-Protected Glucals: The "Superarmed" Donors
Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS), have emerged as powerful alternatives to traditional protecting groups. Their unique electronic and steric properties offer distinct advantages in glycosylation chemistry.
-
Electronic Effect: Silyl ethers are more electron-donating than benzyl ethers. This increased electron-donating capacity results in what is known as a "superarmed" glycosyl donor—a donor with significantly enhanced reactivity.[6] This heightened reactivity can lead to higher yields and faster reaction times. A single O-TBS group can more than double the reactivity compared to a benzyl group, and multiple silyl groups can increase the reaction rate by an order of magnitude.[6]
-
Stereoselectivity: The steric bulk of the silyl group at the C-6 position can play a significant role in directing the stereochemical outcome of the glycosylation.[7] Bulky groups can influence the conformation of the pyranose ring in the transition state, potentially shielding one face of the molecule from the incoming glycosyl acceptor. While the specific outcomes can vary, the use of bulky silyl groups often leads to high stereoselectivity.
-
Deprotection: A major advantage of silyl ethers is the mild conditions under which they can be removed. Fluoride sources, such as tetrabutylammonium fluoride (TBAF), are commonly used and are orthogonal to many other protecting groups, offering greater flexibility in complex synthetic routes.[8]
Head-to-Head Comparison: Performance in Glycosylation
While direct, side-by-side comparative studies under identical conditions are sparse in the literature, a clear picture of the relative performance of 6-O-benzyl and 6-O-silyl protected glucal donors can be synthesized from established principles and reported outcomes in analogous systems.
| Feature | 6-O-Benzyl-D-glucal | 6-O-Silyl-D-glucal (e.g., TBDMS/TIPS) | Causality |
| Reactivity | Armed (Moderately Reactive) | Superarmed (Highly Reactive) | The greater electron-donating nature of the O-Si bond compared to the O-C bond of the benzyl ether increases the electron density of the pyranose ring, stabilizing the developing positive charge on the anomeric carbon during the reaction.[6] |
| Typical Yields | Good to Excellent | Often Higher than Benzylated Counterparts | The enhanced reactivity of the "superarmed" donor generally leads to more efficient conversion to the desired product. |
| Stereoselectivity | Variable, often α-directing | Can be highly selective, influenced by steric bulk | The large silyl group can sterically hinder the approach of the nucleophile from one face of the glucal, leading to improved stereocontrol.[7] |
| Stability | Highly Stable | Moderately Stable | The benzyl ether is stable to a wider range of chemical conditions. Silyl ethers are labile to acidic conditions and fluoride ions. |
| Deprotection | Catalytic Hydrogenation (H₂, Pd/C) | Fluoride Ion (e.g., TBAF) or mild acid | The Si-O bond is readily cleaved by fluoride due to the high strength of the Si-F bond. Benzyl ethers require reductive cleavage.[5][8] |
| Orthogonality | Limited by sensitivity of other groups to reduction | High, compatible with many other protecting groups | The mild and specific deprotection conditions for silyl ethers allow for their selective removal in the presence of a wide variety of other protecting groups. |
Experimental Protocols
The following are representative, detailed protocols for the glycosylation of a primary alcohol using both 6-O-Benzyl-D-glucal and a 6-O-silyl-protected glucal donor. These protocols are based on well-established methodologies in carbohydrate chemistry.[4][9][10]
Protocol 1: Glycosylation with 6-O-Benzyl-D-glucal
Reaction: Synthesis of a 2-deoxy-α-glucoside via iodoglycosylation followed by reductive deiodination.
Step 1a: Iodoglycosylation
-
To a flame-dried round-bottom flask under an argon atmosphere, add 3,4-di-O-acetyl-6-O-benzyl-D-glucal (1.0 eq) and the primary alcohol acceptor (1.5 eq).
-
Dissolve the solids in anhydrous dichloromethane (DCM, 10 mL per mmol of glucal).
-
Add freshly activated 4 Å molecular sieves and stir the suspension at room temperature for 30 minutes.
-
Cool the mixture to -20 °C.
-
Add N-iodosuccinimide (NIS) (1.2 eq) to the stirred suspension.
-
Slowly add triflic acid (TfOH) or trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 eq) dropwise.
-
Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Quench the reaction by adding a few drops of triethylamine, followed by saturated aqueous sodium thiosulfate and saturated aqueous sodium bicarbonate.
-
Allow the mixture to warm to room temperature, then filter through a pad of Celite®, washing with DCM.
-
Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the 2-deoxy-2-iodo-α-D-glycoside.
Step 1b: Reductive Deiodination
-
Dissolve the purified 2-deoxy-2-iodo-α-D-glycoside (1.0 eq) in a mixture of toluene and methanol (2:1, 10 mL per mmol).
-
Add tributyltin hydride (1.5 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Heat the reaction mixture to 80 °C for 2-4 hours, monitoring by TLC.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by silica gel chromatography to afford the desired 2-deoxy-α-D-glycoside.
Protocol 2: Glycosylation with 6-O-TBDMS-D-glucal
Reaction: Direct synthesis of a 2-deoxy-β-glucoside.
-
To a flame-dried round-bottom flask under an argon atmosphere, add 3,4-di-O-acetyl-6-O-TBDMS-D-glucal (1.0 eq) and the primary alcohol acceptor (1.5 eq).
-
Dissolve the solids in anhydrous 1,2-dichloroethane (5.0 mL).
-
Add a catalytic amount of trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.2 eq) at 40 °C.
-
Stir the reaction at 40 °C for 12 hours, monitoring by TLC.
-
Quench the reaction by the addition of saturated aqueous NaHCO₃.
-
Extract the resulting mixture with chloroform (3 x 50 mL) and wash the combined organic layers with brine.
-
Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to give the desired 2-deoxy-β-D-glycoside.[8]
Visualization of Key Concepts
Glycosylation Workflow Comparison
The following diagram illustrates the typical synthetic workflow for the utilization of each glucal donor, from the protected donor to the final deprotected glycoside.
Caption: Comparative workflow for glycosylation using benzyl- and silyl-protected glucal donors.
Mechanism of Glucal Activation
The activation of the glucal donor is a critical step in the glycosylation reaction, proceeding through an oxocarbenium ion intermediate.
Caption: General mechanism of glucal activation and glycosylation.
Conclusion and Recommendations
The choice between 6-O-Benzyl-D-glucal and a 6-O-silyl-protected glucal donor is a strategic decision that should be guided by the specific demands of the synthetic target.
-
Choose 6-O-Benzyl-D-glucal when:
-
The synthetic route involves harsh conditions that require a robust protecting group.
-
The final deprotection step is compatible with catalytic hydrogenation.
-
High reactivity is not the primary concern.
-
-
Choose a 6-O-Silyl-D-glucal (e.g., TBDMS or TIPS) when:
-
High reactivity and yields are desired ("superarmed" donor).
-
Mild and orthogonal deprotection conditions are necessary to preserve sensitive functional groups.
-
The steric bulk of the silyl group can be leveraged to enhance stereoselectivity.
-
Ultimately, the increased reactivity and favorable deprotection conditions of silyl-protected glucals often make them the more attractive option in modern, complex oligosaccharide synthesis. However, the stability and reliability of the benzyl protecting group ensure its continued relevance in the synthetic chemist's toolkit.
References
- Hou, D., & Lowary, T. L. (2009). Recent advances in the synthesis of 2-deoxy-glycosides.
- Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons.
- Guo, J., & Ye, X. S. (2010).
- Nielsen, M. M., & Pedersen, C. M. (2022). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry, 10, 868822.
- Patil, S., & Demchenko, A. V. (2022). Expedient Synthesis of Superarmed Glycosyl Donors via Oxidative Thioglycosylation of Glycals. The Journal of Organic Chemistry, 87(17), 11885-11894.
- Morris, W. J., & Shair, M. D. (2018). Methods for 2-Deoxyglycoside Synthesis. Chemical Reviews, 118(17), 8187-8248.
- Jensen, H. H. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 13, 93-105.
-
CD BioGlyco. (n.d.). 6-O-Benzyl-D-glucal, Purity ≥95%. Retrieved from [Link]
- Kiso, M., & Anderson, L. (2014). A Direct Method for β-Selective Glycosylation with an N-Acetylglucosamine Donor Armed by a 4-O-TBDMS Protecting Group. Molecules, 19(10), 16489-16501.
- U.S. Patent No. 6,933,382 B2. (2005). Process for the synthesis of 2-deoxy-D-glucose.
- Zhang, Z., & Ollmann, I. R. (2015). O-Glycosylation Methods in the Total Synthesis of Complex Natural Glycosides.
- Singh, R., et al. (2022). A review on synthetic methods for 2-Deoxy-D-glucose.
- Zhu, Y., & Shair, M. D. (2021). Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols. Organic Letters, 23(21), 8214-8218.
- Sharma, G., et al. (2021). Synthesis and Structural Characterization of 1-(E-1-Arylpropenon-3-yl)-3,4,6-tri-O-benzyl-d-glucals and Their Transformation into Pentasubstituted (2R,3S,4R)-Chromanes via Pd-Catalyzed Cross Dehydrogenative Coupling Reaction. ACS Omega, 6(17), 11467-11480.
- Matsumura, F., et al. (2009). MILD AND SELECTIVE O-GLYCOSYLATIONS OF PRIMARY ALCOHOLS WITH THE THIOGLUCOSAMINIDE DERIVATIVE PROMOTED BY N-IODOSUCCINIMIDE AND HBF4-ADOSROBED ON SILICA GEL. Heterocycles, 78(5), 1249-1256.
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Ye, X. S., & Guo, J. (2010). Protecting groups in carbohydrate chemistry: influence on stereoselectivity of glycosylations. PubMed. Retrieved from [Link]
- Wu, B., et al. (2023). Unraveling the promoter effect and the roles of counterion exchange in glycosylation reaction. Proceedings of the National Academy of Sciences, 120(43), e2307989120.
- Guo, J., & Ye, X. S. (2010).
- Zhang, Z., et al. (2024). Regio- and Stereoselective Synthesis of 1-/3-Sulfone Sugars Controlled by the Amount of SnCl4. Organic Letters.
- Yao, W., & Demchenko, A. V. (2020). Chemical O‐Glycosylations: An Overview. Chemistry – A European Journal, 26(65), 14724-14740.
- Li, Y., et al. (2022). Efficient Synthesis of 2-OH Thioglycosides from Glycals Based on the Reduction of Aryl Disulfides by NaBH4. Molecules, 27(18), 5961.
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Tanaka, H., et al. (2021). Glycosidation using thioglycoside donor. Glycoscience Protocols (GlycoPODv2). Retrieved from [Link]
- Crich, D., & Lim, L. B. L. (2012). Stereoselective C-Glycoside Formation with 2-O-Benzyl-4,6-O-benzylidene Protected 3-Deoxy Gluco-and Mannopyranoside Donors. The Journal of organic chemistry, 77(24), 11099-11111.
- Demchenko, A. V. (2008). Stereoselective Synthesis of 2-Deoxy-β-Glycosides. Synlett, 2008(12), 1745-1756.
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Zhang, Z., & Ollmann, I. R. (2015). O-Glycosylation Methods in the Total Synthesis of Complex Natural Glycosides. Natural Product Reports. Retrieved from [Link]
-
Kiso, M., & Anderson, L. (2014). A Direct Method for β-Selective Glycosylation with an N-Acetylglucosamine Donor Armed by a 4-O-TBDMS Protecting Group. ResearchGate. Retrieved from [Link]
-
Pereverzev, A. P., & Demchenko, A. V. (2023). Comparison of glycosyl donors: a supramer approach. Beilstein Archives. Retrieved from [Link]
- Fairbanks, A. J. (2020). Strategies toward protecting group-free glycosylation through selective activation of the anomeric center. Beilstein Journal of Organic Chemistry, 16, 1864-1884.
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A Senior Application Scientist's Guide to the Analysis of Anomeric Mixtures in 6-O-Benzyl-D-glucal Reactions
Introduction: Navigating Stereochemistry at the Anomeric Center
In the landscape of modern synthetic carbohydrate chemistry, 6-O-Benzyl-D-glucal stands as a versatile and pivotal building block. Its unique electronic and structural features, particularly the endocyclic double bond, render it a valuable precursor for the synthesis of 2-deoxyglycosides, C-glycosides, and a variety of complex oligosaccharides and glycoconjugates.[1][2] However, the very reactivity that makes it so useful also presents a significant stereochemical challenge: controlling the formation of the anomeric center during glycosylation reactions.
Reactions involving the activation of the glucal double bond invariably lead to the formation of a new stereocenter at the C-1 position, resulting in a mixture of α- and β-anomers. The biological activity of the final glycoconjugate is often exquisitely dependent on the precise configuration of this anomeric linkage. Therefore, the ability to accurately and reliably quantify the anomeric ratio (α/β) of the product mixture is not merely a matter of analytical rigor; it is fundamental to understanding reaction mechanisms, optimizing synthetic strategies, and ensuring the efficacy and safety of potential therapeutic agents.
This guide provides a comprehensive comparison of the primary analytical techniques used to characterize anomeric mixtures derived from 6-O-Benzyl-D-glucal. We will move beyond simple procedural descriptions to explore the underlying principles of each method, offering field-proven insights into their respective strengths, limitations, and practical applications for researchers, chemists, and drug development professionals.
The Glycosylation Challenge: Why Anomeric Mixtures Form
Unlike traditional glycosyl donors with a participating group at the C-2 position (like an acetyl or benzoyl group) that can direct the stereochemical outcome to favor 1,2-trans products, glycals lack this functionality. The stereoselectivity of glycal glycosylation is a complex interplay of several factors.[3][4] The reaction proceeds through an oxocarbenium-like intermediate, and the trajectory of the incoming nucleophile (the glycosyl acceptor) is influenced by a delicate balance of steric and electronic effects.
Key factors that dictate the final anomeric ratio include the nature of the electrophilic promoter used to activate the double bond, the choice of solvent, reaction temperature, and the steric and electronic properties of the glycosyl acceptor.[3][5] For instance, the use of different protecting groups on the glycosyl donor can significantly alter stereoselectivity.[3] This inherent complexity makes robust analytical validation an indispensable part of any synthetic campaign involving 6-O-Benzyl-D-glucal.
Caption: Factors influencing the anomeric outcome in glucal glycosylation.
Comparative Analysis of Core Methodologies
The two most powerful and widely adopted techniques for the routine analysis of anomeric mixtures are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each offers a unique set of advantages and provides complementary information.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Separation and Quantification
HPLC is a cornerstone technique for anomeric analysis due to its exceptional resolving power and sensitivity.[6] The fundamental principle involves the differential partitioning of the α- and β-anomers between a stationary phase and a mobile phase.
-
Normal-Phase HPLC: This is the most common HPLC mode for this application. Anomers, being diastereomers, possess slightly different polarities. Using a polar stationary phase (e.g., silica gel) and a non-polar mobile phase (e.g., a mixture of hexane and ethyl acetate), these small polarity differences can be exploited to achieve separation.[6] Typically, the more sterically hindered anomer (often the α-anomer in the glucal series) has less interaction with the stationary phase and elutes first.[6]
-
Chiral HPLC: While anomers are diastereomers, not enantiomers, chiral stationary phases can often provide excellent resolution.[7] These phases create transient, diastereomeric complexes with the analytes, and differences in the stability of these complexes for the α- and β-anomers lead to separation.
Causality in Method Design: The choice of a silica column is deliberate; the hydroxyl groups on the silica surface form transient hydrogen bonds with the oxygen atoms of the protected sugar. The distinct three-dimensional arrangement of these atoms in the α- versus the β-anomer results in a measurable difference in retention time, enabling quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
NMR spectroscopy provides unambiguous structural information, making it an indispensable tool for both identifying and quantifying anomers.[8][9] The technique relies on the principle that atomic nuclei in different chemical environments will resonate at different frequencies in a magnetic field.
-
¹H NMR Analysis: The anomeric proton (H-1) is the most diagnostic signal.[10] In the ¹H NMR spectrum, the α- and β-anomers will give rise to distinct signals for their anomeric protons, which typically appear in a clear region of the spectrum (δ 4.5–5.8 ppm).[10] Two key parameters are used for assignment:
-
Chemical Shift (δ): The chemical environment of the anomeric proton is different in each anomer, leading to different resonance frequencies. Protons of α-glycosides often resonate at a lower field (further downfield) than their β-counterparts.[10]
-
Scalar Coupling Constant (³J(H1,H2)): The magnitude of the coupling constant between H-1 and the adjacent H-2 proton is governed by the dihedral angle between them. For glucal-derived 2-deoxyglycosides, this value provides definitive stereochemical proof. A large coupling constant (~7-9 Hz) indicates a trans-diaxial relationship between H-1 and H-2, characteristic of the β-anomer. A smaller coupling constant (~2-4 Hz) indicates a cis relationship, confirming the α-anomer.[11]
-
Self-Validating Protocol: The power of NMR lies in its internal consistency. The chemical shift provides the first piece of evidence, which is then unequivocally confirmed by the coupling constant. The ratio of the anomers can be determined directly and accurately by integrating the areas of their respective anomeric proton signals.
Head-to-Head Comparison: HPLC vs. NMR
| Feature | High-Performance Liquid Chromatography (HPLC) | ¹H NMR Spectroscopy |
| Primary Principle | Physical separation based on polarity differences.[6] | Spectroscopic distinction based on unique chemical environments of nuclei.[8] |
| Resolution | Excellent; can often achieve baseline separation of anomers.[6] | Dependent on spectrometer field strength; signal overlap can occur in complex mixtures. |
| Sensitivity | High (typically low μg/mL to ng/mL with UV detection). | Moderate to Low (typically requires mg-level sample quantities).[6] |
| Quantification | Highly accurate via integration of peak area; requires a response factor if not using identical chromophores. | Highly accurate via direct integration of proton signals; no response factor needed.[6] |
| Structural Info | Indirect; retention time is compared to a known standard. | Direct and unambiguous structural confirmation from chemical shifts and coupling constants.[10][11] |
| Speed | Moderate; typical run times are 10-30 minutes per sample. | Fast for routine checks; a simple 1D ¹H spectrum can be acquired in minutes. |
| Key Advantage | Superior for resolving minor anomers (<5%) and analyzing crude reaction mixtures with many components. | Provides definitive proof of structure without the need for authentic standards of both anomers. |
| Key Limitation | Method development can be time-consuming; sensitive to mobile phase water content.[6] | Lower sensitivity; may not detect very minor anomers. |
Experimental Protocols: A Practical Guide
The following protocols are designed to be self-validating, providing a robust framework for analysis.
Workflow for Reaction Analysis
Caption: General workflow for synthesis and anomeric analysis.
Protocol 1: Normal-Phase HPLC Analysis
This protocol is optimized for the separation of benzylated 2-deoxyglycoside anomers.
-
Column: Silica Gel, 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase: A pre-mixed and degassed isocratic mixture of n-Hexane and Ethyl Acetate. A typical starting point is an 85:15 (v/v) ratio. The ratio must be optimized to achieve a resolution (Rs) > 1.5.
-
Expert Insight: The polarity of this mobile phase is critical. Even minor amounts of water can drastically alter retention times. Using HPLC-grade solvents and keeping the solvent reservoir tightly sealed is essential for reproducibility.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV detector at 254 nm (for the benzyl protecting groups).
-
Sample Preparation: Dissolve ~1 mg of the crude reaction mixture in 1 mL of the mobile phase. Filter through a 0.45 µm syringe filter before injection.
-
Quantification: The anomeric ratio is calculated from the relative peak areas of the two anomer signals. % α-anomer = (Area_α / (Area_α + Area_β)) * 100
Protocol 2: ¹H NMR Spectroscopy Analysis
This protocol ensures high-quality data for accurate integration and coupling constant measurement.
-
Sample Preparation: Dissolve 5-10 mg of the purified or crude product mixture in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for benzylated sugars and its clean spectral window.
-
Spectrometer: A spectrometer with a field strength of at least 400 MHz is recommended for adequate signal dispersion.
-
Acquisition Parameters:
-
Pulse Program: A standard 1D proton experiment.
-
Relaxation Delay (d1): Set to at least 5 seconds. This is critical for accurate quantification. A short delay will lead to incomplete relaxation of the nuclei, causing the integrated areas to be inaccurate.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
-
Data Processing:
-
Apply a Fourier transform and phase correct the spectrum.
-
Calibrate the spectrum by setting the residual CHCl₃ signal to δ 7.26 ppm.
-
Integrate the well-resolved anomeric proton signals for the α- and β-anomers.
-
-
Analysis:
-
Quantification: Calculate the anomeric ratio from the integral values.
-
Confirmation: Measure the ³J(H1,H2) coupling constant for each anomer to confirm its stereochemical assignment.
-
Conclusion: A Synergistic Approach to Stereochemical Control
The analysis of anomeric mixtures from 6-O-Benzyl-D-glucal reactions is a critical task that demands a robust and validated analytical strategy. While both HPLC and NMR are powerful techniques, they should not be viewed as mutually exclusive. The optimal approach is a synergistic one.
-
HPLC serves as the high-throughput, high-sensitivity workhorse for reaction screening, optimization, and routine quality control, providing precise quantitative data on the anomeric ratio.
-
¹H NMR Spectroscopy provides the indispensable, unambiguous confirmation of the anomeric configuration. It is the final arbiter of structure and serves as a crucial cross-validation for the quantitative results obtained by HPLC.
By judiciously applying these complementary methods, researchers and drug development professionals can gain a comprehensive understanding of their glycosylation reactions, enabling the rational design of stereoselective syntheses and accelerating the development of novel carbohydrate-based therapeutics.
References
-
Singh, R., & Kumar, A. (2021). Synthesis and Structural Characterization of 1-(E-1-Arylpropenon-3-yl)-3,4,6-tri-O-benzyl-d-glucals and Their Transformation into Pentasubstituted (2R,3S,4R)-Chromanes via Pd-Catalyzed Cross Dehydrogenative Coupling Reaction. ACS Omega. [Link]
-
Ghosh, R., & Mal, S. (2021). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry. [Link]
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Jensen, M. H., et al. (2024). Anomeric Selectivity of Glycosylations Through a Machine Learning Lens. ChemRxiv. [Link]
-
Walvoort, M. T. C., & van der Marel, G. A. (2016). Glycosyl Cross-Coupling of Anomeric Nucleophiles: Scope, Mechanism, and Applications in the Synthesis of Aryl C-Glycosides. Accounts of Chemical Research. [Link]
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Gervay-Hague, J., & Hadd, M. J. (2018). Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions. Molecules. [Link]
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Ferreira, I., et al. (2015). Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. Journal of Chromatography A. [Link]
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Bandyopadhyay, B., & Vankar, Y. D. (2015). Chemical O‐Glycosylations: An Overview. Chemistry – An Asian Journal. [Link]
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Kumar, A., et al. (2021). Stereoselective [2+2] Cycloadditions: Synthesis of a Tri-O-Bn-D-Glucal-derived β-Lactam. Organic Syntheses. [Link]
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Le, H., et al. (2022). Chromatographic separation of glycated peptide isomers derived from glucose and fructose. Analytical and Bioanalytical Chemistry. [Link]
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Zhu, X., & Schmidt, R. R. (2009). CONTROLLING ANOMERIC SELECTIVITY, REACTIVITY, AND REGIOSELECTIVITY IN GLYCOSYLATIONS USING PROTECTING GROUPS: Strategies and Applications. In Glycoscience. [Link]
-
Rudd, T. R., et al. (2016). ( A ) Structural representation of D -glucose and its anomeric configurations ( α - and β -forms) in. ResearchGate. [Link]
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Li, H., et al. (2019). Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer. European Journal of Medicinal Chemistry. [Link]
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Both, P., et al. (2019). Separation of Isomeric O-Glycans by Ion Mobility and Liquid Chromatography–Mass Spectrometry. Analytical Chemistry. [Link]
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Creative Biostructure. (n.d.). Using NMR for Glycomics and Sugar Analysis. Creative Biostructure Website. [Link]
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Nagy, G., et al. (2020). Separation of disaccharide epimers, anomers and connectivity isomers by high resolution differential ion mobility mass spectrometry. ChemRxiv. [Link]
-
Singh, R., & Kumar, A. (2021). Synthesis and Structural Characterization of 1-(E-1-Arylpropenon-3-yl)-3,4,6-tri-O-benzyl-d-glucals and Their Transformation into Pentasubstituted (2R,3S,4R)-Chromanes via Pd-Catalyzed Cross Dehydrogenative Coupling Reaction. ACS Publications. [Link]
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Bush, C. A. (2002). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. In Comprehensive Glycoscience. [Link]
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D'Orazio, G., et al. (2020). Separation of Monosaccharide Anomers on Photo-Click Cysteine-Based Stationary Phase: The α/β Interconversion Process Studied by Dynamic Hydrophilic Liquid Chromatography. Molecules. [Link]
-
Wu, Y., et al. (2024). Establishment of Guidelines for the Control of Glycosylation Reactions and Intermediates by Quantitative Assessment of Reactivity. ResearchGate. [Link]
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Widmalm, G. (2020). Primary Structure of Glycans by NMR Spectroscopy. Chemical Reviews. [Link]
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A Comparative Guide to the Characterization of Impurities in Commercial 6-O-Benzyl-D-glucal
For researchers, scientists, and drug development professionals engaged in complex carbohydrate synthesis, the purity of starting materials is not merely a matter of quality control—it is the bedrock of reproducible and successful outcomes. 6-O-Benzyl-D-glucal, a versatile chiral building block, is pivotal in the synthesis of numerous bioactive molecules and oligosaccharides. However, its commercial preparations can contain a variety of impurities stemming from its synthesis, storage, or degradation. The presence of these impurities, even in trace amounts, can lead to unforeseen side reactions, compromised yields, and complex purification challenges downstream.
This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive characterization of impurities in commercial 6-O-Benzyl-D-glucal. We will move beyond simple protocol listings to explain the causality behind experimental choices, enabling you to build a robust, self-validating system for impurity profiling in your own laboratory.
The Genesis of Impurities: Understanding the "Why"
Effective impurity characterization begins with a clear understanding of their potential origins. Impurities in 6-O-Benzyl-D-glucal can be broadly categorized into process-related and degradation-related substances.
-
Process-Related Impurities: These are by-products and unreacted materials from the synthetic route. The synthesis of protected glycals often involves multi-step benzylation and deprotection sequences. Common impurities include:
-
Under-benzylated Species: Isomers of di-O-benzyl-D-glucal where one of the other hydroxyl groups (at C3 or C4) remains unprotected.
-
Over-benzylated Species: While less common for this specific mono-benzylated glucal, related starting materials like 3,4,6-tri-O-benzyl-D-glucal could be present if a debenzylation step is incomplete.
-
Starting Materials & Reagents: Residual amounts of the unprotected D-glucal or reagents like benzyl chloride and benzyl alcohol. Dibenzyl ether can also form as a byproduct from the reaction of benzyl chloride with the base.[1]
-
-
Degradation Products: These impurities arise from the decomposition of the 6-O-Benzyl-D-glucal molecule over time or under stress conditions (e.g., exposure to acid, base, light, or oxidizing agents).[2][3] Forced degradation studies are essential to proactively identify these potential degradants.[2][3] Common degradation pathways include:
-
Hydrolysis: Cleavage of the benzyl ether linkage to yield D-glucal and benzyl alcohol.
-
Oxidation: The double bond in the glucal ring is susceptible to oxidation, which can lead to various ring-opened or modified products.
-
Orthogonal Analytical Approaches: A Comparative Framework
No single analytical technique can provide a complete picture of a sample's purity. A multi-faceted, orthogonal approach is necessary for reliable detection, identification, and quantification of all potential impurities. The three pillars of this approach are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC): The Workhorse for Separation and Quantification
HPLC is the gold standard for purity analysis in the pharmaceutical industry due to its high resolving power and sensitivity.[4][5][6] For a hydrophobic, protected carbohydrate like 6-O-Benzyl-D-glucal, reversed-phase HPLC is the most common method.[5][7]
The choice of the stationary phase is critical for achieving optimal separation of structurally similar impurities.
| Stationary Phase | Typical Mobile Phase | Separation Principle | Advantages for 6-O-Benzyl-D-glucal Analysis | Limitations |
| C18 (Octadecylsilane) | Acetonitrile/Water or Methanol/Water Gradient | Hydrophobic interactions | Robust, widely available, and effective for separating compounds with significant polarity differences (e.g., separating the main analyte from more polar, under-benzylated species).[5] | May provide insufficient resolution for closely related isomers with similar hydrophobicity. |
| Phenyl-Hexyl | Acetonitrile/Water or Methanol/Water Gradient | Hydrophobic and π-π interactions | The phenyl groups provide alternative selectivity through π-π interactions with the benzyl groups of the analyte and impurities, often improving the resolution of aromatic isomers.[7] | May require more method development to optimize selectivity compared to standard C18 columns. |
| Pentafluorophenyl (PFP) | Methanol/Water Gradient | Hydrophobic, π-π, dipole-dipole, and ion-exchange interactions | Offers unique selectivity and is excellent for separating positional isomers and other closely related impurities that are difficult to resolve on C18 or Phenyl-Hexyl columns.[7] | Can have different retention characteristics that require significant re-optimization of existing methods. |
Causality in Method Choice: A standard C18 column is an excellent starting point for general purity assessment. However, if process knowledge suggests the likely presence of isomeric di-O-benzyl impurities, a Phenyl-Hexyl or PFP column should be evaluated. The π-π interactions offered by these columns can provide the necessary selectivity to resolve compounds that co-elute on a C18 phase.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
While HPLC excels at separation, NMR spectroscopy provides definitive structural information, making it indispensable for identifying unknown impurities.[8][9] Carbohydrate NMR allows for the detailed analysis of stereochemistry, conformation, and the specific location of substituents.[8]
-
¹H NMR: Provides information on the number and chemical environment of protons. The anomeric proton signal is particularly diagnostic. For impurities, the appearance of unexpected signals or changes in the integration of benzyl group protons versus the sugar backbone protons can indicate under- or over-benzylation.
-
¹³C NMR: Offers a wider chemical shift dispersion than ¹H NMR, reducing signal overlap and providing a distinct signal for each carbon atom.[10] This is highly effective for distinguishing between positional isomers.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unequivocally assigning all proton and carbon signals and piecing together the full structure of an unknown impurity. For instance, an HSQC experiment correlates directly bonded protons and carbons, while an HMBC experiment reveals longer-range (2-3 bond) correlations, allowing for the precise mapping of where benzyl groups are attached to the glucal scaffold.
Self-Validating Protocol: An impurity peak isolated via preparative HPLC can be subjected to a full suite of NMR experiments. The elucidated structure must be consistent with the molecular weight determined by mass spectrometry, providing a cross-validated and trustworthy identification.
Mass Spectrometry (MS): Unveiling the Molecular Weight
Mass spectrometry provides the molecular weight of the analyte and its impurities, a critical piece of the identification puzzle.[11] When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for correlating chromatographic peaks with specific molecular masses in real-time.[4][11]
-
LC-MS Analysis: As the HPLC separates the components of the mixture, the eluent is directed into the mass spectrometer. This allows for the assignment of a mass-to-charge ratio (m/z) to the parent peak and each impurity peak.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental formula of an impurity. This significantly narrows down the number of possible structures, especially when combined with NMR data.[12]
A Validated Workflow for Impurity Characterization
The following workflow provides a systematic and self-validating approach to impurity profiling, integrating the strengths of each analytical technique.
Caption: A systematic workflow for impurity detection, identification, and characterization.
Experimental Protocols
The following are detailed, foundational protocols. They should be optimized and validated for your specific instrumentation and sample matrices.
Protocol 1: HPLC Purity Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.[5]
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[5]
-
Mobile Phase:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 60% B
-
5-25 min: Linear gradient from 60% to 95% B
-
25-30 min: Hold at 95% B
-
30.1-35 min: Return to 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV at 254 nm (where the benzyl groups have strong absorbance).[5]
-
Injection Volume: 10 µL.[5]
-
Sample Preparation: Accurately weigh and dissolve the 6-O-Benzyl-D-glucal sample in acetonitrile to a final concentration of approximately 1 mg/mL.[5] Filter through a 0.45 µm syringe filter before injection.
Protocol 2: Sample Preparation for NMR Analysis
-
Sample Purity: The impurity should be isolated by preparative HPLC and dried under high vacuum to remove all solvent traces. A purity of >95% is recommended for unambiguous structural elucidation.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is typically a good choice for benzylated sugars.
-
Sample Concentration: For a standard 500 MHz NMR spectrometer, aim for a concentration of 5-10 mg of the isolated impurity in 0.6 mL of deuterated solvent.
-
Internal Standard: While not always necessary for structural elucidation, an internal standard like tetramethylsilane (TMS) can be used for chemical shift referencing (0 ppm).
-
Data Acquisition: Acquire a suite of experiments including a standard ¹H spectrum, a ¹³C spectrum, and 2D experiments like COSY, HSQC, and HMBC.[13]
Conclusion
The comprehensive characterization of impurities in 6-O-Benzyl-D-glucal is a critical exercise in ensuring the quality and reliability of synthetic carbohydrate chemistry. A superficial purity check using a single method is insufficient and carries significant risk. By embracing an orthogonal approach that leverages the separation power of HPLC, the definitive structural elucidation capabilities of NMR, and the molecular weight information from MS, researchers can build a complete and trustworthy profile of their starting materials. This rigorous, evidence-based strategy is not an impediment but an enabler of efficient, predictable, and successful drug development and scientific discovery. For routine and accurate purity assessment, HPLC is highly effective, but for comprehensive characterization, orthogonal techniques like NMR and LC-MS are essential.[7]
References
-
Organic Syntheses. (2022). Stereoselective [2+2] Cycloadditions: Synthesis of a Tri-O-Bn-D-Glucal-derived β-Lactam. Available at: [Link]
-
ResearchGate. (n.d.). Crystal structure of (3R,4R,5R)-3,4,6-tri-O-benzyl-D-glucal. Available at: [Link]
-
CD BioGlyco. (n.d.). 6-O-Benzyl-D-glucal, Purity ≥95%. Available at: [Link]
-
Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of carbohydrates. Available at: [Link]
-
PubMed. (n.d.). Chemical and analytical characterization of related organic impurities in drugs. Available at: [Link]
-
Biotyper. (n.d.). Detection and analysis of glycosylation impurities: Importance and applications. Available at: [Link]
-
Agilent Technologies. (2009). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Available at: [Link]
- Google Patents. (n.d.). DE19534366C2 - Process for the preparation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose.
-
NIH. (n.d.). Identification of degradation impurity of TGR5 receptor agonist-ZY12201 by LC–MS technique during force degradation study. Available at: [Link]
-
CIGS. (n.d.). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Available at: [Link]
-
BioPharm International. (2018). Preclinical Evaluation of Product Related Impurities and Variants. Available at: [Link]
-
PubMed Central. (n.d.). Primary Structure of Glycans by NMR Spectroscopy. Available at: [Link]
-
IJRPS. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Available at: [Link]
-
Semantic Scholar. (n.d.). Nuclear Magnetic Resonance (NMR) Analysis of D - (+) - Glucose: A Guide to Spectrometric Structural Elucidation of Sugars. Available at: [Link]
-
UCL Discovery. (n.d.). Measurement of impurities to support process development and manufacture of biopharmaceuticals. Available at: [Link]
-
ResearchGate. (2025). Characterization of D-glucaric acid using NMR, X-ray crystal structure, and MM3 molecular modeling analyses. Available at: [Link]
-
YouTube. (2021). Pharmaceutical Impurity Characterisation – Strategies for Success. Available at: [Link]
-
CORE. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]
-
AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Available at: [Link]
-
Asian Journal of Research in Chemistry. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Available at: [Link]
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- 13. semanticscholar.org [semanticscholar.org]
A Senior Application Scientist's Guide to the Kinetic Analysis of 6-O-Benzyl-D-glucal in Competitive Binding Assays
For researchers, scientists, and drug development professionals navigating the complexities of carbohydrate-protein interactions, the selection of appropriate tools and methodologies is paramount. This guide provides an in-depth kinetic analysis of 6-O-Benzyl-D-glucal, a versatile intermediate in the synthesis of modified carbohydrates, within the context of competitive binding assays.[1] We will explore its performance relative to other relevant molecules, grounded in experimental data, to empower you in making informed decisions for your research endeavors.
The Significance of 6-O-Benzyl-D-glucal in Glycobiology
6-O-Benzyl-D-glucal belongs to the glycal family, unsaturated carbohydrate derivatives that serve as crucial building blocks in the stereoselective synthesis of modified glucose derivatives.[1] Its utility extends to the study of glycosidases, enzymes that play pivotal roles in various biological processes, including digestion and viral infections.[2][3] The inhibition of these enzymes is a key therapeutic strategy for conditions like type 2 diabetes.[2][4] Understanding the binding kinetics of inhibitors like 6-O-Benzyl-D-glucal is therefore fundamental to the development of effective therapeutics.
Competitive binding assays are a powerful technique for quantifying the interaction between a ligand and its binding partner.[5] The core principle involves the competition between a labeled (tracer) and an unlabeled (test compound, e.g., 6-O-Benzyl-D-glucal) analyte for a limited number of binding sites on a target molecule, such as an enzyme or receptor.[5] The measured signal from the labeled analyte is inversely proportional to the concentration of the unlabeled analyte, allowing for the determination of binding affinity.[5]
Comparative Kinetic Analysis: 6-O-Benzyl-D-glucal and Alternatives
To objectively assess the performance of 6-O-Benzyl-D-glucal, we compare its kinetic parameters with those of other well-established glycosidase inhibitors. The key metrics for this comparison are the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value signifies a higher binding affinity and more potent inhibition.
| Compound | Target Enzyme | Inhibition Constant (Ki) | IC50 | Reference |
| 6-O-Benzyl-D-glucal | α-glucosidase (yeast) | Data not available | Data not available | N/A |
| Acarbose | α-glucosidase | - | 7 ± 0.19 mg/mL | [2] |
| Miglitol | α-glucosidases | - | Varies by enzyme | [3] |
| Deoxynojirimycin | α- and β-glucosidases | - | Varies by enzyme | [3] |
| Castanospermine | α- and β-glucosidases | - | Varies by enzyme | [3] |
Experimental Protocol: Kinetic Analysis of a Glycal Inhibitor via a Competitive Binding Assay
This protocol provides a step-by-step methodology for determining the kinetic parameters of a glycal-based inhibitor, such as a derivative of 6-O-Benzyl-D-glucal, targeting α-glucosidase.
I. Materials and Reagents:
-
α-Glucosidase (from Saccharomyces cerevisiae)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG), the substrate
-
6-O-Benzyl-D-glucal or its derivative (the inhibitor)
-
Phosphate buffer (0.1 M, pH 6.9)
-
Sodium carbonate (Na2CO3) solution (0.1 M) for stopping the reaction
-
96-well microplate
-
Microplate reader
-
Incubator set to 37°C
II. Experimental Workflow:
Caption: Competitive inhibition of an enzyme by an inhibitor.
In a competitive inhibition scenario, the inhibitor binds reversibly to the same active site as the substrate. This increases the apparent Michaelis constant (Km) of the enzyme for the substrate, but does not affect the maximum velocity (Vmax) of the reaction. By analyzing these changes in kinetic parameters, we can gain a quantitative understanding of the inhibitor's potency.
Conclusion
While 6-O-Benzyl-D-glucal is primarily recognized as a synthetic intermediate, its structural features suggest potential as a precursor for glycosidase inhibitors. The competitive binding assay protocol detailed here provides a robust framework for evaluating the kinetic parameters of such compounds. By comparing these parameters with those of established inhibitors, researchers can effectively screen and characterize new therapeutic candidates. This guide serves as a foundational resource for scientists and drug development professionals, enabling them to apply these principles to their own research and contribute to the advancement of glycobiology and therapeutic design.
References
- Kinetics and molecular modeling studies on the inhibition mechanism of GH13 α-glycosidases by small molecule ligands. PubMed.
- Kinetics of α-glucosidase inhibition by different fractions of three species of Labiatae extracts: a new diabetes treatment model. National Institutes of Health.
- Glycosidase inhibition: assessing mimicry of the transition state. National Institutes of Health.
- From Mechanism-Based Retaining Glycosidase Inhibitors to Activity-Based Glycosidase Profiling. Journal of the American Chemical Society.
- Kinetic parameters of α-glucosidase inhibition in the presence of TOTUM-63 or acarbose. ResearchGate.
- Competitive binding assay for glucose based on glycodendrimer-fluorophore conjugates. [No Source Found].
- Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer. National Institutes of Health.
- The protocol of competitive binding assay. ResearchGate.
- 6-O-Benzyl-D-glucal, Purity ≥95%. CD BioGlyco.
- Basic principles of competitive binding assays. Benchchem.
- In vitro α-glucosidase inhibition, molecular dynamics and docking study of phenyl carbamoyl methoxy thiosemicarbazone derivatives as potential anti-diabetic agents. National Institutes of Health.
Sources
- 1. 6-O-Benzyl-D-glucal, Purity ≥95% - CD BioGlyco [bioglyco.com]
- 2. Kinetics of α-glucosidase inhibition by different fractions of three species of Labiatae extracts: a new diabetes treatment model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycosidase inhibition: assessing mimicry of the transition state - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro α-glucosidase inhibition, molecular dynamics and docking study of phenyl carbamoyl methoxy thiosemicarbazone derivatives as potential anti-diabetic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
The Strategist's Choice: Why Benzyl Ethers Excel as Protecting Groups in Complex Synthesis
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is a critical determinant of success. Among the arsenal available to chemists, the benzyl (Bn) ether stands out as a robust and versatile shield for hydroxyl groups. This guide provides an in-depth comparison of benzyl ethers with other common alcohol protecting groups, offering experimental insights and strategic rationale for its application in research and drug development.
At a Glance: Benzyl Ethers vs. The Field
The ideal protecting group should be easily introduced, stable to a wide range of reaction conditions, and readily removed with high selectivity.[1] Benzyl ethers distinguish themselves by offering a unique combination of exceptional stability and specific cleavage methods, particularly catalytic hydrogenolysis, that sets them apart from other popular choices like silyl ethers, MOM ethers, and even their close relative, the p-methoxybenzyl (PMB) ether.
| Protecting Group | Typical Introduction Reagents | Stability Profile | Primary Cleavage Method |
| Benzyl (Bn) | BnBr or BnCl, NaH, THF/DMF | Stable to strong acids/bases, many redox reagents.[1][2] | Catalytic Hydrogenolysis (H₂, Pd/C).[2] |
| p-Methoxybenzyl (PMB) | PMB-Cl, NaH, THF/DMF | Less stable to acid than Bn ethers.[3] | Oxidative cleavage (DDQ, CAN).[3][4] |
| tert-Butyldimethylsilyl (TBS) | TBS-Cl, Imidazole, DMF | Cleaved by acid and fluoride ions.[5][6] | Fluoride sources (e.g., TBAF).[7] |
| Methoxymethyl (MOM) | MOM-Cl, DIPEA, CH₂Cl₂ | Cleaved by acid.[5][8] | Acidic hydrolysis.[8] |
The Core Advantages of the Benzyl Group: A Deeper Dive
The preference for benzyl ethers often hinges on their remarkable stability and the orthogonality of their deprotection.[9] This allows for complex synthetic sequences where other protecting groups might fail.
Unwavering Stability
Benzyl ethers exhibit broad stability towards acidic and basic conditions, nucleophiles, and many oxidizing and reducing agents.[1][2] This robustness is crucial in multi-step syntheses where the protected alcohol must endure a variety of transformations on other parts of the molecule. For instance, while silyl ethers are notoriously sensitive to acidic conditions and even trace fluoride ions, and acetal-based groups like MOM and THP are readily cleaved by acid, benzyl ethers remain steadfast.[5][6][8]
The Power of Orthogonal Deprotection
A cornerstone of modern organic synthesis is the concept of orthogonal protection, which allows for the selective removal of one protecting group in the presence of others.[7][9] Benzyl ethers are exemplary in this regard. Their primary cleavage method, catalytic hydrogenolysis, is a mild and highly specific process that does not affect most other common protecting groups.[2]
For example, a molecule bearing both a TBS ether and a benzyl ether can be selectively deprotected at the silylated alcohol using a fluoride source, leaving the benzyl ether intact. Conversely, the benzyl group can be removed via hydrogenolysis without disturbing the TBS group. This strategic flexibility is invaluable for the synthesis of complex molecules like oligosaccharides and peptides.[10][11]
Strategic Differentiation: Benzyl vs. PMB Ethers
While structurally similar, the p-methoxybenzyl (PMB) ether offers a key strategic alternative to the standard benzyl group. The electron-donating methoxy group on the aromatic ring makes the PMB ether more susceptible to oxidative cleavage.[3] Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN) can selectively remove a PMB group in the presence of a benzyl group.[3][4] This provides another layer of orthogonality for synthetic planning.[12]
Conversely, recent methodologies have demonstrated the selective deprotection of benzyl ethers under reductive conditions while leaving PMB ethers untouched, further expanding the synthetic toolkit.[12] The choice between Bn and PMB often comes down to the planned synthetic route and the need for oxidative versus reductive deprotection steps.
Experimental Workflows & Protocols
Protection of a Primary Alcohol as a Benzyl Ether
This protocol describes a standard procedure for the benzylation of a primary alcohol using sodium hydride and benzyl bromide.
Workflow:
Caption: Benzylation of a primary alcohol.
Methodology:
-
A solution of the primary alcohol (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) is cooled to 0 °C under an inert atmosphere.
-
Sodium hydride (60% dispersion in mineral oil, 1.2 mmol) is added portion-wise.
-
The mixture is stirred at 0 °C for 30 minutes.
-
Benzyl bromide (1.1 mmol) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred overnight.
-
The reaction is carefully quenched by the slow addition of water.
-
The aqueous layer is extracted with diethyl ether (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the benzyl ether.
Deprotection of a Benzyl Ether via Catalytic Transfer Hydrogenolysis
This protocol offers a safer and more convenient alternative to using hydrogen gas, employing ammonium formate as a hydrogen donor.[13]
Workflow:
Caption: Debenzylation via catalytic transfer hydrogenolysis.
Methodology:
-
The benzyl-protected substrate (1.0 mmol) is dissolved in methanol (15 mL).
-
Ammonium formate (5.0 mmol) is added to the solution.
-
10% Palladium on carbon (Pd/C) (10 mol%) is carefully added.
-
The mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is cooled to room temperature.
-
The mixture is filtered through a pad of Celite® to remove the catalyst, and the pad is washed with methanol.
-
The filtrate is concentrated under reduced pressure.
-
The resulting crude alcohol can be purified further if necessary.
Field-Proven Insights: A Case Study in Carbohydrate Chemistry
In the synthesis of complex carbohydrates, multiple hydroxyl groups with similar reactivity must be differentiated.[11] Benzyl ethers are a mainstay in this field due to their stability during glycosylation reactions, which often involve acidic or Lewis acidic conditions that would cleave silyl or acetal protecting groups.
Consider a synthetic strategy towards a disaccharide where one monosaccharide unit is per-benzylated, while the other contains a mix of protecting groups, including a silyl ether at a key position for future functionalization.
Caption: Orthogonal strategy in disaccharide synthesis.
In this scenario, the benzyl ethers on the glycosyl donor remain intact during the Lewis acid-promoted glycosylation. Following the coupling, the TBS group on the acceptor unit can be selectively removed with TBAF, again without affecting the numerous benzyl ethers. This allows for further chemical modification at that specific site. Finally, in one of the terminal steps of the synthesis, all the benzyl groups can be removed simultaneously via catalytic hydrogenolysis to unveil the final polyhydroxylated target molecule. This elegant sequence would be significantly more challenging, if not impossible, with less robust protecting groups.
Conclusion
The benzyl ether protecting group, with its exceptional stability and unique mode of cleavage, provides chemists with a powerful tool for navigating the challenges of complex molecule synthesis.[9] Its ability to withstand a broad range of reaction conditions while being amenable to selective removal under mild, reductive conditions makes it an indispensable component of orthogonal protecting group strategies.[9] For researchers, scientists, and drug development professionals, a thorough understanding of the rationale for choosing benzyl ethers over other alternatives is fundamental to the design of efficient and successful synthetic routes.
References
- A Researcher's Guide to Orthogonal Protecting Group Strategies Involving Benzyl Ethers. Benchchem.
- Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis.
- Catalytic Transfer Hydrogenolysis for Benzyldimethylsilyl Ether Cleavage. Benchchem.
- A Comparative Guide to Common Alcohol Protecting Groups: MOM, TBS, and Benzyl Ethers. Benchchem.
- A Comparative Guide to Benzyl vs. Silyl Protecting Groups in D-Glucopyranose Chemistry. Benchchem.
- Hydrogenolysis for Benzyl Group Removal. Benchchem.
- Protecting Groups. University of Regensburg.
- A Comparative Analysis of Acetal-Based Protecting Groups for Alcohols. Benchchem.
- PMB Protecting Group: PMB Protection & Deprotection Mechanism. Total Synthesis.
- Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid as donor. Indian Journal of Chemistry.
- Benzyl Ethers - Protecting Groups. Organic Chemistry Portal.
- The Role of Benzyl Protecting Groups in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Alcohol Protecting Groups. University of Windsor.
- Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I). Suzhou Highfine Biotech.
- Selective Deprotection of Benzyl (Bn) Ethers in the Presence of para-Methoxybenzyl (PMB) Ethers. ResearchGate.
Sources
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- 6. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
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- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of α- and β-Glycoside Anomers
For researchers in glycobiology and drug development, the stereochemical nuance of the glycosidic bond is not a trivial detail; it is a critical determinant of biological activity, molecular recognition, and therapeutic efficacy. The distinction between an alpha (α) and a beta (β) anomer—diastereomers differing only in the configuration at the anomeric carbon (C-1)—can mean the difference between a potent inhibitor and an inactive compound. This guide provides an in-depth comparison of the primary spectroscopic techniques used to elucidate anomeric configuration, grounded in the fundamental principles that govern their distinct spectral signatures.
The choice of an analytical method is dictated by the information required. While several techniques can offer clues, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the unequivocal gold standard for its ability to provide direct, unambiguous evidence of anomeric identity through the precise measurement of chemical shifts and spin-spin coupling constants.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is the most powerful and widely used method for determining the anomeric configuration of glycosides. The key lies in the distinct magnetic environments of the nuclei at and around the anomeric center, primarily the anomeric proton (H-1), the anomeric carbon (C-1), and their immediate neighbors.
Proton (¹H) NMR: A Window into Stereochemistry
One-dimensional ¹H-NMR provides two crucial parameters for anomeric assignment: the chemical shift (δ) of the anomeric proton and its scalar coupling constant (³JH1,H2) to the proton on the adjacent carbon (H-2).
-
Chemical Shift (δH-1): The anomeric proton signal is typically found in a relatively clear region of the spectrum, downfield from other sugar ring protons (usually 4.3–5.9 ppm)[1]. The α-anomeric proton, being in an axial orientation in most common pyranosides, experiences less shielding and thus resonates at a lower field (higher ppm value) compared to the equatorial proton of the corresponding β-anomer.[1][2] For D-glucose, the α-anomeric proton appears around 5.1-5.2 ppm, while the β-anomeric proton is upfield around 4.5-4.6 ppm.[1][2][3]
-
Vicinal Coupling Constant (³JH1,H2): This is the most reliable indicator of anomeric configuration. The magnitude of the coupling between H-1 and H-2 is dictated by the dihedral angle between them, a relationship described by the Karplus equation.
-
β-Anomers: In the common ⁴C₁ chair conformation, H-1 and H-2 are in a trans-diaxial arrangement, with a dihedral angle of approximately 180°. This geometry results in a large coupling constant, typically 7–9 Hz .[4][5]
-
α-Anomers: Here, H-1 (axial) and H-2 (equatorial) are in a gauche relationship, with a dihedral angle of about 60°. This leads to a small coupling constant, typically 1–4 Hz .[2][4][5]
-
This marked difference in ³JH1,H2 values provides a nearly foolproof method for assignment.
Caption: Logic flow for ¹H NMR-based anomer assignment.
Carbon (¹³C) NMR: Corroborating Evidence
¹³C-NMR offers complementary data points that reinforce the assignment made by ¹H-NMR.
-
Chemical Shift (δC-1): The anomeric carbon (C-1) also exhibits a characteristic chemical shift. Due to stereoelectronic factors, including the anomeric effect, the C-1 of the α-anomer is typically shielded and resonates at a higher field (lower ppm) than the C-1 of the β-anomer.[6] For many glucopyranosides, the α-C-1 signal appears around 98 ppm, while the β-C-1 signal is further downfield near 100-103 ppm.[6]
-
One-Bond C-H Coupling (¹JC1,H1): This parameter provides another robust criterion. The magnitude of the one-bond coupling constant between C-1 and H-1 is consistently larger for α-anomers than for β-anomers. This difference is attributed to the influence of the ring oxygen's lone pair orbitals on the C1-H1 bond.
-
α-Anomers: ¹JC1,H1 ≈ 170 Hz
-
β-Anomers: ¹JC1,H1 ≈ 160 Hz
-
Summary of NMR Parameters for D-Glucopyranose Anomers
| Parameter | α-Anomer | β-Anomer | Rationale |
| δ H-1 | ~5.22 ppm[3] | ~4.63 ppm[3] | Axial H-1 (α) is less shielded than equatorial H-1 (β). |
| ³JH1,H2 | ~2.7 - 4 Hz[2][5] | ~7.0 - 9 Hz[2][4] | Dihedral angle (α: ~60°, β: ~180°). |
| δ C-1 | ~98 ppm[6] | ~100.5 ppm[6] | Anomeric effect and stereoelectronic factors. |
| ¹JC1,H1 | ~170 Hz | ~160 Hz | Influence of ring oxygen lone pairs on the C1-H1 bond. |
Vibrational Spectroscopy (FTIR/Raman): Empirical Correlations
While less definitive than NMR, Infrared (IR) spectroscopy can offer supporting evidence, particularly for solid-state samples. The differentiation relies on empirical correlations where specific vibrational bands in the "fingerprint region" are associated with the anomeric configuration.
These correlations stem from the C-H bending and C-O stretching vibrations at the anomeric center. For pyranoid sugars, a key diagnostic region is between 800 and 950 cm⁻¹.
-
An absorption band around 844 ± 8 cm⁻¹ is often characteristic of the α-anomer (attributed to the axial C1-H bond).
-
A band near 891 ± 7 cm⁻¹ is typically assigned to the β-anomer (attributed to the equatorial C1-H bond).
It is critical to approach IR-based assignments with caution. These are empirical rules, and the exact positions of the bands can be influenced by the rest of the molecular structure, hydrogen bonding, and sample state (solid vs. solution).[7][8][9] Recent work using far-infrared ion spectroscopy shows promise in distinguishing isomers with more well-resolved features.[8][10]
Chiroptical Methods: Leveraging Optical Activity
Chiroptical techniques, which measure the interaction of chiral molecules with polarized light, were the classical methods for anomer differentiation before the advent of NMR.[11][12]
Optical Rotatory Dispersion (ORD) and Polarimetry
The simplest chiroptical method is polarimetry, which measures the optical rotation at a single wavelength (usually the sodium D-line, 589 nm). The specific rotation, [α]D, is highly sensitive to the configuration at the anomeric center.
A foundational principle is Hudson's Isorotation Rule , which states that the optical rotation of a glycoside is a sum of contributions from the anomeric center and the rest of the sugar molecule. Consequently, α and β anomers have distinctly different specific rotations.
For example, for D-glucose:
When a pure anomer is dissolved in a solvent like water, it undergoes mutarotation —a gradual change in optical rotation as the anomers interconvert through the open-chain form until an equilibrium is reached.[14][15][16] The final equilibrium rotation for glucose is +52.7°.[14] While historically significant, polarimetry is an indirect method and is insufficient for definitive assignment in novel or complex glycosides without pure, known standards.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[11][17] The resulting spectrum, with its characteristic positive or negative peaks (Cotton effects), can be related to the absolute configuration of stereocenters. However, for simple glycosides lacking a strong chromophore near the anomeric center, the CD signals in the far-UV are often weak and difficult to interpret reliably for anomeric assignment. Its utility increases significantly when the aglycone is a chromophore, as the anomeric configuration can influence the induced CD spectrum of the aglycone.
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Safety Operating Guide
A Guide to the Safe Disposal of 6-O-Benzyl-D-glucal for Laboratory Professionals
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 6-O-Benzyl-D-glucal, a protected unsaturated glucose derivative.[1] By adhering to these procedures, we can ensure a safe laboratory environment and maintain full regulatory compliance.
I. Understanding the Hazard Profile of 6-O-Benzyl-D-glucal
While specific hazard information for 6-O-Benzyl-D-glucal is not extensively documented, we must approach its disposal with the caution afforded to its constituent parts: a carbohydrate moiety and a benzyl ether group. The toxicological properties of many research chemicals have not been thoroughly investigated, and it is prudent to handle them with care.[2]
The benzyl group, in related compounds like benzyl chloride and benzyl ether, is associated with potential hazards. Benzyl chloride is a known irritant, can be toxic by inhalation, and may cause skin irritation.[3][4] Benzyl ether is considered hazardous and very toxic to aquatic life with long-lasting effects.[5][6] Given these associations, it is essential to manage 6-O-Benzyl-D-glucal waste as potentially hazardous.
II. Personal Protective Equipment (PPE): The First Line of Defense
Before handling 6-O-Benzyl-D-glucal for any purpose, including disposal, the appropriate PPE must be worn. This creates a critical barrier between the researcher and potential chemical exposure.
Essential PPE includes:
-
Eye Protection: Tightly fitting safety goggles or a face shield are mandatory to protect against splashes.[4]
-
Hand Protection: Chemical-resistant gloves are crucial. Nitrile or butyl rubber (for full contact) gloves are recommended.[5][7][8] Always inspect gloves for any signs of degradation before use and practice proper removal techniques to avoid skin contact.[5]
-
Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.[4]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[2][5]
| PPE Component | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or face shield | Prevents accidental splashes to the eyes. |
| Gloves | Nitrile or Butyl Rubber | Provides a barrier against skin contact with the chemical. |
| Clothing | Laboratory Coat | Protects skin and personal clothing from contamination. |
| Respiratory | NIOSH-approved respirator | Necessary when dust or aerosols may be generated. |
III. Segregation and Collection of 6-O-Benzyl-D-glucal Waste
Proper segregation of chemical waste at the point of generation is a fundamental principle of laboratory safety and compliant disposal.[9][10]
Step-by-Step Waste Collection Protocol:
-
Designate a Waste Container: Use a clearly labeled, leak-proof container for the collection of 6-O-Benzyl-D-glucal waste. The container should be compatible with the chemical.
-
Labeling: The label must clearly state "Hazardous Waste" and identify the contents, including "6-O-Benzyl-D-glucal" and any solvents or other chemicals present in the waste stream.
-
Solid Waste:
-
Collect unused or expired solid 6-O-Benzyl-D-glucal in its original container if possible, or in a designated solid waste container.
-
Contaminated materials such as weighing paper, gloves, and paper towels should be placed in a separate, sealed bag within the hazardous waste container to prevent the spread of fine particles.
-
-
Liquid Waste:
-
Container Management:
Caption: Decision tree for the proper segregation of 6-O-Benzyl-D-glucal waste.
IV. Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate any potential hazards.
Spill Cleanup Protocol:
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Assess the Spill: Determine the extent of the spill and if it is safe to clean up internally. For large or highly concentrated spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.
-
Ventilate the Area: If it is safe to do so, increase ventilation in the area of the spill.
-
Contain the Spill: Use an inert absorbent material, such as sand or vermiculite, to contain and absorb the spilled material.[4]
-
Collect the Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[5]
-
Decontaminate the Area: Clean the spill area with soap and water or an appropriate solvent, collecting the cleaning materials as hazardous waste.[2]
-
Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as hazardous waste.[5]
V. Final Disposal
The ultimate disposal of 6-O-Benzyl-D-glucal waste must be conducted by a licensed and reputable hazardous waste disposal company.[5][13]
Key Steps for Final Disposal:
-
Contact your EHS Department: Your institution's EHS department will have established procedures for the pickup and disposal of hazardous waste.[10]
-
Documentation: Ensure all waste containers are properly labeled and that any required waste manifests or disposal forms are completed accurately.
-
Professional Removal: The licensed waste disposal service will transport the waste to a permitted treatment, storage, and disposal facility (TSDF).
-
Incineration: For organic compounds like 6-O-Benzyl-D-glucal, controlled incineration is a common and effective disposal method.[2][13]
By following these detailed procedures, you contribute to a culture of safety and responsibility within your laboratory and the broader scientific community. The proper handling and disposal of all chemicals, including 6-O-Benzyl-D-glucal, are non-negotiable aspects of our professional practice.
References
- MATERIAL SAFETY DATA SHEET - EY Laboratories, Inc. (2014-06-01).
- Benzyl chloride - Hazardous Substance Fact Sheet.New Jersey Department of Health.
- SAFETY DATA SHEET - Fisher Scientific. (2010-02-02). Fisher Scientific.
- Glove Selection Examples of Chemical Resistance of Common Glove Materials.
- BENZYL ETHYL ETHER - Safety D
- SAFETY DATA SHEETS.Sangon Biotech (Shanghai) Co., Ltd.
- Benzyl ether - Safety Data Sheet. (2012-11-22). Santa Cruz Biotechnology.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025-08-14). Sigma-Aldrich.
- Gloves Chemical Resistance Chart.Gloves By Web.
- Chemical Resistance of Gloves.pdf.University of California, Irvine Environmental Health & Safety.
- Factsheet: Disposal of Hazardous Waste - Basic Principles.ETH Zürich.
- Hazardous Waste Disposal Guide. (2023-02-27). Northwestern University Research Safety.
- Hazardous Materials Disposal Guide. (2019-06-12). Nipissing University.
- SAFETY DATA SHEET - Fisher Scientific. (2009-09-22). Fisher Scientific.
- 6-O-Benzyl-D-glucal, Purity ≥95%.CD BioGlyco.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-O-Benzyl-D-glucal
As researchers and scientists in the dynamic field of drug development, our work with complex molecules like 6-O-Benzyl-D-glucal is foundational. This protected monosaccharide is a key building block in synthetic carbohydrate chemistry, a field essential for creating novel therapeutics.[1][2] However, mastery in the lab is not measured solely by our synthetic yields, but also by our unwavering commitment to safety. The effectiveness of our science is directly linked to the safety of our practices.
This guide provides a comprehensive, experience-driven framework for selecting and using Personal Protective Equipment (PPE) when handling 6-O-Benzyl-D-glucal. It moves beyond a simple checklist, delving into the causality behind each recommendation. Our approach is risk-based, recognizing that the necessary level of protection changes dramatically between handling the final, purified compound and performing its synthesis or subsequent reactions.
Part 1: Hazard Assessment and PPE for the Purified Compound
However, the absence of a formal hazard classification does not imply the absence of risk. The compound is a fine organic solid, and good laboratory hygiene and practices are paramount.
For handling purified, solid 6-O-Benzyl-D-glucal, the following standard PPE is required:
-
Eye Protection : ANSI Z87.1 compliant safety glasses with side shields are the minimum requirement for any work in a laboratory.[5][6] They protect against accidental impact and minor splashes.
-
Hand Protection : Disposable nitrile gloves are sufficient for incidental contact.[5] It is critical to remove and replace gloves immediately if contamination is suspected and to wash hands thoroughly after removal.
-
Body Protection : A standard laboratory coat should be worn to protect skin and clothing from potential spills.[7]
-
Footwear : Closed-toe shoes are mandatory in all laboratory environments to protect against spills and dropped objects.[7]
Part 2: Enhanced PPE for Synthesis and Deprotection Reactions
The most significant risks arise not from the protected sugar itself, but from the reagents used to install and remove the benzyl protecting group. The synthesis of 6-O-Benzyl-D-glucal often involves reagents like benzyl chloride, a combustible liquid that is harmful if swallowed, toxic if inhaled, causes severe skin and eye damage, and is a suspected carcinogen.[8][9] Similarly, the deprotection, often achieved through catalytic transfer hydrogenation, may involve flammable solvents and catalysts like Palladium on carbon (Pd/C), which can be pyrophoric.[10][11]
These procedures demand a significant upgrade in PPE and engineering controls. All work involving these hazardous reagents must be performed within a certified chemical fume hood. [8]
The following enhanced PPE is essential for synthetic and deprotection work:
-
Eye and Face Protection : Due to the high risk of splashes from corrosive and toxic reagents, protection must be upgraded.
-
Chemical Splash Goggles : These provide a full seal around the eyes, offering superior protection against liquid splashes and vapors compared to safety glasses.[6]
-
Face Shield : A face shield must be worn in addition to chemical splash goggles when handling larger volumes of hazardous liquids, such as during reagent transfer or reaction workup.[5] This provides a critical layer of protection for the entire face.
-
-
Hand Protection : Standard nitrile gloves may not offer sufficient protection against prolonged exposure to the aggressive solvents and reagents used in synthesis.
-
Chemical-Resistant Gloves : Consult a glove compatibility chart to select a glove material (e.g., thicker nitrile, neoprene, or butyl rubber) specifically resistant to the chemicals being used.[12]
-
Double Gloving : Wearing two pairs of nitrile gloves can increase protection and allows for the safe removal of the outer glove immediately after a potential exposure.[5]
-
-
Body Protection : A flame-resistant (FR) lab coat should be worn over natural fiber clothing, especially when working with flammable solvents or pyrophoric reagents.
-
Respiratory Protection : A properly functioning chemical fume hood is the primary engineering control to prevent inhalation of toxic vapors like benzyl chloride. In situations where the efficacy of the fume hood is uncertain or for emergency response, a NIOSH-approved air-purifying respirator with appropriate cartridges for organic vapors may be necessary.[13]
Summary of Recommended Personal Protective Equipment
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solid Product | Safety Glasses with Side Shields | Single Pair of Nitrile Gloves | Standard Lab Coat | Not generally required |
| Setting up a Benzylation Reaction | Chemical Splash Goggles & Face Shield | Double-Gloved Nitrile or Chemical-Resistant Gloves | Flame-Resistant Lab Coat | Work exclusively in a chemical fume hood |
| Performing Catalytic Hydrogenolysis | Chemical Splash Goggles | Double-Gloved Nitrile or Chemical-Resistant Gloves | Flame-Resistant Lab Coat | Work exclusively in a chemical fume hood |
| Reaction Workup/Purification | Chemical Splash Goggles (Face shield if splashing is likely) | Double-Gloved Nitrile or Chemical-Resistant Gloves | Flame-Resistant Lab Coat | Work exclusively in a chemical fume hood |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Decision workflow for selecting PPE based on the handling task.
Operational and Disposal Plans
Safe operations extend beyond wearing the correct PPE. Always ensure that your work area is clean, emergency equipment like safety showers and eyewash stations are accessible, and you have a clear plan for your experiment.
Disposal of waste must be handled with the same diligence as the reaction itself.
-
Solid Waste : Uncontaminated 6-O-Benzyl-D-glucal can typically be disposed of in a designated solid chemical waste container.
-
Contaminated Waste : All materials, including gloves, paper towels, and silica gel, contaminated with hazardous reagents like benzyl chloride must be disposed of in a properly labeled hazardous waste container.[14]
-
Liquid Waste : Solvents and reaction mixtures should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container.
By integrating this risk-based approach to safety and PPE selection into your daily laboratory workflow, you not only protect yourself and your colleagues but also uphold the highest standards of scientific integrity and professionalism.
References
- Personal Protective Equipment (PPE) - CHEMM.
- Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety, University of Colorado Boulder.
- Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager.
- Benzyl chloride Safety D
- Benzyl chloride Safety D
- Benzyl chloride Safety D
- 3,4,6-Tri-O-benzyl-D-glucal Safety D
- Personal Protective Equipment – Lab Safety, Princeton University.
- Common Personal Protective Equipment - Environmental Health & Safety, University of Minnesota.
- Protocol for synthesis of selectively protected monosaccharides?
- Tri-O-benzyl-D-glucal Safety D
- Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - Beilstein Journal of Organic Chemistry.
- Selective Acetylation of per-O-TMS-Protected Monosaccharides - PMC - NIH.
- Protecting Groups in Synthesis of Monosaccharides' Derivatives - ResearchG
- Strategies for Protecting Group Free Glycosid
- How can one remove a benzyl group
- Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - Beilstein Journals.
- Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - Semantic Scholar.
- How should I dispose of Benzyl chloride waste?
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
